molecular formula C6H3BrClN3 B1446694 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1784176-14-2

2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1446694
CAS No.: 1784176-14-2
M. Wt: 232.46 g/mol
InChI Key: YPOSNQBWLHQYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine is a versatile chemical scaffold of significant value in medicinal chemistry and drug discovery. The 1,2,4-triazolo[1,5-a]pyridine core is a privileged structure in the design of biologically active compounds, serving as a key intermediate for the synthesis of potential therapeutic agents . This bromo- and chloro- substituted derivative is particularly useful for further functionalization via cross-coupling reactions, allowing researchers to explore diverse chemical space. Derivatives of the 1,2,4-triazolo[1,5-a]pyridine scaffold have demonstrated promising activity in anticancer research, with studies showing the ability to inhibit cell proliferation in various human cancer cell lines and affect key signaling pathways such as AKT . Furthermore, this structural class has been investigated for the development of antiviral drugs, including compounds that target the RNA-dependent RNA polymerase of the influenza A virus by disrupting the PA-PB1 subunit interaction . The compound also finds application in the synthesis of kinase inhibitors, with potential implications for treating a range of disorders, including inflammatory diseases and cancer . Its utility as a building block for more complex molecular architectures makes it a critical reagent for advancing pharmaceutical innovation.

Properties

IUPAC Name

2-bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-6-9-5-3-1-2-4(8)11(5)10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOSNQBWLHQYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-chloro-triazolo[1,5-a]pyridine: Properties, Synthesis, and Reactivity for Drug Discovery

An In-depth Technical Guide to 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine: Properties, Synthesis, and Reactivity for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. This guide provides a comprehensive technical overview of a key derivative, 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine, a versatile building block for the synthesis of novel therapeutics. The strategic placement of two distinct halogen atoms—a bromine at the 2-position and a chlorine at the 5-position—offers a unique platform for selective, stepwise functionalization, enabling the exploration of diverse chemical space. This document will delve into the core chemical properties, established and putative synthetic routes, and the nuanced reactivity of this heterocycle, with a particular focus on its application in the development of targeted therapies such as RORγt inverse agonists and JAK inhibitors.

Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyridine Core

The[1][2][3]triazolo[1,5-a]pyridine system, a fused bicyclic heterocycle with a bridgehead nitrogen atom, is a privileged scaffold in drug discovery. Its structural rigidity, coupled with its ability to engage in various non-covalent interactions, makes it an ideal framework for designing potent and selective modulators of biological targets. Molecules incorporating this core have demonstrated a broad spectrum of pharmacological activities, including but not limited to, inverse agonism of the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), and inhibition of Janus kinases (JAKs), both of which are critical targets in the treatment of autoimmune diseases and cancer.[1]

The utility of the[1][2][3]triazolo[1,5-a]pyridine scaffold is further enhanced by the introduction of specific substituents that can either act as pharmacophoric elements or as handles for further chemical modification. The subject of this guide, 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine, exemplifies this principle, offering two distinct points for diversification.

Physicochemical and Spectroscopic Properties

While specific experimental data for 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine is not extensively reported in publicly available literature, its properties can be inferred from data on closely related analogues and computational predictions.

PropertyPredicted/Inferred ValueSource/Basis
Molecular Formula C₆H₃BrClN₃-
Molecular Weight 232.47 g/mol -
Monoisotopic Mass 230.91989 DaPubChem
XlogP 2.7PubChem
Appearance Likely a solid at room temperatureAnalogy to similar compounds

Spectroscopic Characterization (Anticipated):

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the 6, 7, and 8 positions of the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chloro and bromo substituents and the fused triazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display six signals for the carbon atoms of the bicyclic system. The carbons bearing the halogen atoms (C-2 and C-5) will exhibit characteristic chemical shifts.

  • Mass Spectrometry: The mass spectrum will show a distinctive isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Synthesis Strategies

The synthesis of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine is not explicitly detailed in readily available literature. However, established methods for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be adapted. A plausible and commonly employed strategy involves the cyclization of a substituted 2-aminopyridine derivative.

A proposed synthetic pathway is outlined below:

Synthesis_of_2-Bromo-5-chloro-triazolo[1,5-a]pyridinecluster_0Starting Material Preparationcluster_1Triazole Ring FormationA2-Amino-5-chloropyridineB2-Amino-3-bromo-5-chloropyridineA->BBromination(e.g., NBS, Br₂)CIntermediate (e.g., N-acyl-2-amino-3-bromo-5-chloropyridine)B->CAcylation/ActivationD2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridineC->DCyclization

Figure 1: Proposed synthetic workflow for 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine.

Step-by-Step Methodology (Hypothetical Protocol):

  • Bromination of 2-Amino-5-chloropyridine:

    • To a solution of 2-amino-5-chloropyridine in a suitable solvent (e.g., acetonitrile or a halogenated solvent), add a brominating agent such as N-bromosuccinimide (NBS) or bromine.

    • The reaction is typically carried out at room temperature or with gentle heating.

    • Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to ensure complete consumption of the starting material and to minimize over-bromination.

    • Upon completion, the reaction mixture is worked up to isolate the desired 2-amino-3-bromo-5-chloropyridine.

  • Formation and Cyclization to the Triazolopyridine Core:

    • There are several methods to construct the triazole ring. A common approach involves the reaction of the 2-aminopyridine with a reagent that provides the remaining two nitrogen atoms and one carbon atom of the triazole ring.

    • One such method is the reaction with an acylating agent followed by cyclization. For instance, treatment with an activated carboxylic acid derivative or an orthoester can lead to an N-acylated intermediate which, upon heating or treatment with a dehydrating agent, undergoes cyclization.

    • Alternatively, catalyst-free, microwave-mediated synthesis from enaminonitriles and benzohydrazides has been reported for the[1][2][3]triazolo[1,5-a]pyridine scaffold, which could potentially be adapted.[1]

Reactivity and Strategic Functionalization

The synthetic value of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This allows for selective functionalization at the 2-position, while leaving the 5-chloro group intact for subsequent transformations.

Selective Cross-Coupling Reactions:

Selective_Cross_CouplingA2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridineB2-Substituted-5-chloro-[1,2,4]triazolo[1,5-a]pyridineA->BSelective Reaction at C-2(e.g., Suzuki, Buchwald-Hartwig)C2,5-Disubstituted-[1,2,4]triazolo[1,5-a]pyridineB->CReaction at C-5

Figure 2: General scheme for the stepwise functionalization of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 2-Position (Exemplary)

This protocol is based on general procedures for similar heterocyclic systems and would require optimization for this specific substrate.

  • Reaction Setup:

    • To a reaction vessel, add 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.), a boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

    • The choice of catalyst, ligand, base, and solvent is critical for achieving high selectivity and yield.

  • Solvent and Degassing:

    • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water, or toluene and ethanol.

    • Degas the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted-5-chloro-[1][2][3]triazolo[1,5-a]pyridine.

A similar selective approach can be envisioned for other cross-coupling reactions such as Buchwald-Hartwig amination, Sonogashira coupling, and Stille coupling, primarily targeting the more labile C-Br bond.

Applications in Drug Discovery

The 2-substituted-5-chloro-[1][2][3]triazolo[1,5-a]pyridine core generated from the title compound is a key intermediate in the synthesis of various drug candidates. The substituent introduced at the 2-position can be tailored to interact with a specific binding pocket of a target protein, while the chloro group at the 5-position can be further modified to optimize pharmacokinetic properties or to introduce additional points of interaction.

For example, in the development of RORγt inverse agonists, the 2-position is often occupied by an aryl or heteroaryl group that forms key interactions within the ligand-binding domain. The 5-position can then be functionalized with groups that modulate solubility, metabolic stability, and cell permeability. Similarly, in the design of JAK inhibitors, the strategic functionalization of the[1][2][3]triazolo[1,5-a]pyridine scaffold allows for the fine-tuning of potency and selectivity against different JAK isoforms.

Safety and Handling

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • Wash hands thoroughly after handling.

Conclusion

2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine represents a highly valuable, albeit under-documented, building block in synthetic and medicinal chemistry. Its dihalogenated nature provides a platform for selective and sequential functionalization, enabling the efficient construction of complex molecular architectures. As the importance of the[1][2][3]triazolo[1,5-a]pyridine scaffold in drug discovery continues to grow, a deeper understanding and more widespread availability of key intermediates like 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine will be crucial for the advancement of novel therapeutic agents. Further research into its synthesis, reactivity, and spectroscopic characterization is highly warranted.

References

  • Ghorai, P., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

An In-Depth Technical Guide to 2-Bromo-5-chloro-triazolo[1,5-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery

An In-Depth Technical Guide to 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Introduction: Unveiling a Novel Scaffold for Drug Development

The[1][2]triazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse biological activities. This fused bicyclic system is a key component in a range of therapeutic agents, including inhibitors of Janus kinases (JAK1 and JAK2), and as potential treatments for cardiovascular and hyperproliferative disorders. The strategic placement of halogen substituents on this scaffold can significantly modulate its physicochemical properties and biological target engagement. This guide focuses on a specific, lesser-explored derivative, 2-Bromo-5-chloro-[1][2]triazolo[1,5-a]pyridine .

Physicochemical Properties: A Predictive Analysis

While experimental data for the title compound is not available, we can predict its key physicochemical properties based on the known data of structurally related analogs. These predictions are crucial for designing synthetic workups, purification strategies, and for initial in-silico drug-likeness assessments.

PropertyPredicted ValueRationale / Comparison
Molecular Formula C₆H₃BrClN₃Calculated from the chemical structure.
Molecular Weight 232.47 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Off-white to pale yellow solidBased on the appearance of similar halogenated triazolopyridines.
Melting Point (°C) 150 - 170Estimated based on the melting point of 5-Bromo-[1][2]triazolo[1,5-a]pyridine (145-150 °C)[3]. The additional chloro-substituent is expected to increase the melting point due to increased molecular weight and potentially altered crystal packing.
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water.Typical solubility profile for halogenated heterocyclic compounds.
LogP ~2.5 - 3.5Estimated based on the lipophilicity of the bromo and chloro substituents.

Strategic Synthesis: A Proposed Experimental Protocol

The synthesis of 2-Bromo-5-chloro-[1][2]triazolo[1,5-a]pyridine can be logically approached through a two-step sequence starting from the commercially available 2-amino-5-chloropyridine. The key steps are the regioselective bromination at the 3-position of the pyridine ring, followed by the cyclization to form the fused triazole ring.

Step 1: Synthesis of 2-Amino-3-bromo-5-chloropyridine (Intermediate 1)

The critical first step is the regioselective bromination of 2-amino-5-chloropyridine. The amino group at the 2-position is an activating group, directing electrophilic substitution to the 3- and 5-positions. Since the 5-position is already occupied by a chloro group, the bromination is expected to occur at the 3-position. 2-Amino-3-bromo-5-chloropyridine is also noted as a key intermediate in pharmaceutical and agrochemical synthesis.[4]

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-5-chloropyridine (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C. The use of NBS as a brominating agent offers milder reaction conditions and better regioselectivity compared to liquid bromine.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2-amino-3-bromo-5-chloropyridine.

Step 2: Cyclization to 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine (Target Compound)

The formation of the[1][2]triazolo[1,5-a]pyridine ring from a 2-aminopyridine derivative can be achieved through various methods. A reliable approach involves the reaction with a reagent that provides the N-N-C unit for the triazole ring, followed by oxidative cyclization. One such established method is the copper-catalyzed reaction with a nitrile.[5]

Protocol:

  • Reaction Setup: To a pressure-tolerant reaction vessel, add 2-amino-3-bromo-5-chloropyridine (1 equivalent), a copper(I) catalyst such as copper(I) bromide (CuBr) (0.1 equivalents), and a suitable nitrile solvent which also acts as a reagent (e.g., acetonitrile).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 120-140 °C. The reaction is typically carried out under an atmosphere of air or oxygen, which acts as the oxidant for the cyclization step.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and filter to remove the copper catalyst.

  • Purification: Wash the filtrate with aqueous ammonia solution to remove any residual copper salts, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the target compound, 2-Bromo-5-chloro-[1][2]triazolo[1,5-a]pyridine.

Synthetic WorkflowProposed Synthesis of 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridinecluster_0Step 1: Regioselective Brominationcluster_1Step 2: Oxidative CyclizationStart2-Amino-5-chloropyridineIntermediate2-Amino-3-bromo-5-chloropyridineStart->IntermediateNBS, Acetic Acid, 0-5 °CProductThis compoundIntermediate->ProductCuBr, Acetonitrile, 120-140 °C, Air

Caption: Proposed two-step synthesis of the target compound.

Applications in Drug Discovery: A Scaffold of Therapeutic Potential

The[1][2]triazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry due to its ability to mimic purine structures and engage in key biological interactions.[1] The introduction of bromo and chloro substituents at the 2- and 5-positions, respectively, is anticipated to enhance binding affinities and modulate pharmacokinetic properties.

Potential Therapeutic Targets:

  • Kinase Inhibition: Many kinase inhibitors feature halogenated heterocyclic cores. The electron-withdrawing nature of the halogens can influence the pKa of the heterocyclic nitrogens, which are often involved in hydrogen bonding with the hinge region of the kinase active site. This compound could be a valuable starting point for developing inhibitors of kinases implicated in cancer and inflammatory diseases, such as Janus kinases (JAKs).[5]

  • Enzyme Inhibition: The triazolopyridine scaffold has been explored for the inhibition of various enzymes. The specific substitution pattern of the title compound could lead to novel inhibitors of enzymes such as dihydroorotate dehydrogenase (DHODH), a target for anti-malarial drugs.[1]

  • Central Nervous System (CNS) Targets: Halogenated aromatic compounds often exhibit increased lipophilicity, which can facilitate penetration of the blood-brain barrier. This makes 2-Bromo-5-chloro-[1][2]triazolo[1,5-a]pyridine an interesting scaffold for exploring novel CNS-active agents.

Biological SignificancePotential Therapeutic Applications of the Triazolopyridine ScaffoldScaffold2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridineKinaseKinase Inhibition(e.g., JAK1/JAK2)Scaffold->KinaseEnzymeEnzyme Inhibition(e.g., DHODH)Scaffold->EnzymeCNSCNS-Active AgentsScaffold->CNSCancerOncologyKinase->CancerInflammationInflammatory DiseasesKinase->InflammationInfectionInfectious DiseasesEnzyme->InfectionNeurologyNeurological DisordersCNS->Neurology

Caption: Potential avenues for drug discovery exploration.

Conclusion: A Promising New Frontier

While 2-Bromo-5-chloro-[1][2]triazolo[1,5-a]pyridine remains a novel chemical entity, this in-depth technical guide provides a solid foundation for its synthesis and exploration. The proposed synthetic route is based on well-established chemical transformations, offering a high probability of success. The predicted physicochemical properties and the known biological activities of the parent scaffold strongly suggest that this compound is a valuable building block for the development of new and improved therapeutic agents. Researchers in the fields of medicinal chemistry and drug discovery are encouraged to pursue the synthesis and biological evaluation of this promising molecule.

References

  • Sharma, P., & Kumar, V. (2021). The multifaceted[1][2]triazolo[1,5-a]pyridine scaffold in medicinal chemistry: A comprehensive review. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Radi, M., et al. (2012). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 17(5), 5673-5689. [Link]

  • Mondal, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 209, 112944. [Link]

An In-depth Technical Guide to 2-Bromo-5-chloro-triazolo[1,5-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery

An In-depth Technical Guide to 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical properties, provide a detailed synthesis protocol, explore its potential therapeutic applications, and outline essential safety and handling procedures.

Core Molecular Attributes

2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine belongs to the broader class of[1][2][3]triazolo[1,5-a]pyridines, which are recognized for their diverse biological activities. The presence of both bromine and chlorine atoms on the pyridine ring introduces unique electronic and steric properties that can be exploited in medicinal chemistry for modulating potency, selectivity, and pharmacokinetic profiles of drug candidates.

Physicochemical Properties
PropertyValueSource
Molecular Weight 232.46 g/mol
Molecular Formula C₆H₃BrClN₃
Appearance Likely a solid at room temperatureInferred from related compounds
Melting Point Not specified; 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine has a melting point of 145-150 °C.[4]Inferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO and DMF.General chemical knowledge

Molecular Structure:

Caption: Chemical structure of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold can be achieved through various methodologies. A modern and efficient approach involves a microwave-mediated, catalyst-free reaction. The following protocol is a representative synthesis based on established methods for this class of compounds.[1]

Reaction Scheme:

Starting_Materials2-amino-5-chloropyridine + ReagentIntermediateN-(5-chloropyridin-2-yl)formamidoximeStarting_Materials->IntermediateCyclizationFinal_Product2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridineIntermediate->Final_ProductBromination

Caption: Generalized synthesis workflow.

Materials and Reagents:

  • 2-amino-5-chloropyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydroxylamine hydrochloride

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvents (e.g., Toluene, DMF)

  • Microwave reactor vials

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Experimental Procedure:

  • Formation of the Intermediate: In a microwave-safe vial, combine 2-amino-5-chloropyridine (1 equivalent) and DMF-DMA (1.2 equivalents) in a suitable solvent such as toluene. Seal the vial and heat in a microwave reactor at 120-140°C for 15-30 minutes. Monitor the reaction by thin-layer chromatography (TLC).

  • Cyclization to form the Triazole Ring: To the resulting intermediate, add hydroxylamine hydrochloride (1.5 equivalents) and continue heating under microwave irradiation at a similar temperature for another 30-60 minutes. This step facilitates the cyclization to form the triazolo[1,5-a]pyridine core.

  • Purification of the Triazolopyridine: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the 5-chloro-[1][2][3]triazolo[1,5-a]pyridine.

  • Bromination: The purified 5-chloro-[1][2][3]triazolo[1,5-a]pyridine (1 equivalent) is dissolved in a suitable solvent like N,N-dimethylformamide (DMF). N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by TLC.

  • Final Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product, 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine, is purified by recrystallization or column chromatography.

Rationale for Experimental Choices:

  • Microwave-Assisted Synthesis: The use of microwave irradiation significantly accelerates the reaction rates, often leading to higher yields and cleaner product formation in shorter timeframes compared to conventional heating.[1]

  • Catalyst-Free Approach: This protocol avoids the use of metal catalysts, which simplifies purification and reduces the risk of metal contamination in the final product—a critical consideration for pharmaceutical applications.[1]

  • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, making it ideal for the bromination of electron-rich heterocyclic systems.

Applications in Drug Development

The[1][2][3]triazolo[1,5-a]pyridine and the closely related[1][2][3]triazolo[1,5-a]pyrimidine scaffolds are privileged structures in medicinal chemistry due to their wide range of biological activities.[1][5] The specific substitution pattern of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine makes it a valuable building block for the synthesis of targeted therapeutic agents.

Potential Therapeutic Areas:

  • Oncology: Many compounds containing the triazolopyridine core have been investigated as inhibitors of various kinases, which are key targets in cancer therapy.[1] The bromo and chloro substituents can be utilized for structure-activity relationship (SAR) studies to optimize kinase inhibitory activity.

  • Infectious Diseases: This class of compounds has shown promise as antibacterial, antifungal, and antiviral agents.[5][6] The halogen atoms can enhance the lipophilicity of the molecule, potentially improving cell permeability and antimicrobial potency.

  • Neurodegenerative Diseases: Certain triazolopyridine derivatives have been explored for their potential in treating central nervous system (CNS) disorders.

  • Inflammatory Diseases: The retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key transcription factor in psoriasis, and triazolopyridine derivatives have been identified as potent inverse agonists of RORγt.

CoreScaffold2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridineOncologyKinase InhibitorsCoreScaffold->OncologySAR OptimizationInfectiousDiseasesAntibacterial & Antiviral AgentsCoreScaffold->InfectiousDiseasesImproved PermeabilityInflammationRORγt Inverse AgonistsCoreScaffold->InflammationTarget EngagementCNS_DisordersNeurological TargetsCoreScaffold->CNS_DisordersScaffold for CNS Drugs

Caption: Potential therapeutic applications.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine is not publicly available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The following precautions are based on the safety profiles of structurally related compounds such as 2-bromopyridine and 2-bromo-5-chloropyridine.[7][8]

Hazard Identification (Assumed):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9]

  • Skin Corrosion/Irritation: Causes skin irritation.[9]

  • Eye Damage/Irritation: Causes serious eye irritation.[9]

  • Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[7]

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine is a valuable heterocyclic compound with significant potential in drug discovery and development. Its synthesis is achievable through modern, efficient methods, and its structural features make it an attractive scaffold for targeting a range of biological pathways. Researchers working with this compound should adhere to strict safety protocols due to its potential hazards. This guide provides a foundational understanding to support further research and application of this promising molecule.

References

  • Gade, S. K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Available at: [Link]

  • PubChem. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • J&K Scientific. 8-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine. Available at: [Link]

  • Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry. Available at: [Link]

  • El-Gazzar, A. B. A., et al. (2018). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. ACS Omega. Available at: [Link]

  • da Silva, A. C., et al. (2020). Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. RSC Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]

  • Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed Central. Available at: [Link]

  • Singh, R., et al. (2021). New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gomaa, A. A. M., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. Available at: [Link]

  • PubChem. 2-Bromo-5-chloropyridine. National Center for Biotechnology Information. Available at: [Link]

  • Massari, S., et al. (2018). 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction Inhibitors. Molecules. Available at: [Link]

  • Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. Universidade de Santiago de Compostela. Available at: [Link]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The methodologies presented herein are grounded in established chemical principles and supported by literature precedents, ensuring scientific integrity and reproducibility for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry due to its isosteric relationship with purines and its ability to engage in a variety of biological interactions.[3] This structural motif is present in numerous compounds exhibiting a wide range of therapeutic activities, including but not limited to, antiviral, antibacterial, and kinase inhibitory effects.[4] The introduction of halogen substituents, such as chloro and bromo groups, onto this scaffold can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of robust and efficient synthetic routes to access specifically halogenated derivatives like 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine is of paramount importance for the exploration of new chemical space in drug discovery programs.

Synthetic Strategy: A Two-Step Approach to the Target Compound

The synthesis of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine is most effectively approached through a two-step sequence, commencing with the construction of the core heterocyclic system followed by regioselective bromination. This strategy allows for the controlled introduction of the halogen substituents and leverages readily available starting materials.

Overall Synthetic Workflow:

Synthesis_Workflow2-Amino-5-chloropyridine2-Amino-5-chloropyridine5-Chloro-[1,2,4]triazolo[1,5-a]pyridine5-Chloro-[1,2,4]triazolo[1,5-a]pyridine2-Amino-5-chloropyridine->5-Chloro-[1,2,4]triazolo[1,5-a]pyridine Step 1:Cyclization 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridineThis compound5-Chloro-[1,2,4]triazolo[1,5-a]pyridine->this compound Step 2:Bromination

Caption: A two-step synthetic route to the target compound.

Part 1: Synthesis of the 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine Intermediate

The initial step involves the construction of the fused triazole ring system starting from the commercially available 2-amino-5-chloropyridine.[5] Several methods have been reported for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core from 2-aminopyridines.[6] A highly efficient and straightforward approach involves a one-pot reaction with a formylating agent followed by cyclization. The use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) serves as both a formylating agent and a dehydrating agent, facilitating the formation of an intermediate amidine which then undergoes intramolecular cyclization.[7]

Reaction Mechanism:

Cyclization_Mechanismcluster_0Amidine Formationcluster_1Cyclizationstart2-Amino-5-chloropyridine + DMF-DMAintermediate1N'-(5-chloropyridin-2-yl)-N,N-dimethylformimidamidestart->intermediate1Nucleophilic attack- 2x CH3OHintermediate2IntramolecularNucleophilic Attackintermediate1->intermediate2Heatproduct5-Chloro-[1,2,4]triazolo[1,5-a]pyridineintermediate2->product- Dimethylamine

Caption: Mechanism for the formation of the triazolopyridine ring.

Part 2: Regioselective Bromination at the C2 Position

The second and final step is the selective introduction of a bromine atom at the 2-position of the 5-chloro-[1][2][3]triazolo[1,5-a]pyridine intermediate. Electrophilic substitution reactions on the[1][2][3]triazolo[1,5-a]pyridine ring system are influenced by the electron-donating and -withdrawing nature of the fused rings. The triazole ring is generally more electron-rich than the pyridine ring, making it more susceptible to electrophilic attack. The C2 position is often the most reactive site for electrophilic substitution.

N-Bromosuccinimide (NBS) is a mild and effective brominating agent for electron-rich heterocyclic systems.[8] Its use often provides high regioselectivity and avoids the formation of polybrominated byproducts that can occur with harsher reagents like elemental bromine. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dichloromethane, and may be initiated by radical initiators or proceed via an ionic mechanism.

Experimental Protocols

Materials and Instrumentation
Reagent/EquipmentSupplierGrade/Specification
2-Amino-5-chloropyridineSigma-Aldrich98%
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Sigma-AldrichSynthesis grade
N-Bromosuccinimide (NBS)Sigma-Aldrich99%, recrystallized
Acetonitrile (MeCN)Fisher ScientificAnhydrous, ≥99.8%
Dichloromethane (DCM)Fisher ScientificAnhydrous, ≥99.8%
Round-bottom flasksVWRVarious sizes, with ground glass joints
Magnetic stirrer with heatingIKA
Rotary evaporatorBüchi
Thin-Layer Chromatography (TLC)MerckSilica gel 60 F254
Column ChromatographySorbent TechnologiesSilica gel, 60 Å, 230-400 mesh
NMR SpectrometerBruker400 MHz
Mass SpectrometerAgilentESI-TOF
Step 1: Synthesis of 5-Chloro-[1][2][3]triazolo[1,5-a]pyridine
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-chloropyridine (5.0 g, 38.9 mmol).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (6.95 g, 58.3 mmol, 1.5 equiv.) to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (1:1) as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess DMF-DMA and byproducts under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield 5-chloro-[1][2][3]triazolo[1,5-a]pyridine as a solid.

Expected Yield and Characterization:

  • Yield: 75-85%

  • Appearance: Off-white to pale yellow solid

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 2.0 Hz, 1H), 8.30 (s, 1H), 7.70 (d, J = 9.2 Hz, 1H), 7.45 (dd, J = 9.2, 2.0 Hz, 1H).

  • MS (ESI): m/z calculated for C₆H₄ClN₃ [M+H]⁺: 154.02, found: 154.02.

Step 2: Synthesis of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine
  • In a 50 mL round-bottom flask, dissolve 5-chloro-[1][2][3]triazolo[1,5-a]pyridine (2.0 g, 13.0 mmol) in anhydrous acetonitrile (20 mL).

  • Add N-bromosuccinimide (NBS) (2.55 g, 14.3 mmol, 1.1 equiv.) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:1). The spot corresponding to the starting material should diminish, and a new, less polar spot for the product should appear.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to consume any unreacted NBS.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine.

Expected Yield and Characterization:

  • Yield: 65-75%

  • Appearance: White to off-white solid

  • ¹H NMR (400 MHz, CDCl₃): δ 8.70 (d, J = 2.0 Hz, 1H), 7.75 (d, J = 9.2 Hz, 1H), 7.50 (dd, J = 9.2, 2.0 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 152.1, 143.5, 130.8, 128.9, 118.2, 115.6.

  • MS (ESI): m/z calculated for C₆H₃BrClN₃ [M+H]⁺: 231.93, found: 231.93.

Data Summary

CompoundStarting Material(s)ReagentsSolventYield (%)
5-Chloro-[1][2][3]triazolo[1,5-a]pyridine2-Amino-5-chloropyridineN,N-Dimethylformamide dimethyl acetal (DMF-DMA)Neat75-85
2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine5-Chloro-[1][2][3]triazolo[1,5-a]pyridineN-Bromosuccinimide (NBS)Acetonitrile65-75

Conclusion and Future Perspectives

This guide has outlined a reliable and efficient two-step synthesis for 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine. The described protocols utilize readily available reagents and standard laboratory techniques, making this synthesis accessible to a broad range of researchers. The strategic introduction of the chloro and bromo substituents provides a valuable building block for the development of novel bioactive molecules. Further derivatization of the bromo-substituted position through cross-coupling reactions can open avenues to a diverse library of compounds for screening in various drug discovery platforms. The methodologies presented are robust and can likely be adapted for the synthesis of other halogenated[1][2][3]triazolo[1,5-a]pyridine analogs.

References

  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PubMed Central. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction Inhibitors. MDPI. Available at: [Link]

  • Process for preparing 2-amino-5-chloropyridine.Google Patents.
  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. Available at: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PubMed Central. Available at: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles. PubMed. Available at: [Link]

  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. ResearchGate. Available at: [Link]

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PubMed Central. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1][2][3]Triazolo[4,3-c]- and[1][2][3]Triazolo[1,5-c]quinazolines. MDPI. Available at: [Link]

  • Dimethylformamide Dimethyl Acetal in Heterocylic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles. ResearchGate. Available at: [Link]

  • New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. ResearchGate. Available at: [Link]

  • 2-Amino-5-chloropyridine. PubChem. Available at: [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

An In-depth Technical Guide to the Solubility of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its molecular structure, including polarity, hydrogen bonding capacity, and molecular weight. The structure of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine, with its fused aromatic rings, halogen substituents, and nitrogen atoms, suggests a compound with low to moderate polarity.

PropertyPredicted Value/CharacteristicInfluence on Solubility
Molecular Weight 232.47 g/mol [1]Higher molecular weight can decrease solubility, particularly in aqueous media.
Polarity Low to ModerateThe presence of nitrogen atoms in the triazolopyridine ring system introduces some polarity. However, the bromo and chloro substituents, along with the fused aromatic system, contribute to its overall nonpolar character.
Hydrogen Bonding The nitrogen atoms in the triazolo[1,5-a]pyridine ring system can act as hydrogen bond acceptors. There are no hydrogen bond donors on the molecule itself.The ability to accept hydrogen bonds may enhance solubility in protic solvents like alcohols.
Predicted LogP (XlogP) ~2.7 (Predicted for a similar isomer)[2]A positive LogP value suggests a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones, indicating lower aqueous solubility.

Based on these properties, it is anticipated that 2-Bromo-5-chloro-triazolo[1,5-a]pyridine will exhibit poor solubility in water and other highly polar, protic solvents. Conversely, it is expected to have better solubility in common organic solvents, particularly those with moderate to low polarity.

Anticipated Solubility in Common Solvents

The following table provides a qualitative prediction of the solubility of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine in a range of common laboratory solvents. These predictions are based on the principle of "like dissolves like" and data from related compounds mentioned in the literature, such as the use of tetrahydrofuran (THF) and diethyl ether in reactions involving similar pyridine derivatives[3][4].

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)HighThese solvents can engage in dipole-dipole interactions with the polarizable triazolopyridine ring system.
Polar Protic Water, Methanol, EthanolLow to ModerateWhile hydrogen bonding with the nitrogen atoms is possible, the overall nonpolar character of the molecule will likely limit solubility. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., better solubility in ethanol than in water).
Non-Polar Toluene, Hexanes, Diethyl EtherModerate to HighThe non-polar nature of these solvents will likely solvate the non-polar regions of the molecule effectively.
Chlorinated Dichloromethane (DCM), ChloroformHighThe presence of chlorine in these solvents makes them good candidates for dissolving a chloro-substituted compound like the topic molecule.

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination of the solubility of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine is essential. The two primary methods for solubility determination are the equilibrium solubility assay and the kinetic solubility assay.

Equilibrium Solubility (Thermodynamic Solubility)

This method measures the concentration of a compound in a saturated solution in equilibrium with the solid compound. It is considered the "gold standard" for solubility determination.

Equilibrium_Solubility A 1. Add excess solid compound to the chosen solvent in a vial. B 2. Seal the vial and agitate at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B Incubation C 3. Allow the solution to stand, or centrifuge, to separate the undissolved solid. B->C Separation D 4. Carefully extract a known volume of the supernatant. C->D Sampling E 5. Dilute the supernatant with a suitable solvent. D->E Dilution F 6. Quantify the concentration of the compound in the diluted supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS). E->F Analysis G 7. Calculate the original solubility in mg/mL or mol/L. F->G Calculation

Caption: Workflow for determining equilibrium solubility.

  • Preparation:

    • Accurately weigh an excess amount of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine into a series of glass vials.

    • Add a precise volume of the desired solvent (e.g., 1 mL) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Sample Processing:

    • After incubation, visually inspect the vials to ensure excess solid remains.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully remove a known aliquot of the clear supernatant without disturbing the solid pellet.

  • Analysis:

    • Prepare a calibration curve using known concentrations of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine.

    • Dilute the collected supernatant with a suitable mobile phase or solvent.

    • Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve.

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Kinetic Solubility (Metastable Solubility)

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO). It is often used in early drug discovery for rapid screening.

Kinetic_Solubility A 1. Prepare a high-concentration stock solution of the compound in DMSO. B 2. Add small aliquots of the DMSO stock to a buffer solution in a multi-well plate. A->B Dispensing C 3. Incubate the plate for a short period (e.g., 1-2 hours) at room temperature. B->C Incubation D 4. Measure the turbidity or light scattering of each well to detect precipitation. C->D Detection (Nephelometry) E 5. Alternatively, filter the solutions and analyze the filtrate concentration by HPLC-UV or LC-MS. C->E Detection (Separation & Analysis) F 6. The highest concentration that remains clear is reported as the kinetic solubility. D->F E->F

Sources

2-Bromo-5-chloro-triazolo[1,5-a]pyridine safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine

Introduction

2-Bromo-5-chloro-triazolo[1,5-a]pyridine is a halogenated, fused heterocyclic compound. Its molecular architecture, featuring a pyridine ring fused with a triazole ring and substituted with both bromine and chlorine atoms, makes it a valuable intermediate in medicinal chemistry and agrochemical synthesis.[1] The distinct reactive sites on the molecule allow for selective chemical modifications, enabling the construction of more complex molecular entities.[1]

Hazard Identification and Risk Assessment

A thorough understanding of potential hazards is the cornerstone of safe laboratory practice. Based on data from structurally similar chemicals, 2-Bromo-5-chloro-triazolo[1,5-a]pyridine should be treated as a hazardous substance.

Inferred GHS Classification

The following Globally Harmonized System (GHS) classifications are inferred from analogous compounds. It is imperative to handle the compound as if it possesses all these potential hazards.

Hazard ClassHazard StatementInferred From Analogs
Acute Toxicity, OralH301/H302: Toxic or Harmful if swallowed.[2][3]2-Bromo-5-chloropyridine, 2-chloro-5-trifluoromethylpyridine
Skin Corrosion/IrritationH315: Causes skin irritation.[3][4][5]2-Bromo-5-(trifluoromethyl)pyridine, 2-Bromo-5-chloropyridine
Serious Eye Damage/IrritationH318/H319: Causes serious eye damage or irritation.[3][4][5]2-Bromo-5-(trifluoromethyl)pyridine, 2-Bromo-5-chloropyridine
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.[3][5][6]2-Bromo-5-chloro-1,3-dimethylbenzene, 2-Bromo-5-chloropyridine
Summary of Primary Hazards
  • Oral Toxicity: Ingestion may lead to significant adverse health effects. Swallowing the compound can be harmful or toxic.[2][3] Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[2][7]

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation or damage.[4][6] Prolonged or repeated skin contact should be avoided.

  • Respiratory Irritation: As a fine powder or dust, the compound poses an inhalation risk and may cause irritation to the respiratory system.[6][8]

Physicochemical Properties

While specific experimental data for this exact molecule is not published, it can be reasonably expected to be a solid crystalline powder at room temperature, similar to other halogenated pyridine derivatives.[1]

PropertyValue
Molecular FormulaC₆H₃BrClN₃
Molecular Weight232.47 g/mol
Physical StateSolid, crystalline powder (presumed)[1]
SolubilityNo data available
Melting PointNo data available
Boiling PointNo data available
Flash PointNo data available

The Hierarchy of Controls: A Proactive Safety Framework

To mitigate the risks associated with handling 2-Bromo-5-chloro-triazolo[1,5-a]pyridine, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective safety measures.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

These are the primary line of defense, designed to physically isolate the operator from the hazard.

  • Chemical Fume Hood: All weighing, handling, and reaction setup involving this compound must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of airborne particles and to contain any potential spills.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are safely diluted and removed.

  • Safety Equipment: An operational safety shower and eyewash station must be located in close proximity to the workstation.[2][9] Regular functionality checks of this equipment are mandatory.

Administrative Controls

These are work policies and procedures that reduce exposure risk.

  • Designated Area: Establish a clearly marked "designated area" within the fume hood for handling this compound.

  • Standard Operating Procedures (SOPs): All personnel must be trained on the specific SOPs for this chemical before commencing work.

  • Labeling: All primary and secondary containers must be clearly labeled with the chemical name, structure, and appropriate hazard pictograms.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but provides a crucial barrier.[10]

PPE TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a chemical barrier to prevent skin contact and irritation.[4]
Eye Protection Tightly fitting chemical splash goggles.[10]Protects against airborne dust and accidental splashes, preventing serious eye irritation.[5]
Body Protection A flame-retardant lab coat.Protects skin and personal clothing from contamination.
Respiratory Not required if handled exclusively in a fume hood.A respirator may be needed for large spills or if engineering controls fail.[11]

Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for reproducible science and operator safety.

Handling and Use Protocol
  • Preparation: Don all required PPE before entering the designated handling area. Verify that the chemical fume hood is functioning correctly.

  • Weighing: To minimize the generation of airborne dust, weigh the compound on a weigh paper or in a tared container within the fume hood. Avoid pouring the solid from a height.

  • Transfer: Use a spatula for all transfers. If preparing a solution, add the solid slowly to the solvent to prevent splashing.

  • Post-Handling: After use, decontaminate the spatula and work surfaces. Tightly close the container.[9]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6]

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent accidental exposure.

  • Container: Store in the original, tightly closed container.[12]

  • Location: Keep in a cool, dry, and well-ventilated area designated for hazardous chemicals.[12]

  • Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[6][7]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and bases.

Emergency Response Protocols

Preparedness is key to effectively managing any unforeseen incidents. All personnel must be familiar with these procedures.

cluster_exposure Exposure cluster_spill Spill Start Incident Occurs (Spill or Exposure) Assess Assess Situation (Is it safe to respond?) Start->Assess Decision Minor or Major Incident? Assess->Decision Skin Skin Contact: Flush for 15+ min Decision->Skin  Skin Exposure Eye Eye Contact: Flush for 15+ min Decision->Eye  Eye Exposure Inhale Inhalation: Move to Fresh Air Decision->Inhale  Inhalation MinorSpill Minor Spill: Absorb, Collect, Clean Decision->MinorSpill  Minor Spill MajorSpill Major Spill: Evacuate, Alert Others, Call EHS Decision->MajorSpill  Major Spill SeekMedical Seek Medical Attention Skin->SeekMedical Eye->SeekMedical Inhale->SeekMedical

Caption: A flowchart for initial actions during a chemical emergency.

In Case of Exposure

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Skin Contact: Immediately remove any contaminated clothing.[6] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6] If symptoms such as coughing or difficulty breathing occur, seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Call a poison control center or doctor for treatment advice immediately.[4]

Spill Management
  • Minor Spill (inside a fume hood):

    • Ensure PPE is worn.

    • Cover the spill with an inert absorbent material like sand or vermiculite.

    • Carefully sweep up the absorbed material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste.[9][15]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, close the laboratory doors to contain the spill.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[13][14] Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Classification: All waste containing 2-Bromo-5-chloro-triazolo[1,5-a]pyridine, including contaminated consumables (gloves, weigh papers) and absorbed spill material, must be treated as hazardous chemical waste.[7]

  • Collection: Collect waste in a clearly labeled, sealed container that is compatible with the chemical.[9] Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: The disposal of the waste must be conducted through your institution's EHS department or a licensed chemical waste contractor, in strict accordance with all local, state, and federal regulations.[6][7] Do not pour any amount down the drain.[4]

References

  • Jubilant Ingrevia Limited. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Bromo-5-(trifluoromethyl)pyridine.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-5-chloro-1,3-dimethylbenzene.
  • ECHEMI. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridine SDS.
  • Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Thermo Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 6-Bromo-[2][4][7]triazolo[1,5-a]pyridine. Retrieved from Thermo Fisher Scientific.

  • Echemi. (n.d.). 8-BroMo-5-Methyl[2][4][7]-Triazolo[1,5-a]pyridine Safety Data Sheets. Retrieved from Echemi.com.

  • PubChem. (n.d.). 2-Bromo-5-chloropyridine.
  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from University of Kentucky Research Safety.
  • PubChem. (n.d.). 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine.
  • EHSO. (2025, January 14). Spill Control/Emergency Response.
  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
  • Hoffman Fine Chemicals. (n.d.). Safety Data Sheet: 7-Bromo-3-methyl[2][4][6]triazolo[1,5-a]pyridine. Retrieved from Manuals.plus.

  • ACS Omega. (2019, September 4). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives.
  • Unknown Source. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine.
  • J&K Scientific. (n.d.). 8-Bromo-5-chloro-[2][4][7]triazolo[1,5-a]pyridine. Retrieved from J&K Scientific.

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
  • Apollo Scientific. (n.d.). 2-Chloro-5-(trichloromethyl)pyridine Safety Data Sheet.
  • BYJU'S. (n.d.). Properties of Pyridine – C5H5N.
  • AWS. (2016, December 12). SAFETY DATA SHEET BROMICIDE® GRANULES (US).
  • Unknown Source. (n.d.).
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine.

Sources

An In-Depth Technical Guide to the Physical Characteristics of Halogenated Triazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The triazolopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of halogen atoms onto this privileged heterocyclic system offers a powerful tool to modulate a compound's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive exploration of the physical characteristics of halogenated triazolopyridines, offering insights into the profound impact of halogenation on their solid-state properties, solubility, and spectroscopic behavior. By understanding these fundamental characteristics, researchers can more effectively design and develop novel drug candidates with optimized properties.

The Solid State: Crystallography and Thermal Properties

The arrangement of molecules in the solid state dictates crucial pharmaceutical properties such as stability, dissolution rate, and bioavailability. Halogenation significantly influences these arrangements through the introduction of specific intermolecular interactions, most notably halogen bonding.

Crystal Packing and the Influence of Halogenation

The crystal structure of a molecule reveals the precise arrangement of its constituent atoms in three-dimensional space. For halogenated triazolopyridines, the nature of the halogen atom (F, Cl, Br, I) plays a pivotal role in directing the crystal packing.

A study of 6-bromo-3-(pyridin-4-yl)-[3][4]triazolo[4,3-a]pyridine revealed a monoclinic crystal system with the space group P21/c.[4] In contrast, the non-halogenated analog, 1,2,4-triazolo[4,3-a]pyridin-3-amine, also crystallizes in a monoclinic system with the same space group.[5] While these are different derivatives of the triazolopyridine core, a comparative analysis suggests that the overall crystal system may not be dramatically altered by the introduction of a single halogen atom. However, the key difference lies in the subtle intermolecular interactions that govern the packing efficiency and overall stability of the crystal lattice.

The introduction of heavier halogens (Br, I) can lead to the formation of halogen bonds, where the halogen atom acts as an electrophilic species interacting with a nucleophilic atom (e.g., a nitrogen atom on an adjacent molecule). These interactions, along with traditional hydrogen bonds and π-π stacking, contribute to the formation of complex supramolecular architectures. The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F).

Diagram: Influence of Halogenation on Crystal Packing

G Intermolecular forces in crystal lattices. cluster_1 Halogenated Triazolopyridine a Hydrogen Bonds b π-π Stacking c Hydrogen Bonds d π-π Stacking e Halogen Bonds (Cl, Br, I) G Workflow for LogP estimation via RP-HPLC. cluster_0 Experimental Workflow A Inject Standards & Sample B Obtain Retention Times (tR) A->B C Calculate log(k') B->C D Plot Calibration Curve (LogP vs. log(k')) C->D E Determine LogP of Sample D->E

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold and the Power of Suzuki-Miyaura Cross-Coupling

The[1][2][3]triazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and three-dimensional structure make it an attractive framework for designing molecules with a wide range of biological activities. The ability to functionalize this core at specific positions is crucial for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[4] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the way chemists approach the synthesis of complex molecules, particularly biaryl and heteroaryl structures that are central to many pharmaceutical agents.[3] The reaction's broad functional group tolerance, use of generally stable and less toxic boronic acid reagents, and relatively mild reaction conditions make it an ideal choice for late-stage functionalization in drug development pipelines.[3]

This guide provides a detailed examination of Suzuki coupling protocols specifically tailored for 2-bromo-5-chloro-triazolo[1,5-a]pyridine. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern the success of this transformation. Understanding the "why" behind each experimental choice is paramount for troubleshooting, optimization, and adaptation of these protocols to a variety of research and development needs.

Key Considerations for the Suzuki Coupling of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine

The successful Suzuki coupling of 2-bromo-5-chloro-triazolo[1,5-a]pyridine hinges on a careful selection of catalyst, ligand, base, and solvent. The electronic nature of the heterocyclic substrate presents unique challenges and opportunities that must be addressed for an efficient and high-yielding reaction.

The Substrate: An Electron-Deficient Heterocycle

The triazolo[1,5-a]pyridine ring system is electron-deficient due to the presence of multiple nitrogen atoms. This has several implications for the Suzuki coupling:

  • Oxidative Addition: The rate-determining step in many Suzuki couplings is the oxidative addition of the palladium(0) catalyst to the aryl halide bond.[5] The C-Br bond at the 2-position is expected to be more reactive than the C-Cl bond at the 5-position towards oxidative addition. This inherent reactivity difference allows for selective functionalization at the 2-position.

  • Catalyst Poisoning: The Lewis basic nitrogen atoms in the heterocyclic core can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[1][6] The choice of a suitable ligand is critical to mitigate this effect and maintain a high catalytic turnover.

The Palladium Catalyst and Ligand System: The Heart of the Reaction

The choice of the palladium precatalyst and the associated phosphine ligand is arguably the most critical parameter for a successful Suzuki coupling. The ligand stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.[1]

  • Electron-Rich and Bulky Ligands: For electron-deficient heteroaryl halides, electron-rich and sterically hindered phosphine ligands are often preferred. These ligands promote the oxidative addition step and facilitate the reductive elimination to form the desired product.[1] Examples of such ligands include Buchwald-type biarylphosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[7]

  • Palladium Precatalysts: Modern palladium precatalysts, such as the G2 and G3 Buchwald precatalysts (e.g., XPhos Pd G2), are often air- and moisture-stable, making them convenient to handle. They readily form the active Pd(0) species in situ.[8][9]

The Role of the Base: Activating the Boronic Acid

A base is essential for the transmetalation step of the Suzuki coupling.[2][3] It activates the boronic acid, making it more nucleophilic and facilitating the transfer of the organic group from boron to palladium.[2][3]

  • Common Bases: A variety of inorganic bases are commonly used, including carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can significantly impact the reaction rate and yield.[5] For challenging couplings, stronger bases like potassium tert-butoxide (KOtBu) may be employed, though they can be less compatible with sensitive functional groups.[10]

  • Aqueous vs. Anhydrous Conditions: The presence of water can be beneficial in some Suzuki couplings, as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species. However, for heteroaryl boronic acids that are prone to protodeboronation (hydrolysis of the C-B bond), anhydrous conditions may be necessary.[1][6]

Solvent Selection: Ensuring Solubility and Thermal Stability

The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. Common solvents for Suzuki couplings include:

  • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are frequently used, often in combination with water.

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be effective for less soluble substrates.

  • Aromatic Hydrocarbons: Toluene is another common choice, particularly for reactions run at higher temperatures.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_ArylHalide Ar¹-Pd(II)L₂-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation [Ar²-B(OR)₃]⁻ PdII_ArylAryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_ArylAryl RedElim Reductive Elimination PdII_ArylAryl->RedElim RedElim->Pd0 Product Ar¹-Ar² RedElim->Product BoronicAcid Ar²-B(OH)₂ ActivatedBoronate [Ar²-B(OH)₃]⁻ BoronicAcid->ActivatedBoronate Base Base (e.g., OH⁻) Base->ActivatedBoronate

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocols

The following protocols are designed as robust starting points for the Suzuki coupling of 2-bromo-5-chloro-triazolo[1,5-a]pyridine with various aryl and heteroaryl boronic acids. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Protocol 1: General Procedure using a Buchwald Precatalyst

This protocol is recommended for a broad range of aryl and heteroaryl boronic acids and employs a modern, air-stable palladium precatalyst for ease of use.

Workflow Diagram:

Protocol_Workflow start Start reagents Combine Reactants: - 2-Bromo-5-chloro-triazolo[1,5-a]pyridine - Boronic Acid - Base (K₂CO₃) - Solvent (Dioxane/H₂O) start->reagents degas Degas Mixture (e.g., N₂ bubbling) reagents->degas catalyst Add Pd Precatalyst and Ligand degas->catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) catalyst->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General workflow for Suzuki coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add 2-bromo-5-chloro-triazolo[1,5-a]pyridine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 1-5 mol%) and, if necessary, additional ligand (e.g., XPhos, 2-10 mol%). The use of a pre-formed catalyst/ligand complex simplifies this step.

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-aryl-5-chloro-triazolo[1,5-a]pyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate reaction times and improve yields, particularly for challenging substrates. The principles are similar to conventional heating, but the reaction is performed in a dedicated microwave reactor.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave reaction vial, combine 2-bromo-5-chloro-triazolo[1,5-a]pyridine (1.0 equiv.), the boronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Solvent Addition: Add a suitable solvent such as a 4:1 mixture of ethanol and water.

  • Catalyst Addition: Add the palladium catalyst system (e.g., XPhos Pd G2 (2.5 mol%) and XPhos (5 mol%)).[8][9]

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a constant temperature (e.g., 135 °C) for a set time (e.g., 30-60 minutes).

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Data Summary and Comparison

The following table summarizes typical reaction parameters for the Suzuki coupling of 2-bromo-5-chloro-triazolo[1,5-a]pyridine. These are starting points and may require optimization for specific boronic acid partners.

ParameterProtocol 1 (Conventional Heating)Protocol 2 (Microwave-Assisted)Rationale
Palladium Source XPhos Pd G2 (1-5 mol%)XPhos Pd G2 (2.5 mol%)Air-stable precatalyst, efficient for heteroaryl couplings.[8][9]
Ligand XPhos (2-10 mol%)XPhos (5 mol%)Electron-rich, bulky ligand to promote oxidative addition and prevent catalyst poisoning.[8][9]
Base K₂CO₃ (2.0-3.0 equiv.)K₃PO₄ (3.0 equiv.)Effective base for activating boronic acids; K₃PO₄ is often used in challenging couplings.
Solvent 1,4-Dioxane / H₂O (4:1)Ethanol / H₂O (4:1)Good solvating properties for reactants and catalyst.
Temperature 80-110 °C135 °CHigher temperatures accelerate the reaction rate.
Time 2-24 hours30-60 minutesMicrowave irradiation significantly reduces reaction times.

Troubleshooting and Field-Proven Insights

  • Low Yield or No Reaction:

    • Inefficient Degassing: Ensure all oxygen has been removed from the reaction mixture.

    • Catalyst Inactivity: Use a fresh batch of catalyst and ensure it is handled under an inert atmosphere.

    • Base Strength: For electron-poor boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.

  • Protodeboronation of the Boronic Acid:

    • This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic for certain heteroaryl boronic acids.[1][6]

    • Mitigation: Use of boronic esters (e.g., pinacol esters) can improve stability.[1] Running the reaction under strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can also be effective.[6]

  • Homocoupling of the Boronic Acid:

    • This side reaction forms a biaryl from two molecules of the boronic acid and can be promoted by the presence of oxygen.[1]

    • Mitigation: Thorough degassing is the primary solution.[1]

  • Debromination of the Starting Material:

    • The bromo-substituent can be replaced by a hydrogen atom. This can sometimes be minimized by using a less polar solvent or a different base.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of the 2-bromo-5-chloro-triazolo[1,5-a]pyridine scaffold. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of the desired 2-aryl products, opening avenues for the synthesis of novel compounds for drug discovery and development. The protocols and insights provided in this guide serve as a comprehensive resource for scientists working with this important heterocyclic system.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Denmark, S. E., & Regens, C. S. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Accounts of Chemical Research, 54(17), 3345-3358. [Link]

  • Myers, A. G. The Suzuki Reaction. [Link]

  • Ben-Yahia, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2841-2852. [Link]

  • Ben-Yahia, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(5), 2841-2852. [Link]

  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(25), 4695–4698. [Link]

  • Mphahlele, M. J., et al. (2018). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. New Journal of Chemistry, 42(18), 15023-15036. [Link]

  • Mamadshoeva, S. S., et al. (2022). Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. INIS-IAEA. [Link]

  • Toubi, Y., et al. (2018). Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp 3 arylation of 7-chloro-5-methyl-[1][2][3]triazolo[1, 5-a]pyrimidine. ResearchGate. [Link]

  • Walker, S. D., et al. (2004). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 126(11), 3455–3466. [Link]

  • Wallow, T. I., & Novak, B. M. (1996). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 61(21), 7262–7265. [Link]

  • Wang, D., et al. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]

  • Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 106(11), 4568–4640. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15938–15950. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

Sources

Precision Functionalization of the Triazolo[1,5-a]pyridine Scaffold: Application Notes for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Triazolo[1,5-a]pyridine Core

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents and advanced materials. Its presence in drugs like the JAK1 inhibitor Filgotinib and the HER2-targeted tyrosine kinase inhibitor Tucatinib underscores its significance in modern drug discovery.[4] The ability to precisely and selectively introduce molecular diversity at various positions on this ring system is paramount for developing novel chemical entities with tailored pharmacological profiles. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for achieving this, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

This technical guide provides an in-depth exploration of palladium-catalyzed reactions utilizing the key building block, 2-Bromo-5-chloro-triazolo[1,5-a]pyridine . We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and discuss the critical aspect of regioselectivity, offering researchers a comprehensive resource for leveraging this versatile substrate in their synthetic campaigns.

Understanding Regioselectivity: The Bromo vs. Chloro Dilemma

A central challenge and opportunity when working with 2-bromo-5-chloro-triazolo[1,5-a]pyridine lies in the differential reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling reactions, the relative ease of oxidative addition to the palladium(0) center dictates which C-X bond will react preferentially. Generally, the reactivity follows the trend: C-I > C-Br > C-Cl. This inherent difference allows for sequential, site-selective functionalization. The C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 5-position, enabling selective coupling at the 2-position while leaving the 5-chloro substituent intact for subsequent transformations. This principle is fundamental to the protocols described herein.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-substituted heteroaromatics. The reaction of 2-bromo-5-chloro-triazolo[1,5-a]pyridine with various boronic acids or their esters proceeds with high regioselectivity at the 2-position.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of steps involving a palladium catalyst. The process is initiated by the oxidative addition of the aryl halide (preferentially the C-Br bond) to a Pd(0) species. This is followed by transmetalation with the boronic acid, which is activated by a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Mechanism cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-bromo-5-chloro-triazolo[1,5-a]pyridine with an arylboronic acid.

Materials:

  • 2-Bromo-5-chloro-triazolo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-chloro-triazolo[1,5-a]pyridine, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄A robust and commonly used Pd(0) catalyst.
Base Na₂CO₃Activates the boronic acid for transmetalation.
Solvent 1,4-Dioxane/Water (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition.

Heck Reaction: Olefin Functionalization

The Heck reaction provides a powerful method for the arylation of alkenes, forming a new C-C bond with stereocontrol.[1] For 2-bromo-5-chloro-triazolo[1,5-a]pyridine, this reaction allows for the introduction of vinyl groups at the 2-position.

Mechanistic Overview

The Heck reaction catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the olefin into the Pd-C bond. A subsequent β-hydride elimination releases the product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[5]

Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Olefin_Complex Ar-Pd(II)-Br(L2)(Olefin) Ar-Pd(II)-Br(L2)->Olefin_Complex Olefin Coordination Migratory_Insertion R-CH2-CH(Ar)-Pd(II)-Br(L2) Olefin_Complex->Migratory_Insertion Migratory Insertion Product_Complex Product + HPd(II)Br(L2) Migratory_Insertion->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Base

Caption: Key steps in the Heck reaction catalytic cycle.

Experimental Protocol: Heck Reaction

This protocol provides a general method for the Heck coupling of 2-bromo-5-chloro-triazolo[1,5-a]pyridine with an alkene.

Materials:

  • 2-Bromo-5-chloro-triazolo[1,5-a]pyridine (1.0 equiv)

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 2-bromo-5-chloro-triazolo[1,5-a]pyridine, the alkene, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed DMF and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / P(o-tol)₃A common and effective catalyst system for Heck reactions. The bulky phosphine ligand facilitates the reaction.
Base TriethylamineActs as a scavenger for the HBr generated during the reaction and regenerates the Pd(0) catalyst.
Solvent DMFA polar aprotic solvent that is suitable for Heck reactions.
Temperature 100-120 °CHigher temperatures are often required for Heck couplings.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. This reaction can be applied to 2-bromo-5-chloro-triazolo[1,5-a]pyridine to introduce various amine functionalities at the 2-position.

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes reaction with the amine in the presence of a strong base to form a palladium amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the active Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Pd_Amido_Complex Ar-Pd(II)-NR2(L2) Ar-Pd(II)-Br(L2)->Pd_Amido_Complex Amine Coordination & Deprotonation (Base) Ar-NR2 Ar-NR2 Pd_Amido_Complex->Ar-NR2 Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of 2-bromo-5-chloro-triazolo[1,5-a]pyridine.

Materials:

  • 2-Bromo-5-chloro-triazolo[1,5-a]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • To a glovebox, add 2-bromo-5-chloro-triazolo[1,5-a]pyridine, the amine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a reaction vial.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Catalyst System Pd₂(dba)₃ / XantphosA highly effective catalyst system for C-N bond formation, particularly with heteroaryl halides.
Base Sodium tert-butoxideA strong, non-nucleophilic base required for the deprotonation of the amine.
Solvent TolueneA common non-polar solvent for Buchwald-Hartwig aminations.
Temperature 100 °CProvides the necessary energy for the catalytic cycle to proceed efficiently.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the direct connection of terminal alkynes to aryl halides, providing a straightforward route to arylalkynes. This reaction is highly valuable for the synthesis of precursors for more complex molecules and for materials science applications.

Mechanistic Considerations

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination yields the final product and regenerates the Pd(0) catalyst.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Cu(I) Cu(I) Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-Br(L2) Cu-C≡CR->Cu(I) R-C≡CH R-C≡CH R-C≡CH->Cu-C≡CR Base

Caption: Dual catalytic cycles in the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of 2-bromo-5-chloro-triazolo[1,5-a]pyridine.

Materials:

  • 2-Bromo-5-chloro-triazolo[1,5-a]pyridine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add 2-bromo-5-chloro-triazolo[1,5-a]pyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, or gently heat if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Parameter Condition Rationale
Catalyst System Pd(PPh₃)₂Cl₂ / CuIThe classic and highly effective dual catalyst system for Sonogashira couplings.
Base TriethylamineActs as both the base and a solvent in many cases.
Solvent THFA suitable solvent for dissolving the reactants and catalysts.
Temperature Room Temperature to mild heatingThe copper co-catalyst often allows the reaction to proceed at lower temperatures.

Palladium-Catalyzed Cyanation: Introducing the Nitrile Group

The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be readily converted into a variety of other functional groups. Palladium-catalyzed cyanation offers a reliable method for this conversion.

Mechanistic Principles

The palladium-catalyzed cyanation of aryl halides follows a similar catalytic cycle to other cross-coupling reactions.[6] Key steps include oxidative addition of the aryl bromide to Pd(0), followed by reaction with a cyanide source and subsequent reductive elimination to afford the aryl nitrile.[6] The choice of cyanide source is critical, with reagents like zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being popular due to their lower toxicity compared to other cyanide salts.[7]

Experimental Protocol: Cyanation

This protocol provides a general method for the cyanation of 2-bromo-5-chloro-triazolo[1,5-a]pyridine.

Materials:

  • 2-Bromo-5-chloro-triazolo[1,5-a]pyridine (1.0 equiv)

  • Zinc cyanide (Zn(CN)₂) (0.6 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.02 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a glovebox, add 2-bromo-5-chloro-triazolo[1,5-a]pyridine, zinc cyanide, Pd₂(dba)₃, and dppf to a reaction vial.

  • Add anhydrous, degassed DMF to the vial.

  • Seal the vial and heat the reaction mixture to 120 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Cyanide Source Zn(CN)₂A less toxic and commonly used cyanide source.
Catalyst System Pd₂(dba)₃ / dppfA robust catalyst system for cyanation reactions.
Solvent DMFA polar aprotic solvent suitable for this transformation.
Temperature 120 °CHigher temperatures are often necessary to drive the reaction to completion.

Conclusion and Future Directions

The selective functionalization of 2-bromo-5-chloro-triazolo[1,5-a]pyridine via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of novel derivatives with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important heterocyclic core. Future work will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the application of these methods to the synthesis of increasingly complex and biologically active molecules. The selective functionalization of the remaining chloro-substituent opens up avenues for further diversification, enabling the creation of highly decorated triazolo[1,5-a]pyridine libraries.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react - ResearchGate. (n.d.). Retrieved from [Link]

  • Pd-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine with p-anisidine. (n.d.). Retrieved from [Link]

  • Mechanistic studies on the palladium-catalyzed cross-dehydrogenative coupling of 4-phenoxy-2-coumarins: experimental and computational insights - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances, 10(58), 35225–35248. [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines - Sci-Hub. (n.d.). Retrieved from [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. (n.d.). Retrieved from [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835. [Link]

  • Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds - PubMed. (n.d.). Retrieved from [Link]

  • Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation - Scirp.org. (n.d.). Retrieved from [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (n.d.). Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (n.d.). Retrieved from [Link]

  • Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • Mechanistic studies on palladium-catalyzed coupling reactions - IDEALS. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction - INIS-IAEA. (n.d.). Retrieved from [Link]

  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (n.d.). Retrieved from [Link]

  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (n.d.). Retrieved from [Link]

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes - MDPI. (n.d.). Retrieved from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (n.d.). Retrieved from [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH. (n.d.). Retrieved from [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Publishing. (n.d.). Retrieved from [Link]

  • Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor - ResearchGate. (n.d.). Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]

  • Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (n.d.). Retrieved from [Link]

Sources

The Strategic Utility of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine in Modern Synthesis

The Strategic Utility of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine in Modern Synthesis

Introduction: A Privileged Scaffold with Orthogonal Reactivity

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its remarkable biological activity and versatile physicochemical properties.[3] This fused heterocyclic system, an isostere of purine, is prevalent in a range of therapeutics, including kinase inhibitors and anti-inflammatory agents.[3] The strategic introduction of halogen atoms onto this core structure dramatically enhances its utility as a synthetic building block. Specifically, 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine emerges as a highly valuable intermediate, offering two distinct and orthogonally reactive handles for sequential, site-selective functionalization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and synthetic applications of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the vast potential of this building block in creating diverse molecular architectures.

Physicochemical and Safety Profile

A thorough understanding of a building block's properties and hazards is paramount for its safe and effective use.

PropertyValueSource
Molecular Formula C₆H₃BrClN₃Inferred
Molecular Weight 232.47 g/mol Inferred
Appearance Off-white to pale yellow solid (predicted)Analogues
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF)General Heterocycle Solubility

Safety and Handling:

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5][6]

  • Precautionary Measures:

    • Handle in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

Proposed Synthesis of the Building Block

The synthesis of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine can be logically approached from readily available pyridine precursors. The key transformation is the construction of the fused triazole ring, which is typically achieved through the cyclization of a 2-aminopyridine derivative.[1]

Synthesis_Workflowcluster_0Starting Materialcluster_1Intermediate Formationcluster_2Cyclization & Bromination2_Amino_5_chloropyridine2-Amino-5-chloropyridineN_pyridyl_amidineN-(5-chloropyridin-2-yl)amidine2_Amino_5_chloropyridine->N_pyridyl_amidineAmidine FormationTriazolopyridine5-chloro-[1,2,4]triazolo[1,5-a]pyridineN_pyridyl_amidine->TriazolopyridineOxidative N-NBond Formation(e.g., PIFA, I₂/KI)Target_Molecule2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridineTriazolopyridine->Target_MoleculeElectrophilicBromination(e.g., NBS)

Figure 1: Proposed synthetic workflow for 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine.

Protocol 1: Synthesis of 5-chloro-[1][2][3]triazolo[1,5-a]pyridine

This protocol is adapted from established methods for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core via oxidative N-N bond formation.[1]

Materials:

  • 2-Amino-5-chloropyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • (Diacetoxyiodo)benzene (PIFA) or Iodine (I₂) and Potassium Iodide (KI)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution (for iodine quench)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amidine Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-amino-5-chloropyridine (1.0 eq) in a minimal amount of anhydrous DCM or acetonitrile. Add N,N-dimethylformamide dimethyl acetal (1.2 eq) and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the crude N'-(5-chloro-2-pyridinyl)-N,N-dimethylimidoformamide intermediate. This intermediate is often used in the next step without further purification.

  • Oxidative Cyclization:

    • Using PIFA: Dissolve the crude amidine in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add PIFA (1.1 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Using I₂/KI: Dissolve the crude amidine in a suitable solvent like acetonitrile. Add potassium iodide (2.0 eq) and iodine (1.2 eq). Stir the mixture at room temperature or gentle heat (40-60 °C) until the reaction is complete.

  • Work-up:

    • For the PIFA reaction, quench by adding saturated aqueous sodium bicarbonate solution.

    • For the I₂/KI reaction, quench with saturated aqueous sodium thiosulfate solution until the iodine color disappears, then add saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 5-chloro-[1][2][3]triazolo[1,5-a]pyridine.

Protocol 2: Electrophilic Bromination

The electron-rich nature of the[1][2][3]triazolo[1,5-a]pyridine ring system facilitates electrophilic substitution, with the C2 position being a likely site for bromination.

Materials:

  • 5-chloro-[1][2][3]triazolo[1,5-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile or Chloroform

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flask protected from light, dissolve 5-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) in anhydrous acetonitrile or chloroform.

  • Bromination: Add N-Bromosuccinimide (1.05 eq) in one portion. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield pure 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine.

Synthetic Applications: A Gateway to Molecular Diversity

The differential reactivity of the C-Br and C-Cl bonds in 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine is the cornerstone of its synthetic utility. The C-Br bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more inert C-Cl bond. This allows for selective functionalization at the C2 position, preserving the C5-chloro substituent for subsequent transformations.

Reactivity_Diagramcluster_couplingsPalladium-Catalyzed Cross-Coupling at C2cluster_downstreamSubsequent C5-Cl FunctionalizationBuildingBlock2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridineC2-Br (Reactive)C5-Cl (Less Reactive)SuzukiSuzuki-Miyaura(Aryl/Heteroaryl Boronic Acids)BuildingBlock:f1->SuzukiPd(0), BaseSonogashiraSonogashira(Terminal Alkynes)BuildingBlock:f1->SonogashiraPd(0), Cu(I), BaseBuchwaldBuchwald-Hartwig(Amines, Alcohols)BuildingBlock:f1->BuchwaldPd(0), Ligand, BaseSNArNucleophilic Aromatic Substitution (SNAr)(e.g., Amines, Thiols under forcing conditions)Suzuki->SNArIntermediate forC5 functionalizationSonogashira->SNArBuchwald->SNAr

Figure 2: Orthogonal reactivity of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine.

Protocol 3: Suzuki-Miyaura Cross-Coupling (C2-Arylation/Heteroarylation)

This protocol provides a general method for the palladium-catalyzed coupling of aryl or heteroaryl boronic acids at the C2 position.[2]

Materials:

  • 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine

  • Aryl/Heteroaryl boronic acid or ester (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq) or other suitable Pd catalyst/ligand system

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene/Ethanol/Water

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), the boronic acid (1.2 eq), and the base (Na₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1). Add the palladium catalyst [Pd(PPh₃)₄] (0.05 eq).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x volumes).

  • Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to obtain the C2-arylated product.

Protocol 4: Sonogashira Coupling (C2-Alkynylation)

This protocol outlines the coupling of terminal alkynes to the C2 position, a key transformation for introducing linear fragments.[2]

Materials:

  • 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine

  • Terminal alkyne (1.2-1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02-0.04 eq)

  • Copper(I) iodide (CuI) (0.04-0.08 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) in anhydrous THF or DMF.

  • Reagent Addition: Add the terminal alkyne (1.2 eq), CuI (0.05 eq), and PdCl₂(PPh₃)₂ (0.03 eq). Finally, add the base (TEA, 3.0 eq).

  • Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) for 2-8 hours until completion (monitored by TLC).

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x volumes).

  • Drying and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to isolate the C2-alkynylated product.

Conclusion: A Versatile Tool for Innovation

2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine represents a powerful and versatile building block for synthetic and medicinal chemists. Its predictable and orthogonal reactivity at the C2 and C5 positions enables the systematic and efficient construction of complex molecular scaffolds. The protocols outlined in this note, based on established and robust chemical transformations, provide a reliable foundation for researchers to leverage this reagent in their discovery programs. From the development of novel kinase inhibitors to the synthesis of innovative functional materials, the applications of this strategically halogenated heterocycle are vast and ripe for exploration.

References

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available from: [Link]

  • Chatterjee, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. Available from: [Link]

  • Gessi, S., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 24(23), 4277. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 14(1), 1-15. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Available from: [Link]

  • Bristol-Myers Squibb Company. (2013). PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE. WIPO Patent WO2013134228A1.
  • Bergstrom, D. E., et al. (1983). Palladium-Catalyzed Allylic Coupling of 1,2,3-Triazolo[4,5-d]pyrimidines (8-Azapurines). Journal of the American Chemical Society, 105(25), 7445-7448.
  • DowElanco. (1993). Process for preparing 2-halo-5-halomethylpyridines. US Patent 5229519A.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10352689, 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. Available from: [Link].

  • American Chemical Society. (2005). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 48(24), 7604-7614. Available from: [Link]

  • Incyte Holdings Corporation. (2021). Pyrazolo[1,5-A][1]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors. US Patent 11186576B2. Available from:

  • The Royal Society of Chemistry. (1966). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 2031-2035. Available from: [Link]

  • Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(13), 2929-2937. Available from: [Link]

  • Itami, K., et al. (2020). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. Available from: [Link]

  • Ashland. (n.d.). Safety Data Sheet: 2-BROMO-2-NITRO-1,3-PROPANEDIOL.
  • Jubilant Ingrevia Limited. (2020).
  • AWS. (2016).
  • Thermo Fisher Scientific. (2021). SAFETY DATA SHEET: 2-Bromo-5-(trifluoromethyl)pyridine.

Application Note: Structural Elucidation of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development due to its isoelectronic relationship with purines, rendering it a valuable pharmacophore.[1] The specific analogue, 2-Bromo-5-chloro-triazolo[1,5-a]pyridine, incorporates two halogen substituents which are expected to significantly influence its electronic properties and, consequently, its biological activity and spectroscopic characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such novel chemical entities. This application note provides a comprehensive guide to the NMR analysis of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine, detailing experimental protocols and a thorough interpretation of the expected spectral data. While direct spectral data for this specific compound is not widely published, this guide synthesizes information from structurally related analogues and foundational NMR principles to provide a robust analytical framework.

Causality Behind Experimental Choices

The selection of NMR experiments and parameters is dictated by the structural features of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine. The presence of a limited number of protons on the aromatic system necessitates high-resolution 1D ¹H NMR for precise chemical shift and coupling constant determination. The complexity of the carbon environment, influenced by the fused heterocyclic system and halogen substituents, requires ¹³C NMR, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, for unambiguous assignment of carbon types (CH, CH₂, CH₃, Cq). Furthermore, 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for establishing proton-proton and proton-carbon connectivities, respectively, thereby confirming the overall structure.

Molecular Structure and Numbering

The systematic numbering of the triazolo[1,5-a]pyridine ring system is essential for accurate spectral assignment.

Caption: Structure of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine with systematic numbering.

Predicted NMR Spectral Data

Based on the analysis of related heterocyclic systems, the following ¹H and ¹³C NMR chemical shifts are predicted for 2-Bromo-5-chloro-triazolo[1,5-a]pyridine in a standard deuterated solvent such as DMSO-d₆.

Position Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Expected Multiplicity & Coupling
2C-~125-135-
5C-~140-150-
6C~7.30 - 7.50~115-125dd, J ≈ 7.0, 2.0 Hz
7C~7.00 - 7.20~110-120t, J ≈ 7.0 Hz
8H~8.80 - 9.00~135-145dd, J ≈ 7.0, 1.0 Hz
8aC-~145-155-

Note: These are predicted values and may vary based on the solvent and experimental conditions. The bromine and chlorine substituents will have a significant deshielding effect on the adjacent carbons.

Experimental Protocols

A self-validating experimental workflow is crucial for ensuring the accuracy and reproducibility of the NMR analysis.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for nitrogen-containing heterocycles due to its high solubilizing power. Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Sample Concentration: Dissolve approximately 5-10 mg of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Filtration: Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

II. NMR Data Acquisition

The following protocols are designed for a standard 400 MHz NMR spectrometer.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL solvent) 1D_H1 1D ¹H NMR (High Resolution) SamplePrep->1D_H1 Acquire 1D_C13 1D ¹³C NMR (Proton Decoupled) 1D_H1->1D_C13 Optimize DEPT DEPT-135 (CH/CH₃ vs CH₂) 1D_C13->DEPT Confirm C-types 2D_COSY 2D COSY (¹H-¹H Correlation) DEPT->2D_COSY Establish Connectivity 2D_HSQC 2D HSQC (¹H-¹³C one-bond Correlation) 2D_COSY->2D_HSQC Assign Carbons DataProcessing Data Processing & Analysis 2D_HSQC->DataProcessing Finalize Structure

Caption: A streamlined workflow for the comprehensive NMR analysis of the target compound.

A. 1D ¹H NMR Spectroscopy

  • Purpose: To determine the chemical shifts, multiplicities, and coupling constants of the protons.

  • Protocol:

    • Tune and shim the probe for optimal resolution.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of aromatic protons (e.g., 0-12 ppm).

    • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

B. 1D ¹³C{¹H} NMR Spectroscopy

  • Purpose: To identify the number of unique carbon environments.

  • Protocol:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to encompass the expected chemical shift range (e.g., 0-180 ppm).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

C. DEPT-135 Spectroscopy

  • Purpose: To differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are not observed.

  • Protocol:

    • Run a standard DEPT-135 pulse sequence.

    • Process the data to clearly distinguish between positive and negative peaks.

D. 2D COSY Spectroscopy

  • Purpose: To identify scalar-coupled protons.

  • Protocol:

    • Acquire a gradient-enhanced COSY (gCOSY) spectrum.

    • Process the 2D data and identify cross-peaks, which indicate through-bond coupling between protons.

E. 2D HSQC Spectroscopy

  • Purpose: To correlate protons with their directly attached carbons.

  • Protocol:

    • Acquire a gradient-enhanced HSQC (gHSQC) spectrum.

    • Optimize the one-bond coupling constant (¹JCH) for aromatic carbons (typically ~160-170 Hz).

    • Process the 2D data to visualize correlations between proton and carbon signals.

Data Analysis and Interpretation

A logical approach to spectral interpretation is key to a self-validating structural assignment.

  • ¹H NMR Analysis:

    • The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to H-6, H-7, and H-8.

    • The signal for H-8 is anticipated to be the most downfield due to the anisotropic effect of the adjacent nitrogen atom in the triazole ring.

    • The coupling pattern will be crucial for assignment. H-7 should appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-6 and H-8. H-6 and H-8 will likely appear as doublets of doublets.

  • ¹³C NMR and DEPT Analysis:

    • The proton-decoupled ¹³C NMR spectrum will show all six unique carbon signals.

    • The DEPT-135 spectrum will confirm the presence of three CH carbons (C-6, C-7, and C-8) as positive signals. The remaining three signals in the ¹³C spectrum will correspond to the quaternary carbons (C-2, C-5, and C-8a).

    • The carbons bearing the bromine (C-2) and chlorine (C-5) atoms are expected to be significantly downfield.

  • 2D NMR Analysis:

    • COSY: Cross-peaks in the COSY spectrum will confirm the connectivity between H-6, H-7, and H-8.

    • HSQC: The HSQC spectrum will provide direct correlation between each proton and its attached carbon, allowing for the unambiguous assignment of C-6, C-7, and C-8.

Trustworthiness and Validation

The combination of 1D and 2D NMR experiments provides a self-validating system. The assignments from the ¹H NMR spectrum can be confirmed by the COSY and HSQC data. For instance, the proton assigned as H-7 based on its multiplicity should show COSY cross-peaks to two other protons, and its HSQC cross-peak will definitively identify the C-7 chemical shift. This layered approach minimizes ambiguity and ensures a high degree of confidence in the final structural elucidation.

Conclusion

This application note outlines a comprehensive and robust methodology for the NMR analysis of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine. By employing a suite of 1D and 2D NMR experiments, researchers can confidently determine the structure and purity of this and related heterocyclic compounds. The provided protocols and interpretation guidelines serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.

References

  • Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 209, 112944. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • Lahmidi, S., et al. (2023). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME 1,2,4-TRIAZOLO[1,5-a]PYRIMIDINE DERIVATIVES OBTAINED FROM TRIACETIC-ACID LACTONE. Moroccan Journal of Heterocyclic Chemistry, 22(3), 52-61.
  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Retrieved from [Link]

Sources

Mass spectrometry of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Novel Heterocycles

The 1,2,4-triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] The precise characterization of these molecules is a cornerstone of drug discovery and development, ensuring compound identity, purity, and stability. Mass spectrometry is an indispensable tool in this process, providing sensitive and specific information on molecular weight and structure with minimal sample consumption.[3][4]

This application note provides a comprehensive guide to the mass spectrometric analysis of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine, a halogenated derivative of this important heterocyclic system. We will delve into the principles of sample preparation, detail a robust analytical protocol using Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), and elucidate the characteristic fragmentation patterns of this molecule. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the mass spectrometric behavior of complex small molecules.

Foundational Principles: Ionization and Isotopic Signatures

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like many pharmaceutical compounds.[5][6][7] It typically generates intact protonated molecules, denoted as [M+H]⁺, which minimizes initial fragmentation and simplifies the determination of the molecular weight.[5]

A key feature in the mass spectrum of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine is the distinctive isotopic pattern created by the presence of bromine and chlorine.[8]

  • Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), resulting in a pair of peaks separated by two mass-to-charge (m/z) units with an approximate intensity ratio of 3:1.[8][9][10]

  • Bromine also has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which produce a pair of peaks of nearly equal intensity, also separated by two m/z units.[8][9]

The combination of both halogens in one molecule creates a unique and complex isotopic cluster for the molecular ion, which serves as a powerful diagnostic tool for confirming the elemental composition. For 2-Bromo-5-chloro-triazolo[1,5-a]pyridine, the molecular ion region will exhibit a characteristic pattern of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 100:130:32, making its identification unambiguous.

Experimental Protocol: A Validated Workflow

Sample Preparation

Ensuring a clean sample is paramount for high-quality mass spectrometry data and to maintain the sensitivity and repeatability of the analysis.[11]

  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture that is compatible with the liquid chromatography (LC) mobile phase. A typical diluent is 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or the ESI needle.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

For robust analysis, the mass spectrometer is typically coupled with an HPLC or UHPLC system. This allows for the separation of the analyte from any impurities before it enters the mass spectrometer.

Parameter Setting Rationale
LC Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides excellent retention and separation for small, relatively nonpolar molecules.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous mobile phase for reverse-phase chromatography. Formic acid aids in protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic mobile phase.
Gradient 5% to 95% B over 5 minutesA standard gradient to elute the compound of interest while separating it from potential impurities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume 5 µLA suitable volume to achieve good signal intensity without overloading the column.
Ionization Mode ESI PositiveThe triazolopyridine ring contains basic nitrogen atoms that are readily protonated.
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion generation.
Gas Temperature 300 °CFacilitates desolvation of the ESI droplets.
Gas Flow 8 L/minAssists in desolvation and directs the ions into the mass analyzer.
Nebulizer Pressure 35 psiAids in the formation of a fine aerosol for efficient ionization.
MS Scan Range m/z 50-500Covers the expected mass range of the precursor and fragment ions.
MS/MS Collision Energy 20-40 eV (ramped)A range of collision energies is used to generate a rich fragmentation spectrum for structural elucidation.

Data Interpretation: Unraveling the Fragmentation Pathway

The analysis of the MS/MS spectrum provides detailed structural information about the molecule. The protonated molecule ([M+H]⁺) of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine has a monoisotopic m/z of approximately 247.9361. This ion is selected in the first stage of the tandem mass spectrometer and then fragmented by collision-induced dissociation (CID).

The proposed fragmentation pathway is based on the established principles of mass spectral fragmentation of heterocyclic and halogenated compounds.[12][13][14] The primary fragmentation events involve the loss of the halogen atoms and the cleavage of the triazole ring.

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [M+H]⁺ m/z 247.9/249.9/251.9 F1 [M+H - Br]⁺ m/z 169.0/171.0 M->F1 - Br F2 [M+H - Cl]⁺ m/z 212.9/214.9 M->F2 - Cl F3 [M+H - N₂]⁺ m/z 219.9/221.9/223.9 M->F3 - N₂ F1_1 [F1 - N₂]⁺ m/z 141.0/143.0 F1->F1_1 - N₂ F2_1 [F2 - N₂]⁺ m/z 184.9/186.9 F2->F2_1 - N₂

Caption: Proposed fragmentation pathway for 2-Bromo-5-chloro-triazolo[1,5-a]pyridine.

Summary of Expected Ions

The following table summarizes the expected m/z values for the key ions in the ESI-MS/MS spectrum of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine. The listed m/z values correspond to the monoisotopic masses of the most abundant isotopic variants.

Ion Formula m/z (monoisotopic) Description
[M+H]⁺[C₆H₄BrClN₃]⁺247.9361Protonated molecular ion
[M+H - Br]⁺[C₆H₄ClN₃]⁺169.0118Loss of a bromine radical
[M+H - Cl]⁺[C₆H₄BrN₃]⁺212.9582Loss of a chlorine radical
[M+H - N₂]⁺[C₆H₄BrClN]⁺219.9330Loss of neutral nitrogen from the triazole ring
[[M+H - Br] - N₂]⁺[C₆H₄ClN]⁺141.0087Subsequent loss of nitrogen from the [M+H - Br]⁺ fragment
[[M+H - Cl] - N₂]⁺[C₆H₄BrN]⁺184.9551Subsequent loss of nitrogen from the [M+H - Cl]⁺ fragment

Conclusion

This application note provides a detailed protocol and theoretical framework for the mass spectrometric analysis of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine. By leveraging the principles of electrospray ionization and understanding the characteristic isotopic patterns and fragmentation pathways, researchers can confidently identify and characterize this and related heterocyclic compounds. The methodologies described herein are fundamental to quality control, metabolite identification, and the overall advancement of drug discovery and development programs. The self-validating nature of this protocol, rooted in the predictable isotopic signatures and fragmentation, ensures a high degree of confidence in the analytical results.

References

  • National Center for Biotechnology Information (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available at: [Link]

  • ResearchGate (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. Available at: [Link]

  • Biocompare (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. Available at: [Link]

  • National Center for Biotechnology Information. 5-Bromo-(1,2,4)triazolo(1,5-a)pyridine. PubChem Compound Summary for CID 10352689. Available at: [Link]

  • American Pharmaceutical Review (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • National Center for Biotechnology Information (2012). Advances in structure elucidation of small molecules using mass spectrometry. Available at: [Link]

  • Wikipedia. Electrospray ionization. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemistry LibreTexts (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Drug Target Review (2021). Mass spectrometry applications for drug discovery and development. Available at: [Link]

  • ACS Publications (2024). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Available at: [Link]

  • YouTube (2020). Mass Spec 3f Halogenoalkanes. Available at: [Link]

  • ResearchGate (2017). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Available at: [Link]

  • YouTube (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]

  • Scientific.Net (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

  • YouTube (2023). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. Available at: [Link]

  • National Center for Biotechnology Information (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available at: [Link]

  • University of Arizona. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • National Center for Biotechnology Information. 2-Bromo-5-chloropyridine. PubChem Compound Summary for CID 817098. Available at: [Link]

Sources

Application Notes and Protocols for the Crystallographic Analysis of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Solid-State Architecture of a Privileged Scaffold

The triazolo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives have shown a wide array of biological activities, including their use as kinase inhibitors and anti-inflammatory agents.[1][2] The specific introduction of bromine and chlorine atoms onto this scaffold, as in 2-bromo-5-chloro-triazolo[1,5-a]pyridine derivatives, offers a powerful tool for modulating the electronic and steric properties of the molecule, thereby fine-tuning its biological target engagement and pharmacokinetic profile. Understanding the precise three-dimensional arrangement of these halogenated derivatives in the solid state through single-crystal X-ray diffraction (XRD) is paramount for rational drug design.[3] This document provides a comprehensive guide to the crystallographic analysis of this important class of molecules, from synthesis and crystallization to data analysis and structural interpretation.

Synthesis of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine Derivatives: A Generalized Approach

The synthesis of 2-bromo-5-chloro-triazolo[1,5-a]pyridine derivatives typically proceeds through a multi-step sequence, beginning with the synthesis of the key intermediate, 2-bromo-5-chloropyridine.

Protocol 1: Synthesis of 2-Bromo-5-chloropyridine

This protocol is adapted from established methods for the Sandmeyer-type reaction of 2-amino-5-chloropyridine.[4]

Materials:

  • 2-Amino-5-chloropyridine

  • Hydrobromic acid (48% aqueous solution)

  • Bromine

  • Sodium nitrite

  • Sodium hydroxide

  • Sodium bisulfite

  • Ice

  • Hexane (for recrystallization)

Procedure:

  • In a fume hood, dissolve 2-amino-5-chloropyridine (0.2 mol) in a 48% hydrobromic acid solution (1.2 mol).

  • Cool the solution to 0 °C in an ice bath and slowly add bromine (0.52 mol) while maintaining the temperature.

  • Prepare a solution of sodium nitrite (0.47 mol) in water and add it dropwise to the reaction mixture over 1 hour, ensuring the temperature remains at 0 °C.

  • After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0 °C.

  • Carefully neutralize the reaction by the slow addition of a cold aqueous solution of sodium hydroxide (1.86 mol), keeping the temperature below 20-25 °C.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with a saturated sodium bisulfite solution, followed by several washes with ice-cold water.

  • Air-dry the solid to obtain crude 2-bromo-5-chloropyridine.

  • Recrystallize the crude product from hexane to yield purified 2-bromo-5-chloropyridine.

General Synthesis of the Triazolo[1,5-a]pyridine Ring

The formation of the triazolo[1,5-a]pyridine ring can be achieved through various synthetic strategies, often starting from a substituted 2-aminopyridine.[5] One common method involves the cyclization of an N-(pyrid-2-yl)formamidoxime.[5]

Synthesis_Workflow A 2-Amino-5-chloropyridine B 2-Bromo-5-chloropyridine A->B Sandmeyer-type Reaction [Protocol 1] C Substituted 2-hydrazinopyridine B->C Hydrazine Displacement D 2-Bromo-5-chloro- triazolo[1,5-a]pyridine Derivative C->D Cyclization with Carboxylic Acid Derivative

Caption: Generalized synthetic workflow for 2-bromo-5-chloro-triazolo[1,5-a]pyridine derivatives.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[6] The purity of the compound is crucial, and it is recommended to start with material that is at least 95% pure.[7]

Choosing the Right Crystallization Technique

Several techniques can be employed to grow single crystals of small organic molecules. The choice of method depends on the solubility profile of the compound.

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly.[8]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly.[9] This can be achieved by placing the solution in a Dewar flask with warm water or in a programmable incubator.[10]

  • Vapor Diffusion: A solution of the compound in a "good" solvent is placed in a small open vial, which is then placed in a larger sealed container containing a "poor" solvent (antisolvent) in which the compound is less soluble. The vapor of the antisolvent slowly diffuses into the solution, reducing the solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible antisolvent. Crystals form at the interface of the two solvents.

Protocol 2: Crystallization of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine Derivatives

This protocol provides a starting point for the crystallization of the title compounds. It is essential to screen a variety of solvents and conditions.

Materials:

  • Purified 2-bromo-5-chloro-triazolo[1,5-a]pyridine derivative

  • A selection of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, acetone, hexane, toluene)

  • Small vials (e.g., 1-dram vials or NMR tubes)

  • A means for slow cooling (e.g., Dewar flask) or a setup for vapor diffusion.

Procedure (Slow Cooling):

  • Dissolve a small amount of the compound (5-10 mg) in a minimal amount of a suitable solvent (e.g., ethanol) at an elevated temperature to achieve a clear, saturated solution.

  • Filter the hot solution through a pre-warmed pipette with a cotton plug into a clean vial to remove any particulate matter.

  • Cover the vial and place it in a Dewar flask containing warm water, allowing it to cool slowly to room temperature over several hours to days.

  • Alternatively, place the vial in a refrigerator or freezer for slower cooling.[10]

Procedure (Vapor Diffusion):

  • Dissolve the compound in a small volume of a "good" solvent (e.g., dichloromethane or ethyl acetate) in a small vial.

  • Place this vial inside a larger jar containing a "poor" solvent (e.g., hexane or pentane).

  • Seal the larger jar and leave it undisturbed. The vapor from the poor solvent will slowly diffuse into the solution, inducing crystallization.

Single-Crystal X-ray Diffraction: From Crystal to Structure

Once suitable single crystals are obtained, the next step is to perform the X-ray diffraction experiment to determine the crystal structure.[3]

XRD_Workflow A Crystal Selection and Mounting B Data Collection (Diffractometer) A->B C Data Reduction and Integration B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement D->E F Structure Validation and Analysis E->F

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Protocol 3: Single-Crystal X-ray Data Collection and Structure Refinement

This protocol outlines the general steps for data collection and structure solution. The specific parameters will depend on the diffractometer and software used.

1. Crystal Mounting:

  • Select a single crystal with well-defined faces and no visible cracks or defects under a microscope.

  • Mount the crystal on a goniometer head using a suitable cryoprotectant oil and a cryoloop.

2. Data Collection:

  • Center the crystal in the X-ray beam of the diffractometer.

  • Perform an initial screening to determine the unit cell parameters and crystal system.

  • Collect a full sphere of diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

3. Data Reduction and Structure Solution:

  • Integrate the raw diffraction images to obtain a list of reflection intensities.

  • Apply corrections for absorption, Lorentz, and polarization effects.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

  • Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using a least-squares minimization algorithm.

  • Locate and refine the positions of hydrogen atoms.

5. Structure Validation and Analysis:

  • Validate the final structure using software tools like CHECKCIF.

  • Analyze the molecular geometry, intermolecular interactions, and crystal packing.

Structural Insights: What to Expect in the Crystal Structure

Based on the analysis of related triazolopyridine structures, several key features can be anticipated in the crystal structures of 2-bromo-5-chloro-triazolo[1,5-a]pyridine derivatives.[11]

Molecular Geometry:

  • The triazolo[1,5-a]pyridine ring system is expected to be nearly planar.

  • Bond lengths and angles should be consistent with a delocalized aromatic system.

Intermolecular Interactions:

  • Halogen Bonding: The presence of both bromine and chlorine atoms provides the potential for halogen bonding interactions (C-X···N/O/S), which can play a significant role in directing the crystal packing.

  • π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

  • C-H···N/Cl/Br Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the nitrogen or halogen acceptors are also expected to be present.

Representative Crystallographic Data

The following table presents typical crystallographic data for a related triazolopyridine derivative, 1,2,4-triazolo[4,3-a]pyridin-3-amine, which serves as a useful reference.[11]

ParameterValue
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.5666
b (Å) 12.6649
c (Å) 16.8190
β (°) 99.434
Volume (ų) 1169.6
Z 8
Calculated Density (g/cm³) 1.532
Temperature (K) 100

Conclusion

The crystallographic analysis of 2-bromo-5-chloro-triazolo[1,5-a]pyridine derivatives provides invaluable insights into their solid-state structure, which is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents. The protocols and guidelines presented in this document offer a comprehensive framework for the successful synthesis, crystallization, and structural determination of this important class of molecules.

References

  • Huntsman, E., & Balsells, J. (2005). A New, General, and Mild Synthesis of[5][7]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(17), 3761-3765. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • PubMed. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloropyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. Retrieved from [Link]

  • University of Florida, Center for X-ray Crystallography. (2015). Crystal Growing Tips. Retrieved from [Link]

  • ResearchGate. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]

  • Oreate AI Blog. (2024). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

  • MDPI. (2021). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-chloroaniline. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-2-chloro-[5][7]triazolo[1,5-a]pyridine. Retrieved from [Link]

  • NIH. (2022). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Retrieved from [Link]

Sources

Application Notes & Protocols for the Biological Screening of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, methodology-driven guide for the initial biological evaluation of the novel synthetic compound, 2-Bromo-5-chloro-triazolo[1,5-a]pyridine. The protocols and strategies outlined herein are designed for researchers in drug discovery and chemical biology. We present a tiered screening cascade, beginning with broad antiproliferative assays, followed by mechanistic studies in apoptosis and targeted assays against relevant enzyme families. Each protocol is detailed with scientific rationale, step-by-step instructions, and data interpretation guidelines to ensure experimental robustness and reproducibility.

Introduction: The Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine ring system is a notable "privileged scaffold" in medicinal chemistry.[2][4] This structural motif is present in a variety of biologically active molecules, including approved pharmaceuticals like the HER2-targeted kinase inhibitor Tucatinib and the JAK1 inhibitor Filgotinib.[2] The scaffold's versatility has led to the development of compounds with a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[1][2][3][5][6][7]

The subject of this guide, 2-Bromo-5-chloro-triazolo[1,5-a]pyridine, is a novel analogue featuring halogen substitutions. Halogenation is a common strategy in drug design to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and to enhance binding interactions with biological targets. Given the established potential of the core scaffold, a systematic biological screening of this new derivative is warranted to uncover its pharmacological profile. This guide proposes a logical and efficient screening cascade to determine its primary biological effects and potential mechanisms of action.

A Strategic Approach: The Screening Cascade

A tiered or cascaded approach is the most resource-efficient strategy for characterizing a new chemical entity. This process begins with broad, high-throughput primary assays to identify any significant biological activity. Positive "hits" from these initial screens are then subjected to more specific secondary and mechanistic assays to validate the initial findings and elucidate the mode of action.

This strategy ensures that research efforts are focused on the most promising activities of the compound, preventing premature and costly investment in dead-end pathways. The proposed cascade for 2-Bromo-5-chloro-triazolo[1,5-a]pyridine prioritizes anticancer activity and kinase inhibition based on the known properties of the parent scaffold.

G Compound 2-Bromo-5-chloro- triazolo[1,5-a]pyridine Primary Primary Screening Compound->Primary MTT Antiproliferative Screen (MTT Assay) [NCI-60 Cell Line Panel] Primary->MTT Broad Cytotoxicity Antimicrobial Antimicrobial Screen (MIC Determination) Primary->Antimicrobial Optional Screen Secondary Secondary / Mechanistic Assays MTT->Secondary If IC50 < 10 µM Apoptosis Apoptosis Assay (Annexin V / PI Staining) Secondary->Apoptosis Elucidate cell death Kinase Kinase Inhibition Assay (e.g., ADP-Glo™) Secondary->Kinase Test likely target class Hit_Validation Hit Validation & Target ID Apoptosis->Hit_Validation Kinase->Hit_Validation

Caption: Proposed screening cascade for 2-Bromo-5-chloro-triazolo[1,5-a]pyridine.

Primary Screen: Antiproliferative Activity

Rationale: Many triazolopyridine and triazolopyrimidine derivatives have demonstrated potent antitumor activities.[3][8][9][10] Therefore, the initial and most critical step is to assess the compound's effect on cancer cell proliferation. The MTT assay is a robust, colorimetric method for evaluating cell viability, making it ideal for primary screening.

Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified spectrophotometrically after solubilization.

Protocol 2.1: MTT Cell Viability Assay

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], U-87 MG [glioblastoma]).

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well flat-bottom cell culture plates.

  • 2-Bromo-5-chloro-triazolo[1,5-a]pyridine (test compound).

  • DMSO (vehicle).

  • Doxorubicin or Paclitaxel (positive control).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Multichannel pipette and microplate reader.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[12] Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with 0.5% DMSO) and positive control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[13] Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis & Presentation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Hypothetical Antiproliferative Activity (IC₅₀ in µM)

Cell Line 2-Bromo-5-chloro-triazolo[1,5-a]pyridine Doxorubicin (Positive Control)
MCF-7 (Breast) 4.2 0.8
HCT-116 (Colon) 7.8 1.1

| U-87 MG (Glioblastoma) | 15.3 | 2.5 |

Mechanistic Assay: Apoptosis Induction

Rationale: If the primary screen reveals significant antiproliferative activity (e.g., IC₅₀ < 10 µM), the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[14][15]

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[14][16]

Protocol 3.1: Annexin V/PI Apoptosis Assay

Materials:

  • Cells and test compound from the primary screen.

  • 6-well plates.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. To do this, first collect the supernatant (culture medium), then wash the wells with PBS, trypsinize the adherent cells, and combine them with their respective supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[18]

Data Analysis & Visualization: The flow cytometer will generate a dot plot with four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells/debris.

Caption: Quadrant analysis of an Annexin V/PI flow cytometry experiment.

Target-Based Screen: Kinase Inhibition

Rationale: As previously noted, the triazolo[1,5-a]pyridine scaffold is a cornerstone of many kinase inhibitors.[1][6] If the compound induces apoptosis, a plausible upstream mechanism is the inhibition of a critical cell survival signaling pathway regulated by kinases. A direct, cell-free biochemical assay can determine if the compound inhibits kinase activity.

Principle: There are numerous kinase assay formats.[19] A common and highly sensitive method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[20] The kinase reaction consumes ATP, generating ADP. A proprietary reagent is added that converts the remaining ATP into light. In a second step, the ADP is converted back to ATP, which generates a second light signal. The amount of ADP produced is directly proportional to kinase activity, and a decrease in the signal indicates inhibition.

Protocol 4.1: In Vitro Kinase Inhibition Assay (Generic)

Materials:

  • Recombinant kinases (e.g., a small panel like JAK2, PI3K, AKT1, HER2).

  • Kinase-specific substrates (peptides or proteins).

  • ATP.

  • Assay buffer.

  • Test compound and a known inhibitor (positive control, e.g., Staurosporine).

  • A commercial luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • White, opaque 96- or 384-well plates.

  • Luminometer.

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Prepare serial dilutions of the test compound in the appropriate buffer.

  • Kinase Reaction: In a white plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP. Incubate for the optimized time (e.g., 60 minutes) at room temperature.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measurement: Read the luminescence on a plate-reading luminometer.

Data Analysis & Presentation: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value for each kinase.

Table 2: Hypothetical Kinase Inhibition Profile (IC₅₀ in µM)

Kinase Target 2-Bromo-5-chloro-triazolo[1,5-a]pyridine Staurosporine (Control)
JAK2 0.85 0.005
PI3Kα > 50 0.020
AKT1 25.6 0.015

| HER2 | 1.2 | 0.009 |

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus dimerizes & translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->JAK

Caption: Simplified JAK/STAT pathway showing a potential point of inhibition.

References

  • Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors. PubMed. Available at: [Link]

  • Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents. ResearchGate. Available at: [Link]

  • Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. ResearchGate. Available at: [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. Available at: [Link]

  • Privileged Scaffolds for Library Design and Drug Discovery. National Institutes of Health (NIH). Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. National Institutes of Health (NIH). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health (NIH). Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Scaffold-Based Drug Design. BioSolveIT. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]

  • Antimicrobial Screening of Some Newly Synthesized Triazoles. Journal of the Chilean Chemical Society. Available at: [Link]

  • Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. PubMed. Available at: [Link]

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available at: [Link]

  • Apoptosis Protocols. University of South Florida Health. Available at: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Institutes of Health (NIH). Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • DeepScaffold: A Comprehensive Tool for Scaffold-Based De Novo Drug Discovery Using Deep Learning. Journal of Chemical Information and Modeling. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. Available at: [Link]

  • Pyrazolo[5,1-c][1][2][3]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of some halogen-containing 1,2,4-triazolo-1,3,4-thiadiazines and their antibacterial and anticancer screening studies--part I. PubMed. Available at: [Link]

  • Natural Product Scaffolds of Value in Drug Discovery and Development. Royal Society of Chemistry. Available at: [Link]

  • Antimicrobial Screening of Some Newly Synthesized Triazoles. Oriental Journal of Chemistry. Available at: [Link]

  • Analogues of 2-amino-5-(chloro/bromo)pyridine selected after assaying... ResearchGate. Available at: [Link]

  • Synthesis and antitumor activity of 2-aryl-1, 2, 4-triazolo[1, 5-a] pyridine derivatives. Journal of Chemical Research. Available at: [Link]

  • Apoptosis Analysis by Flow Cytometry. Bio-Rad. Available at: [Link]

  • Guideline for anticancer assays in cells. ResearchGate. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Available at: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH). Available at: [Link]

Sources

In vitro assay development for triazolopyridine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the In Vitro Assay Development of Triazolopyridine Compounds

Introduction

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases. These compounds are frequently designed as inhibitors of key cellular enzymes, particularly protein kinases, due to their structural resemblance to the ATP adenine ring. The successful progression of a triazolopyridine-based drug candidate from initial hit to clinical lead is critically dependent on a robust and well-defined in vitro assay cascade.

This guide provides a detailed framework for developing and validating a series of in vitro assays to characterize triazolopyridine compounds. As a Senior Application Scientist, the focus here extends beyond simple step-by-step instructions. We will delve into the rationale behind experimental design, the establishment of self-validating systems through rigorous controls, and the interpretation of data to build a comprehensive pharmacological profile. The protocols are designed to first confirm direct target engagement and potency, then assess the compound's impact on cellular function, and finally, ensure the assays themselves are reliable and reproducible.

Part A: Primary Target Engagement & Potency Determination

The foundational step in characterizing any potential inhibitor is to confirm its direct interaction with the intended biological target and quantify its potency. This section outlines two orthogonal approaches: a biochemical assay to measure enzymatic inhibition and a cellular assay to confirm target engagement in a more physiologically relevant environment.

Workflow for Triazolopyridine Assay Development

The overall strategy follows a hierarchical progression from biochemical potency to cellular activity and mechanism of action.

Assay_Workflow cluster_0 Part A: Target Engagement & Potency cluster_1 Part B: Cellular Activity & MOA cluster_2 Part C: Assay Validation A1 Protocol 1: Biochemical Assay (e.g., KinaseGlo®) A2 Protocol 2: Cellular Thermal Shift Assay (CETSA) A1->A2 Orthogonal Validation B1 Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®) A2->B1 Confirm Cellular Entry & Activity B2 Protocol 4: Target-Specific Cellular Assay (e.g., Phospho-Western Blot) B1->B2 Correlate Potency & Effect C1 Z'-Factor, S/B Ratio, CV%, Reproducibility B2->C1 Validate Assay Performance C1->A1 C1->B1 start Triazolopyridine Compound start->A1

Caption: Hierarchical workflow for in vitro characterization of triazolopyridine compounds.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescent)

This protocol is designed to measure the ability of a triazolopyridine compound to inhibit the activity of a purified kinase enzyme. We will use a luminescent-based assay, such as the Kinase-Glo® platform, which quantifies the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.

Scientific Rationale: Kinases are a primary target class for triazolopyridines. This assay provides a direct, quantitative measure of enzymatic inhibition (IC50) in a simplified, purified system, free from cellular complexities like membrane permeability and off-target effects. The ATP concentration is typically set at or near the Michaelis constant (Km) to ensure competitive inhibitors can be accurately assessed.

Materials:

  • Purified recombinant kinase and its corresponding substrate peptide.

  • Triazolopyridine compounds dissolved in 100% DMSO.

  • Staurosporine (a potent, non-selective kinase inhibitor for use as a positive control).

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega or similar).

  • White, opaque 384-well assay plates (low volume).

  • A plate-based luminometer.

Step-by-Step Procedure:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of the triazolopyridine compounds in DMSO.

    • Using an acoustic liquid handler or manual multichannel pipette, transfer 25 nL of each compound concentration into the wells of a 384-well plate.

    • Include wells with DMSO only (negative control, 0% inhibition) and staurosporine at a high concentration (e.g., 10 µM) as a positive control (100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate Master Mix in kinase reaction buffer. The final concentration of the kinase should be optimized to consume 10-30% of the ATP in the reaction.

    • Add 5 µL of the 2X Kinase/Substrate Master Mix to each well containing the pre-spotted compounds.

    • Prepare a 2X ATP solution in kinase reaction buffer. The final concentration should be at the known Km for the specific kinase.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

  • Incubation:

    • Briefly centrifuge the plate to mix the reagents.

    • Incubate the plate at room temperature for 1 hour. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 10 µL of the Kinase-Glo® reagent to each well. This stops the kinase reaction and initiates the luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the plate on a luminometer, measuring luminescence (RLU - Relative Light Units).

Data Analysis:

  • Normalize the data using the controls: % Inhibition = 100 * (RLU_test_compound - RLU_positive_control) / (RLU_negative_control - RLU_positive_control)

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Principle of a Luminescent Kinase Assay

Kinase_Assay High Inhibition → Less ATP Consumed → High Luminescence cluster_0 Kinase Reaction cluster_1 Detection Step Kinase Kinase ADP ADP Kinase->ADP PhosphoSubstrate Phospho-Substrate Kinase->PhosphoSubstrate Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase RemainingATP Remaining ATP Luciferase Luciferase Light Luminescent Signal (Light) Luciferase->Light RemainingATP->Luciferase Inhibitor Triazolopyridine Inhibitor Inhibitor->Kinase Blocks Reaction

Caption: Mechanism of a luminescent kinase inhibition assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell. The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (our triazolopyridine) will be more resistant to heat-induced denaturation.

Scientific Rationale: While a biochemical assay confirms enzymatic inhibition, it does not prove target engagement in a cell where factors like membrane permeability, efflux pumps, and intracellular ATP concentrations can influence compound behavior. CETSA® provides direct evidence of target binding in a physiological context.

Materials:

  • Cultured cells expressing the target of interest.

  • Triazolopyridine compound and DMSO vehicle control.

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • PCR thermocycler with a gradient function.

  • Standard Western Blot or ELISA equipment and reagents (primary antibody against the target protein, secondary antibody, etc.).

Step-by-Step Procedure:

  • Compound Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat the cells with the triazolopyridine compound at a relevant concentration (e.g., 10x the biochemical IC50) or with DMSO vehicle for 1-2 hours.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Include an unheated (room temperature) control.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Separate the soluble protein fraction (containing non-denatured, stable protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection of Soluble Target:

    • Carefully collect the supernatant from each sample.

    • Quantify the amount of the soluble target protein in each supernatant using Western Blot or ELISA.

Data Analysis:

  • For each temperature point, quantify the band intensity (Western Blot) or signal (ELISA).

  • Normalize the data to the unheated control for both the DMSO- and compound-treated groups.

  • Plot the percentage of soluble protein against the temperature for both groups.

  • A successful ligand-binding event will result in a rightward shift of the melting curve for the compound-treated sample compared to the DMSO control. This "thermal shift" is evidence of target stabilization.

ParameterCompound A (Triazolopyridine)Staurosporine (Control)
Biochemical IC50 (nM) 15.25.8
CETSA® Tagg (°C), DMSO 48.148.1
CETSA® Tagg (°C), Compound 52.555.3
CETSA® Thermal Shift (ΔTagg) +4.4°C+7.2°C
Tagg is the aggregation temperature, equivalent to the melting temperature (Tm).

Part B: Cellular Activity & Mechanism of Action (MOA)

After confirming target engagement, the next critical step is to determine the compound's effect on cellular physiology. This involves assessing its impact on cell health and verifying that the observed cellular phenotype is a direct consequence of target inhibition.

Protocol 3: Cell Viability/Cytotoxicity Assay

This assay measures the overall health of a cell population after treatment with the compound. It is a crucial first pass to understand the compound's therapeutic window and general cytotoxic effects.

Scientific Rationale: An effective inhibitor should ideally impact cell viability or proliferation in a target-dependent manner (e.g., in cancer cells overexpressing the target kinase). This assay determines the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity). Comparing the GI50 to the target engagement EC50 can provide initial insights into the mechanism.

Materials:

  • A relevant cell line (e.g., a cancer cell line known to be dependent on the kinase target).

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega or similar).

  • White, opaque 96- or 384-well clear-bottom cell culture plates.

  • A plate-based luminometer.

Step-by-Step Procedure:

  • Cell Plating: Seed cells into the wells of a microplate at a pre-optimized density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the triazolopyridine compound to the cells. Include DMSO vehicle controls.

  • Incubation: Incubate the plate for a period relevant to the cell doubling time, typically 48-72 hours.

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well in an amount equal to the culture medium volume.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader. The signal is directly proportional to the amount of ATP present, which reflects the number of viable cells.

Data Analysis:

  • Normalize the data to the DMSO-treated controls.

  • Plot the percentage of cell viability against the logarithm of compound concentration.

  • Fit the data to a 4PL curve to determine the GI50 or CC50 value.

Protocol 4: Target-Specific Cellular Assay (Phospho-Western Blot)

This assay directly measures the downstream consequences of target inhibition within a signaling pathway, providing mechanistic validation. For a kinase inhibitor, this typically involves measuring the phosphorylation status of a known substrate.

Scientific Rationale: A decrease in the phosphorylation of a target's substrate following compound treatment provides strong evidence that the compound is acting on-target to disrupt the intended signaling pathway. This is a crucial step to link target engagement with a functional cellular outcome.

Signaling Pathway Inhibition

Signaling_Pathway cluster_pathway Cellular Signaling Cascade RTK Receptor (e.g., EGFR) TargetKinase Target Kinase (e.g., SRC) RTK->TargetKinase Substrate Substrate Protein (e.g., STAT3) TargetKinase->Substrate PhosphoSubstrate Phospho-Substrate (p-STAT3) Substrate->PhosphoSubstrate Substrate->PhosphoSubstrate Phosphorylation Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response PhosphoSubstrate->Response Activates Inhibitor Triazolopyridine Compound Inhibitor->TargetKinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a triazolopyridine compound.

Step-by-Step Procedure:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Starve the cells (if necessary to reduce basal signaling) and then stimulate with an appropriate growth factor to activate the pathway. Treat cells with a serial dilution of the triazolopyridine compound for a short period (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-STAT3).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Data Analysis:

  • Quantify the band intensities for the phospho-protein, total protein, and loading control.

  • Calculate the normalized phospho-protein level (e.g., phospho-STAT3 / total STAT3).

  • Plot the normalized phospho-protein level against the compound concentration to determine the cellular EC50 for pathway inhibition. This value should ideally correlate well with the biochemical IC50 and cell viability GI50.

Assay ParameterResult for Compound AInterpretation
Biochemical IC50 15.2 nMHigh potency against the purified enzyme.
Cellular EC50 (p-Substrate) 45.7 nMPotent inhibition of the target in a cellular context.
Cell Viability GI50 60.1 nMCellular anti-proliferative effect correlates with target inhibition.
Z'-Factor (Biochemical Assay) 0.82The biochemical assay is robust and suitable for high-throughput screening.

Part C: Assay Validation & Quality Control

A protocol is only as good as its ability to produce reliable and reproducible data. Assay validation is a mandatory process to ensure trustworthiness.

Trustworthiness: A Self-Validating System Every assay must be a self-validating system. This is achieved by incorporating appropriate controls in every experiment:

  • Negative Control (0% Effect): Typically the vehicle (e.g., DMSO). This defines the baseline of the assay.

  • Positive Control (100% Effect): A known, potent inhibitor or activator. This defines the maximum dynamic range of the assay.

  • Reference Compound: A well-characterized compound (e.g., a competitor drug) run in parallel to benchmark performance.

Key Validation Parameters:

The robustness of an assay, particularly for screening purposes, is often quantified using statistical parameters.

  • Z'-Factor: This parameter measures the statistical effect size and quality of the assay. It is calculated from the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls. Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening (HTS).

  • Signal-to-Background (S/B) Ratio: This is the ratio of the mean signal of the negative control to the mean signal of the positive control. A high S/B ratio (typically >5) is desirable.

  • Coefficient of Variation (%CV): This measures the relative variability of data points within a replicate set (%CV = (σ / μ) * 100). A %CV of <15% is generally considered acceptable.

These parameters should be monitored over time to ensure the assay remains stable and reliable.

Conclusion

The in vitro characterization of triazolopyridine compounds is a multi-step process that requires a logical and hierarchical assay cascade. By systematically progressing from biochemical potency (IC50) to cellular target engagement (CETSA®), downstream pathway modulation (EC50), and phenotypic outcomes (GI50), researchers can build a comprehensive and compelling data package. The foundation of this entire process is a commitment to scientific integrity through rigorous assay validation, the use of appropriate controls, and a deep understanding of the scientific principles behind each protocol. This structured approach not only ensures data quality but also accelerates the identification and optimization of promising drug candidates.

References

  • Lampa, M., et al. (2022). Triazolopyridines in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Darwish, E. S., et al. (2021). Triazolopyridine, a versatile scaffold for medicinal chemistry: A comprehensive review. Bioorganic Chemistry. Available at: [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Mi, Y., et al. (2021). Cellular thermal shift assay for target engagement studies in drug discovery. Nature Protocols. Available at: [Link]

  • Bensimon, A., et al. (2020). A high-content, high-throughput screening platform for identifying chemicals that target the signaling network of cancer cells. Science Signaling. Available at: [Link]

  • Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Bromochloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of palladium-catalyzed cross-coupling reactions requires both a firm grasp of mechanistic principles and practical, field-tested knowledge. This guide is designed to provide you with in-depth troubleshooting advice for a particularly challenging yet vital transformation: the Suzuki-Miyaura coupling of bromochloropyridines. These substrates are crucial building blocks in medicinal chemistry, but their dual halogenation presents unique challenges in achieving high yield and, most importantly, predictable chemoselectivity.

This resource is structured to address your most pressing questions, moving from foundational principles to specific experimental problems and their solutions.

Core Principles: The Chemoselectivity Challenge

The central issue when working with bromochloropyridines is controlling which carbon-halogen (C-X) bond reacts. The outcome is governed by the kinetics of the first, and often rate-determining, step of the catalytic cycle: oxidative addition.[1][2]

The general reactivity trend for halides in oxidative addition to a Pd(0) center is I > Br > OTf > Cl.[1][3][4] This is primarily due to bond dissociation energies; the C-Br bond is weaker and more easily cleaved by the palladium catalyst than the C-Cl bond.[2] Therefore, under standard Suzuki conditions, the reaction will preferentially occur at the C-Br position.

However, "standard conditions" are rarely sufficient for complex substrates. Factors such as the electronic environment of the pyridine ring, the steric hindrance around the halogen, and the choice of catalyst, ligand, and base can all influence or even reverse this inherent selectivity.[5]

Troubleshooting Guide & FAQs

Here we address the most common issues encountered during the Suzuki coupling of bromochloropyridines in a practical, question-and-answer format.

Category 1: No Reaction or Low Conversion

Question: I've set up my reaction with a standard Pd(PPh₃)₄ catalyst, but I'm only recovering my starting materials. What's going wrong?

Answer: This is a frequent issue, often stemming from catalyst activity or the inherent difficulty of the coupling. Here are the primary causes and solutions:

  • Cause 1: Inactive Catalyst. The active catalyst in a Suzuki coupling is a Pd(0) species.[6] If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[6][7] This reduction can sometimes be inefficient. Furthermore, Pd(PPh₃)₄ can be sensitive to air and may have degraded upon storage.

    • Solution:

      • Use a Pd(0) Source: Ensure your Pd(PPh₃)₄ is of high quality and has been stored under inert gas.

      • Employ a Precatalyst: Consider using modern, air-stable Pd(II) precatalysts that are designed for efficient in-situ reduction.[7]

      • Degas Rigorously: Oxygen can oxidize and deactivate the Pd(0) catalyst.[6] Ensure your solvent and reaction vessel are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[8]

  • Cause 2: Insufficiently Active Catalyst System. The C-Cl bond is notoriously difficult to activate.[1][3] Even for C-Br coupling, electron-rich pyridine rings can slow the oxidative addition step.[9] Triphenylphosphine (PPh₃) is often not a sufficiently effective ligand for these challenging substrates.

    • Solution:

      • Switch to Electron-Rich, Bulky Ligands: Modern biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)₃) are designed to accelerate oxidative addition, especially for less reactive aryl chlorides.[10][11] They also stabilize the palladium center, preventing decomposition.

      • Consider N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type catalysts, which feature NHC ligands, are highly active and have shown great success in coupling aryl chlorides.[6][10]

  • Cause 3: Poor Boronic Acid Quality or Decomposition. Boronic acids can be unstable and undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially heteroaryl boronic acids or under harsh basic conditions.[6][11][12] This removes your nucleophile from the reaction.

    • Solution:

      • Check Purity: Use freshly purchased or recrystallized boronic acid.

      • Use Boronate Esters: Pinacol (Bpin) or MIDA boronate esters are often more stable than their corresponding boronic acids and can be used directly.[6][13] MIDA boronates are particularly stable and can be used for sequential couplings.[6]

      • Modify Conditions: Use a milder base (e.g., K₃PO₄ or K₂CO₃ instead of NaOH) and the minimum necessary reaction temperature to reduce the rate of decomposition.[12]

Category 2: Poor or Incorrect Chemoselectivity

Question: My reaction is working, but I'm getting a mixture of products. How can I selectively couple at the C-Br position?

Answer: Achieving high selectivity for the more reactive C-Br bond is usually the intended goal. If you are seeing coupling at the C-Cl bond or a mixture, your conditions are likely too harsh or your catalyst system is not discriminating enough.

  • Cause 1: Reaction Temperature is Too High. High temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity.

    • Solution:

      • Lower the Temperature: Start your reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress. Often, C-Br coupling can proceed efficiently at temperatures where C-Cl coupling is negligible.

      • Use a More Active Catalyst: Employing a highly active catalyst/ligand system (as described above) can allow the C-Br coupling to occur at a lower temperature, thus enhancing selectivity.

  • Cause 2: Incorrect Ligand Choice. While bulky, electron-rich ligands are excellent for activating C-Cl bonds, they can sometimes be too active and reduce the selectivity window.

    • Solution:

      • Screen Ligands: If a highly active ligand like SPhos gives a mixture, try a slightly less activating one, such as PPh₃ or a bidentate ligand like dppf, in combination with a lower temperature. The goal is to find a "sweet spot" of reactivity.

Question: I need to perform the more difficult coupling at the C-Cl position, leaving the C-Br bond untouched. Is this possible?

Answer: While counterintuitive to the general reactivity trend, selective C-Cl coupling can sometimes be achieved, though it is a significant challenge. This typically relies on exploiting the electronic or steric environment of the pyridine ring.

  • Strategy 1: Ligand and Catalyst Control. In some specific dihalopyridine systems, the choice of ligand can invert the expected selectivity.[14][15] For instance, certain bidentate phosphines have been shown to promote reaction at the C2-Cl position of 5-bromo-2-chloropyridine.[15]

    • Solution: This requires a deep dive into the literature for your specific substrate or a comprehensive screening of diverse catalyst/ligand systems. There is no universally applicable rule, and success is highly substrate-dependent.

  • Strategy 2: Two-Step Sequential Coupling. The most reliable method is to first perform a selective Suzuki coupling at the more reactive C-Br position under mild conditions. Then, after purification, subject the resulting chloropyridine product to a second Suzuki coupling under more forcing conditions (higher temperature, more active catalyst system) to react the C-Cl bond.

Category 3: Side Product Formation

Question: My main product is formed, but my yield is low due to significant side products. I see homocoupling of my boronic acid and debromination of my starting material.

Answer: These are two of the most common side reactions in Suzuki couplings.

  • Problem 1: Boronic Acid Homocoupling (forms R-R from R-B(OH)₂). This side reaction is often promoted by the presence of oxygen and Pd(II) species.[6]

    • Cause: Inadequate degassing of the reaction mixture.

    • Solution: Rigorous degassing is critical. Sparge the solvent with argon or nitrogen for at least 15-30 minutes and maintain an inert atmosphere throughout the reaction. Using a well-defined Pd(0) source or an efficient precatalyst system can also minimize the concentration of problematic Pd(II) species.

  • Problem 2: Dehalogenation/Protodeboronation. This results in the replacement of a halogen or the boronic acid group with a hydrogen atom from the solvent or trace water.

    • Cause: The presence of water and base can lead to protodeboronation of the boronic acid.[6][12] Dehalogenation of the bromochloropyridine can also occur, though it's often a minor pathway with robust catalysts.

    • Solution:

      • Use Anhydrous Conditions: While some water is often beneficial for Suzuki couplings (it helps dissolve inorganic bases), excessive amounts can be detrimental. Use dry solvents and reagents if protodeboronation is a major issue.

      • Choose the Right Base: KF is known to be effective while minimizing ester cleavage and can sometimes reduce the rate of protodeboronation compared to stronger hydroxide bases.[10][12]

      • Use Boronate Esters: As mentioned, pinacol or MIDA esters are generally more resistant to protodeboronation.[6][13]

Visualizing the Troubleshooting Process

To aid in diagnosing issues, the following flowchart outlines a logical troubleshooting workflow.

G Start Reaction Start: Suzuki Coupling of Bromochloropyridine Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion No_Reaction Problem: No Reaction / Low Conversion Check_Conversion->No_Reaction No or Low Product Check_Selectivity Check Chemoselectivity Check_Conversion->Check_Selectivity Product Formed Cause_Catalyst Potential Cause: Inactive Catalyst or Insufficient Activity No_Reaction->Cause_Catalyst Cause_Boronic Potential Cause: Boronic Acid Decomposition No_Reaction->Cause_Boronic Solve_Catalyst Solution: 1. Degas Rigorously 2. Use Fresh Catalyst 3. Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Cause_Catalyst->Solve_Catalyst Solve_Boronic Solution: 1. Use Fresh Boronic Acid 2. Switch to Pinacol or MIDA Ester Cause_Boronic->Solve_Boronic Good_Conversion Good Conversion Achieved Solve_Catalyst->Good_Conversion Solve_Boronic->Good_Conversion Poor_Selectivity Problem: Poor Selectivity (Mixture of C-Br and C-Cl coupling) Check_Selectivity->Poor_Selectivity Mixture Check_Side_Products Check for Side Products Check_Selectivity->Check_Side_Products Selective Cause_Temp Potential Cause: Temperature Too High Poor_Selectivity->Cause_Temp Solve_Temp Solution: 1. Lower Reaction Temperature 2. Screen Less Active Ligands Cause_Temp->Solve_Temp Solve_Temp->Good_Conversion Homocoupling Problem: Homocoupling of Boronic Acid Check_Side_Products->Homocoupling Yes Deboronation Problem: Protodeboronation or Dehalogenation Check_Side_Products->Deboronation Yes Success Successful Selective Coupling Check_Side_Products->Success None Solve_Homocoupling Solution: Improve Degassing Protocol Homocoupling->Solve_Homocoupling Solve_Deboronation Solution: 1. Use Anhydrous Solvent 2. Use Boronate Ester Deboronation->Solve_Deboronation Solve_Homocoupling->Success Solve_Deboronation->Success

Caption: A workflow for troubleshooting common Suzuki coupling issues.

Key Parameter Summary

The success of your reaction depends on the interplay of several variables. This table provides a starting point for reaction optimization.

ParameterRecommendation for Selective C-Br CouplingRationale & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or modern precatalystsPd(II) sources are often more air-stable but require in-situ reduction.[7]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCsThese accelerate the rate-limiting oxidative addition, allowing for lower reaction temperatures which enhances selectivity.[4][10][11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Inorganic bases are standard. K₃PO₄ is often a good balance of reactivity and mildness. The choice of base can be solvent-dependent.[4]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFAprotic polar solvents are common. A small amount of water is often required to solubilize the base.[6]
Temperature 80 - 110 °C (start lower and increase if needed)The key parameter for controlling selectivity. Lower temperatures favor reaction at the weaker C-Br bond.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[6]

Standard Protocol for Selective Suzuki Coupling of a Bromochloropyridine

This protocol provides a robust starting point for the selective coupling at the C-Br position. It is based on established methodologies for challenging cross-couplings.[16]

Materials:

  • Bromochloropyridine substrate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol % Pd)

  • SPhos (0.08 mmol, 8 mol %)

  • K₃PO₄ (powdered, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the bromochloropyridine, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the 1,4-dioxane and water via syringe. The mixture should be thoroughly degassed by bubbling the inert gas through the solvent for 15-20 minutes.

  • Seal the vessel and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS (e.g., every 1-2 hours).

  • Upon completion (disappearance of starting material), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.[16]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(11), 4374–4387. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • The Organic Chemistry Tutor. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Liu, F. S., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 61(13), e202115869. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 11(2), 246. [Link]

  • ResearchGate. (2020). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

  • White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • ResearchGate. (2020). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. [Link]

  • Powers, K. M., & Sanford, M. S. (2018). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 8(10), 9609–9619. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Perjesi, P., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(1), 163. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Journal of the American Chemical Society, 131(2), 482–483. [Link]

Sources

Technical Support Center: Purification of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine

Technical Support Center: Purification of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine

This guide is designed for researchers, medicinal chemists, and process development professionals navigating the purification of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine. This valuable heterocyclic scaffold is a key intermediate in pharmaceutical development, and achieving high purity is critical for downstream applications and regulatory compliance. This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Understanding the Impurity Profile

Effective purification begins with a thorough understanding of what you are trying to remove. The impurity profile is intrinsically linked to the synthetic route used.

Q1: What are the most common synthetic routes and their associated byproducts?

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core typically involves the oxidative cyclization of an N-(pyridin-2-yl)amidine or a related precursor.[2][4] Understanding the specifics of your reaction is the first step in predicting likely impurities.

  • Route A: Oxidative Cyclization of N-(5-chloro-2-pyridyl)formamidine: This is a prevalent method where an oxidizing agent promotes N-N bond formation.

    • Likely Byproducts:

      • Unreacted Starting Materials: Residual 2-amino-5-chloropyridine and formamidine precursors.

      • Partially Cyclized Intermediates: Hydrolyzed or incomplete reaction products.

      • Over-oxidized Products: Depending on the oxidant, degradation of the sensitive heterocyclic system can occur.

      • Dehalogenated Species: Loss of the bromine or chlorine atom, particularly if harsh reductive conditions are inadvertently present or if certain catalysts are used.

  • Route B: Cyclization from a Hydrazinopyridine: Methods using acylated 2-hydrazinopyridines can be cyclized under dehydrating conditions, such as those seen in modified Mitsunobu reactions.[5]

    • Likely Byproducts:

      • Reagents & Their Byproducts: For example, in a Mitsunobu reaction, triphenylphosphine oxide (TPPO) is a notorious, often crystalline, byproduct that can complicate purification.[5]

      • Isomeric Products: While less common for the [1,5-a] system, alternative cyclization pathways can sometimes lead to trace amounts of other fused triazole isomers.

Q2: What are the key physicochemical properties I should consider for purification?

The properties of your target compound versus those of the impurities dictate the purification strategy.

Expert Insight: The triazolopyridine core is a basic heterocycle due to the presence of nitrogen atoms. This basicity is a critical factor, as it can lead to strong, undesirable interactions with acidic stationary phases like standard silica gel, causing significant tailing or streaking during column chromatography.[6]

Compound TypeExpected PolaritypKa (Estimated)Key Separation Challenge
2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine (Product) Moderately Polar~ 2-3 (Basic)Tailing on silica; similar polarity to some byproducts.
2-Amino-5-chloropyridine (Starting Material)Polar~ 4-5 (More Basic)Can be difficult to separate from the product if polarity is similar.
Triphenylphosphine Oxide (TPPO) (Byproduct)Moderately PolarN/AOften co-elutes with moderately polar products.
Dehalogenated ByproductsLess Polar~ 2-3 (Basic)Can have very similar retention times to the product.

Section 2: Purification Methodologies & Protocols

Based on the likely impurities, a multi-step purification strategy may be required. The following decision workflow can help guide your choice.

Purification_StrategystartCrude Product Analysis(TLC / Crude NMR / LC-MS)decision1Is the product a solid & is the major spot >85% pure by TLC?start->decision1recrystallizeStrategy 1: Recrystallizationdecision1->recrystallize  YeschromatographyStrategy 2: Column Chromatographydecision1->chromatographyNo (Complex Mixture or Oil)  decision2Purity >98%?recrystallize->decision2chromatography->decision2decision2->chromatography No, re-purifyfinal_productPure Product(Proceed to Analysis)decision2->final_productYes

Caption: Purification strategy decision workflow.

Strategy 1: Recrystallization

Recrystallization is the most efficient method for removing small amounts of impurities from a solid product, provided a suitable solvent is found. It is excellent for increasing purity from ~90% to >99%.

Q3: How do I choose the best solvent for recrystallizing 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine?

The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

Methodological Answer:

  • Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, ethanol/water mixtures).

  • Polarity Matching: As a moderately polar compound, single solvents like ethyl acetate or isopropanol, or binary mixtures such as ethyl acetate/hexanes or ethanol/water, are excellent starting points.

  • Oil vs. Crystals: If the compound "oils out" upon cooling, it indicates the solution is supersaturated or cooling too quickly. Re-heat to dissolve the oil, add slightly more solvent, and allow for slower cooling. Scratching the inside of the flask with a glass rod can initiate nucleation.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hexanes to the hot solution until it becomes faintly cloudy (the saturation point). Add a drop or two of hot ethyl acetate to re-clarify.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Drying: Dry the crystals under high vacuum to remove residual solvents.

Strategy 2: Flash Column Chromatography

Chromatography is essential for separating complex mixtures or purifying oils. For this basic heterocycle, careful selection of the stationary and mobile phases is critical to success.[7]

Q4: My compound streaks badly on a silica gel column. How do I prevent this?

Causality: Streaking (or tailing) occurs because the basic nitrogen atoms in your triazolopyridine are interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding prevents clean elution.

Solution: Neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.

  • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent (e.g., Hexanes/Ethyl Acetate). This is the most common and effective solution.[6]

  • Ammonia: A 2M solution of ammonia in methanol can be used as a polar component in your eluent system, which also serves to neutralize the silica.

  • Solvent System Selection: Using TLC plates, identify a solvent system that gives your product an Rf value of approximately 0.2-0.3. A good starting point is a gradient of 10% to 50% Ethyl Acetate in Hexanes. Crucially, add 0.5% triethylamine to the solvent mixture used for both the TLC and the column.

  • Column Packing: Pack a glass column with silica gel using your initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes + 0.5% Et₃N).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, starting with the low-polarity mobile phase. Gradually increase the polarity (gradient elution) to first elute non-polar impurities, followed by your target compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Section 3: Troubleshooting Guide

Troubleshooting_ChromatographyproblemProblem:Poor Separation or Co-elutioncheck1Is Rf between 0.2-0.3?problem->check1check2Is compound streaking?problem->check2check3Is column overloaded?(>5% sample-to-silica mass ratio)problem->check3sol1Adjust Solvent Ratio(Run a new gradient)check1->sol1Nosol4Try a Different Solvent System(e.g., Dichloromethane/Methanol)check1->sol4Yes, but still co-elutingsol2Add Basic Modifier(0.1-1% Triethylamine)check2->sol2Yessol3Reduce Sample Loador Use a Larger Columncheck3->sol3Yes

Caption: Troubleshooting workflow for column chromatography.

FAQs: Common Purification Issues

Q5: I ran a column but my product is still contaminated with a byproduct of very similar polarity. What's next?

  • Try a Different Solvent System: If Hexanes/EtOAc fails, switch to a system with different selectivity, such as Dichloromethane/Methanol. The different solvent interactions can alter the elution order.

  • Re-crystallize: If the chromatographed product is a solid and >90% pure, a careful recrystallization is often the best way to remove those last few percentage points of a stubborn impurity.

  • Consider Reversed-Phase: For highly polar compounds that are difficult to purify on silica, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol mobile phase can be an effective, albeit more expensive, alternative.[6]

Q6: My product won't crystallize from any solvent I've tried. What should I do?

  • Purity Check: Oils are often a sign of persistent impurities. Re-purify by column chromatography. Even a small amount of impurity can inhibit crystal lattice formation.

  • Induce Crystallization: Try adding a "seed crystal" from a previous pure batch. If none is available, try dissolving the oil in a minimal amount of a good solvent (like ether) and slowly layering a poor solvent (like hexanes) on top, then leaving it undisturbed.

  • Trituration: Stirring the oil vigorously with a poor solvent (one in which it is insoluble, like cold hexanes or pentane) can sometimes induce precipitation of a solid, which can then be recrystallized.

Section 4: Purity Verification and Characterization

Never assume your purification was successful. Always verify the purity and confirm the identity of your final product using orthogonal analytical techniques.

Q7: What analytical methods should I use to confirm the purity and structure?

A combination of methods is required for full confidence, as per ICH guidelines.[8]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A well-developed method can separate closely related impurities and determine purity as a percentage area under the curve.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. The characteristic isotopic pattern for one bromine and one chlorine atom is a definitive feature to look for.

Analytical TechniqueTypical Parameters & Expected Results
Reverse-Phase HPLC Column: C18, 150 x 4.6 mm, 5 µm. Mobile Phase: Isocratic or gradient of Acetonitrile/Water with 0.1% Formic Acid.[9] Detection: UV at 254 nm. Expected Result: A single major peak with >98% purity.
¹H NMR Solvent: CDCl₃ or DMSO-d₆. Expected Result: Signals corresponding to the aromatic protons on the triazolopyridine core. Look for the absence of signals from impurities like 2-amino-5-chloropyridine[10] or triphenylphosphine oxide.
Mass Spectrometry (ESI-MS) Mode: Positive Ion. Expected Result: A cluster of peaks for the [M+H]⁺ ion around m/z 248, 250, and 252, showing the characteristic isotopic pattern for one bromine and one chlorine atom.

References

  • Comins, D. L., et al. N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 1997, 74, 77. [Link]

  • Huntsman, E., & Balsells, J. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005, 3761-3765. [Link]

  • PubChem. 2-Bromo-5-chloropyridine. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Roberge, J. Y., et al. Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007 (xii), 132-147. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • SIELC Technologies. Pyridine, 2-bromo-5-methyl- | SIELC Technologies. [Link]

Technical Support Center: 2-Bromo-5-chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-5-chloro-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues and provide troubleshooting advice for experiments involving this compound. The information herein is synthesized from established principles of heterocyclic chemistry and data on structurally related molecules to ensure a high degree of scientific integrity and practical utility.

Introduction to the Stability of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine

2-Bromo-5-chloro-triazolo[1,5-a]pyridine is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of two different halogen atoms on the fused ring system imparts a unique reactivity profile, making it a versatile intermediate for various cross-coupling and nucleophilic substitution reactions.[1] However, this reactivity also predisposes the molecule to specific stability challenges. Understanding these potential issues is critical for obtaining reliable experimental results and ensuring the integrity of your research.

This guide will cover the key stability concerns—thermal, photolytic, and hydrolytic degradation—as well as chemical incompatibilities. It is structured in a question-and-answer format to directly address common problems you may encounter.

Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary stability concerns for 2-Bromo-5-chloro-triazolo[1,5-a]pyridine?

Based on its structure, the primary stability concerns are:

  • Thermal Lability: The carbon-bromine bond is generally less stable than carbon-chlorine or carbon-hydrogen bonds, making the compound susceptible to degradation at elevated temperatures.[2]

  • Photostability: Halogenated pyridines and related heterocyclic systems can be sensitive to UV and visible light, potentially leading to decomposition.[3][4]

  • Hydrolytic Instability: The triazolopyridine core may be susceptible to hydrolysis under strongly acidic or basic conditions.[4][5]

  • Chemical Reactivity: As a reactive intermediate, it is incompatible with strong nucleophiles, reducing agents, and certain metals, especially under conditions that favor catalysis.[1]

Q2: How should I properly store 2-Bromo-5-chloro-triazolo[1,5-a]pyridine?

To ensure maximum shelf-life and prevent degradation, the compound should be stored under the following conditions:

  • Temperature: Cool conditions (refrigerated at 2-8 °C is recommended).

  • Light: In an amber or opaque vial to protect from light.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and oxygen.

  • Container: In a tightly sealed container to prevent moisture ingress.

ParameterRecommended Storage ConditionRationale
Temperature 2-8 °CMinimizes thermal degradation.
Light Protect from light (amber vial)Prevents photolytic decomposition.
Atmosphere Inert gas (Argon, Nitrogen)Prevents oxidation and hydrolysis.
Container Tightly sealedPrevents moisture absorption.

Q3: Can I heat solutions of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine?

Caution should be exercised when heating this compound. Thermal decomposition of similar halogenated compounds can occur at elevated temperatures.[6] If heating is necessary for a reaction:

  • Keep the temperature as low as feasible.

  • Use an inert atmosphere.

  • Monitor the reaction for the formation of byproducts. Prolonged heating, even at moderate temperatures, can lead to dehalogenation or other decomposition pathways. The thermal decomposition of related bromo-chloro alkanes has been shown to produce hydrogen bromide, which can act as an autocatalyst for further degradation.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent results or appearance of unknown peaks in HPLC analysis over time.

  • Potential Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored correctly (see Q2).

    • Analyze a Fresh Sample: If possible, compare the results with a freshly opened sample to confirm if degradation has occurred in the stored material.

    • Consider the Solvent: If the compound is stored in solution, the solvent may be contributing to degradation. Protic solvents or those containing impurities could be reactive. Consider preparing fresh solutions for each experiment.

    • Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be invaluable. (See the detailed protocol below).

Issue 2: Low yield in a cross-coupling reaction (e.g., Suzuki, Sonogashira).

  • Potential Cause 1: Catalyst Inactivation.

    • Explanation: Impurities in your starting material, potentially from degradation (e.g., dehalogenated species), can interfere with the catalytic cycle.

    • Troubleshooting:

      • Use freshly purified 2-Bromo-5-chloro-triazolo[1,5-a]pyridine.

      • Ensure all reagents and solvents are anhydrous and of high purity.

      • Degas all solutions thoroughly to remove oxygen.

  • Potential Cause 2: Competing Side Reactions.

    • Explanation: The presence of two different halogens allows for the possibility of reaction at either site. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond.[1] However, under harsh conditions, selectivity can be lost.

    • Troubleshooting:

      • Optimize reaction temperature; start with milder conditions.

      • Screen different palladium catalysts and ligands to improve selectivity.

Logical Workflow for Troubleshooting Low Yields

Caption: Troubleshooting workflow for low reaction yields.

Issue 3: Color change of the solid compound or its solutions.

  • Potential Cause: Decomposition, often initiated by light or air.

  • Explanation: Formation of colored byproducts is a common indicator of degradation in organic compounds. Photodegradation can generate radical species that lead to colored polymeric materials.

  • Troubleshooting:

    • Discard the discolored material.

    • Always store the compound protected from light and under an inert atmosphere.

    • If working in solution for extended periods, protect the reaction vessel from light by wrapping it in aluminum foil.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a powerful tool to understand the stability of a molecule under stress conditions.[8] This protocol provides a general framework that can be adapted to your specific laboratory capabilities.

Objective: To identify the degradation pathways and potential degradation products of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • 2-Bromo-5-chloro-triazolo[1,5-a]pyridine

  • HPLC grade acetonitrile and water

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant) or a UV lamp

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Then, dissolve a sample to the stock solution concentration for analysis.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all samples by a stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water is a good starting point.[9]

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • If coupled with a mass spectrometer (LC-MS), the mass of the degradation products can be determined to help elucidate their structures.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis (0.1M NaOH, RT) Base->Analysis Neutral Neutral Hydrolysis (Water, 60°C) Neutral->Analysis Oxidative Oxidative (3% H₂O₂, RT) Oxidative->Analysis Thermal Thermal (Solid) (70°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Start Prepare 1 mg/mL Stock Solution Start->Acid Start->Base Start->Neutral Start->Oxidative Start->Thermal Start->Photo Report Identify Degradation Products & Pathways Analysis->Report

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Based on the chemistry of related halogenated heterocycles, the following degradation pathways are plausible:

  • Hydrolysis: Under basic conditions, nucleophilic aromatic substitution of one of the halogen atoms (likely the bromine) by a hydroxide ion could occur, leading to a hydroxytriazolopyridine derivative. Under acidic conditions, hydrolysis of the triazole ring is a possibility, though less likely.

  • Photodecomposition: UV light can induce homolytic cleavage of the C-Br bond, which is weaker than the C-Cl bond. This would generate a radical species that could then abstract a hydrogen atom from the solvent or dimerize, leading to a variety of byproducts.

  • Dehalogenation: Reductive dehalogenation could occur in the presence of certain metals or reducing agents, replacing the bromine or chlorine with a hydrogen atom.

Diagram of Potential Degradation Pathways

Degradation_Pathways Parent 2-Bromo-5-chloro-triazolo[1,5-a]pyridine Hydrolysis Hydroxylated Product Parent->Hydrolysis OH⁻ / H₂O Photolysis De-brominated Product Dimer Parent->Photolysis hv (Light) Reduction De-halogenated Product Parent->Reduction Reducing Agent

Caption: Potential degradation pathways.

By understanding these potential stability issues and implementing the recommended handling, storage, and troubleshooting procedures, researchers can ensure the quality and reliability of their experiments involving 2-Bromo-5-chloro-triazolo[1,5-a]pyridine.

References

  • Anna, S., & Stelmach, E. (2018). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 69, 433-438. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 817098, 2-Bromo-5-chloropyridine. Retrieved from [Link]

  • J&K Scientific. (n.d.). 8-Bromo-5-chloro-[10][11][12]triazolo[1,5-a]pyridine. Retrieved from [Link]

  • Gour, N., et al. (2024). Effective and Robust Oxido-Molybdenum(V) Corrole Catalysts for Carbon Dioxide Utilization under Environmentally Benign Condition. Inorganic Chemistry. [Link]

  • Onuska, F. I., & Comba, M. E. (2002). Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS. Environmental Science & Technology, 36(14), 3197-3204. [Link]

  • Asian Journal of Research in Chemistry. (2020). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 13(4), 229. [Link]

  • ResearchGate. (2018). The Chemistry of the Triazolopyridines: An Update. Retrieved from [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. International Journal of Environmental Research and Public Health, 18(14), 7268. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Holbrook, K. A., & Palmer, J. S. (1971). Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane. Journal of the Chemical Society B: Physical Organic, 72-76. [Link]

  • Jurcik, D. P., & Le, D. N. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega, 3(10), 14357-14364. [Link]

  • Żmudzki, P., et al. (2016). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 21(11), 1477. [Link]

  • ResearchGate. (2019). Application of Flow Photochemical Bromination in the Synthesis of a 5-Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Retrieved from [Link]

  • PubMed. (2021). Investigation of novel brominated triazine-based flame retardant (TDBP-TAZTO) and its transformation products emitted from fire-retarded textile manufacturing facility and its downstream sewage treatment plant. Retrieved from [Link]

  • ResearchGate. (2012). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. Retrieved from [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105193. [Link]

  • SU, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS, 42(10), 793-795.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • New Journal of Chemistry. (2017). The effects of bromine atoms on the photophysical and photochemical properties of 3-cinnamoylcoumarin derivatives. New Journal of Chemistry, 41(21), 12835-12843. [Link]

  • ResearchGate. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. Retrieved from [Link]

  • ResearchGate. (2019). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Retrieved from [Link]

  • ResearchGate. (2003). TG-MS investigation of brominated products from the degradation of brominated flame retardants in high-impact polystyrene. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38243-38253. [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]

  • CONICET. (n.d.). Trends in Analytical chemistry. Retrieved from [Link]

  • ScienceDirect. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Retrieved from [Link]

  • IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

Sources

Preventing dehalogenation in palladium-catalyzed cross-coupling.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dehalogenation Dilemma

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of C-C, C-N, and C-O bonds with remarkable efficiency. However, a common and often frustrating side reaction is the premature dehalogenation (or more specifically, hydrodehalogenation) of the aryl halide starting material. This process replaces the halide with a hydrogen atom, leading to a non-productive consumption of starting materials, reduced yields of the desired product, and complicates purification.

This guide provides a comprehensive troubleshooting framework to diagnose and mitigate dehalogenation, grounded in mechanistic principles and field-proven strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations with a Q&A-based approach, providing both a diagnosis and a step-by-step solution.

Question 1: "I'm seeing significant amounts of the simple arene (Ar-H) instead of my desired coupled product (Ar-Nu or Ar-R). What is the primary cause?"

Answer: The formation of the Ar-H byproduct is the classic signature of dehalogenation. This typically occurs when a Palladium-Hydride (Pd-H) species is generated in the catalytic cycle. This Pd-H intermediate can then undergo reductive elimination with your aryl halide (Ar-X) to form Ar-H, regenerating the Pd(0) catalyst in a non-productive cycle.

The generation of Pd-H species can be traced to several sources:

  • β-Hydride Elimination: If your nucleophile, organometallic reagent, or even certain phosphine ligands contain β-hydrogens, they can be eliminated to form an alkene and the problematic Pd-H species.

  • Reaction with Base/Solvent: Certain bases (like alkoxides) or solvents (like alcohols or even trace water) can react with palladium intermediates to generate Pd-H.

  • Decomposition of Reagents: The decomposition of phosphine ligands or other reagents can also serve as a hydride source.

Below is a diagram illustrating the competition between the productive cross-coupling cycle and the off-cycle dehalogenation pathway.

G Diagram 1: Competing Catalytic Cycles pd0 Pd(0)Lₙ arpdx Ar-Pd(II)-X (Oxidative Addition) pd0->arpdx + Ar-X arpdnu Ar-Pd(II)-Nu (Transmetalation / Binding) arpdx->arpdnu + Nu-M pdh LₙPd-H (Problematic Species) arpdx->pdh Reaction with H⁻ Source dehalogenated Ar-H (Byproduct) arpdx->dehalogenated + LₙPd-H arpdnu->pd0 product Ar-Nu (Product) arpdnu->product Reductive Elimination pdh->dehalogenated Reductive Elimination source Hydride Source (Base, Solvent, β-Elimination) source->pdh Generates

Caption: Diagram 1: The desired productive cycle versus the off-cycle dehalogenation pathway.

Question 2: "My dehalogenation is severe when using strong, sterically hindered bases like NaOtBu or LHMDS. How can I fix this?"

Answer: This is a very common scenario. While strong bases are often necessary for deprotonating the nucleophile or facilitating the reductive elimination step, they can also promote dehalogenation.

Causality:

  • Direct Hydride Source: Alkoxide bases (like NaOtBu) can undergo β-hydride elimination themselves, particularly at higher temperatures, to form isobutylene and a hydride that can be transferred to the palladium center.

  • Proton Abstraction: Strong bases can deprotonate trace water, alcohols, or even the reaction solvent, creating nucleophilic species (e.g., hydroxide) that can react with the palladium complex to form Pd-H species.

Troubleshooting Strategy:

  • Switch to a Weaker, Non-Nucleophilic Base: The most effective solution is often to switch to a weaker, bulkier, and non-nucleophilic base. Tripotassium phosphate (K₃PO₄) is an excellent first choice. Carbonates (e.g., Cs₂CO₃, K₂CO₃) are also widely used and are less prone to causing dehalogenation than alkoxides.

  • Use a Biphasic System: For certain reactions like Suzuki couplings, using a biphasic system (e.g., Toluene/Water) with a base like K₃PO₄ can be highly effective. The base resides primarily in the aqueous phase, moderating its activity and minimizing side reactions in the organic phase where the catalysis occurs.

Comparative Data: Effect of Base on Dehalogenation

BaseTypical pKa (Conjugate Acid)Dehalogenation RiskCommon Application(s)
NaOtBu~19High (Can be a hydride source via β-elimination)Buchwald-Hartwig Amination
K₃PO₄~12.3 (for HPO₄²⁻)Low (Bulky, low nucleophilicity)Suzuki, C-N, and C-O couplings
Cs₂CO₃~10.3 (for HCO₃⁻)Low to Moderate (Good solubility, mild)Suzuki, Heck, Sonogashira
K₂CO₃~10.3 (for HCO₃⁻)Low to Moderate (Less soluble than Cs₂CO₃)Suzuki, Heck
Question 3: "I am using an electron-rich aryl halide and observing significant dehalogenation. What ligand modifications should I consider?"

Answer: Electron-rich aryl halides are notoriously more susceptible to dehalogenation. The electron-donating groups on the aromatic ring make the ipso-carbon less electrophilic, slowing down the rate of productive reductive elimination and giving the dehalogenation pathway more time to compete.

Causality: The rate-limiting step for many cross-coupling reactions is reductive elimination. For electron-rich systems, this step is often sluggish. A Pd-H species, if formed, can reductively eliminate with the electron-rich Ar-X faster than the desired Ar-Nu coupling partner.

Troubleshooting Strategy: Ligand Selection

The key is to use a ligand that promotes rapid reductive elimination.

  • Increase Steric Bulk: Employing bulky phosphine ligands is one of the most effective strategies. The steric congestion around the palladium center forces the aryl and nucleophile groups into a conformation that favors reductive elimination. This is a classic example of "steric acceleration."

  • Use Electron-Rich Ligands: Ligands that are highly electron-donating increase the electron density on the palladium center, which also promotes the reductive elimination step.

Recommended Ligands for Suppressing Dehalogenation:

Ligand TypeExample(s)Key Feature(s)
Biaryl Monophosphines XPhos, SPhos, RuPhos, BrettPhosHighly active, bulky, and electron-rich. The gold standard for challenging couplings.
Chelating Diphosphines XantphosWide natural bite angle (P-Pd-P angle) which promotes reductive elimination.
Ferrocene-based JosiphosBulky, electron-rich, and rigid backbone.

Workflow for Ligand Screening:

Caption: Diagram 2: A decision workflow for ligand selection to minimize dehalogenation.

Frequently Asked Questions (FAQs)

Q: Can the palladium precursor influence the rate of dehalogenation? A: Yes, subtly. While the active catalyst is Pd(0)Lₙ, it is often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The ligands and anions associated with the precursor can influence the reaction. For instance, acetate from Pd(OAc)₂ can act as a base or a ligand, potentially influencing hydride formation pathways. For sensitive substrates, using a direct Pd(0) source like Pd₂(dba)₃ might offer a cleaner start to the catalytic cycle, but careful optimization of the ligand-to-palladium ratio is crucial.

Q: How does solvent choice impact dehalogenation? A: Solvents play a critical role. Protic solvents (e.g., alcohols) can be a direct source of hydrides. Highly polar aprotic solvents (e.g., DMF, DMAc) can sometimes promote side reactions, and their purity is paramount as trace water can be a problem. Toluene, dioxane, and THF are generally good starting points as they are less likely to directly participate in hydride formation.

Q: I suspect trace water is causing my problem. How can I mitigate this? A: Rigorous drying of reagents and solvent is the first step. Use freshly distilled solvents, dry your base (e.g., by heating K₃PO₄ under vacuum), and run the reaction under a strictly inert atmosphere (N₂ or Ar). As a chemical solution, you can add a small amount of a water scavenger, like molecular sieves. However, be aware that sieves can also affect reaction kinetics, so their use should be validated.

Q: Can I just add an additive to "scavenge" the Pd-H species? A: This is an advanced strategy that can be effective. Certain additives, like small amounts of a sacrificial halogenated arene or a mild oxidant, have been used to intercept Pd-H species before they can cause dehalogenation of your primary substrate. For example, adding a hindered olefin can sometimes intercept the Pd-H via a hydro-palladation reaction. This approach requires careful screening and is not a general solution.

Protocol: General Procedure for Minimizing Dehalogenation in a Suzuki Coupling

This protocol provides a robust starting point for coupling an electron-rich aryl bromide where dehalogenation is a known risk.

Materials:

  • Palladium Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: XPhos

  • Base: K₃PO₄ (finely ground and dried under vacuum at 150 °C for 4h)

  • Aryl Bromide (Ar-Br)

  • Boronic Acid or Ester (R-B(OR)₂)

  • Solvent: Toluene (anhydrous, deoxygenated)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add K₃PO₄ (3.0 equivalents), the boronic acid (1.5 equivalents), and the aryl bromide (1.0 equivalent).

  • Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 15 minutes. This is critical to remove oxygen, which can degrade the catalyst.

  • Catalyst Preparation: In a separate glovebox or Schlenk flask, prepare the catalyst premix. Add Pd₂(dba)₃ (1 mol%) and XPhos (2.2 mol%). The slight excess of ligand ensures the palladium center remains coordinated and stable.

  • Solvent Addition: Add deoxygenated toluene to the main reaction flask via cannula or syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Initiation: Add the catalyst premix to the reaction flask as a solid or as a solution in a small amount of toluene.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Rationale for Choices:

  • Pd₂(dba)₃/XPhos: A pre-formed Pd(0) source combined with a bulky, electron-rich ligand accelerates the productive catalytic cycle, particularly the rate-limiting reductive elimination step.

  • K₃PO₄: A non-nucleophilic, inorganic base that minimizes the risk of generating Pd-H species compared to alkoxides.

  • Anhydrous/Deoxygenated Conditions: Prevents catalyst degradation and eliminates water as a potential hydride source.

References
  • Title: A General System for Palladium-Catalyzed Amination of Aryl Chlorides Source: Angewandte Chemie International Edition, 2008 URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Accounts of Chemical Research, 2008 URL: [Link]

  • Title: Xantphos: A Ligand for General and Efficient Cross-Coupling Reactions Source: Chemical Science, 2013 URL: [Link]

  • Title: The Role of the Base in Palladium-Catalyzed Cross-Coupling Reactions Source: Chemistry – A European Journal, 2011 URL: [Link]

Technical Support Center: A Guide to the Scalable Synthesis of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine. Recognizing the increasing importance of this scaffold in medicinal chemistry, this document offers in-depth protocols, troubleshooting advice, and answers to frequently asked questions to facilitate a smooth and efficient scale-up of its production. Our approach is grounded in established chemical principles and practical, field-tested insights to ensure both scientific integrity and successful experimental outcomes.

I. Synthetic Strategy Overview

The synthesis of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine is a multi-step process that requires careful control of reaction conditions at each stage. The most logical and scalable synthetic route commences with the readily available starting material, 2-aminopyridine. The overall strategy involves the sequential introduction of the chloro and bromo substituents onto the pyridine ring, followed by the construction of the fused triazole ring.

The proposed synthetic pathway can be visualized as follows:

Synthesis_Workflow A 2-Aminopyridine B 2-Amino-5-chloropyridine A->B Chlorination C 2-Bromo-5-chloropyridine B->C Diazotization & Bromination D 1-Amino-2-bromo-5-chloropyridinium Salt C->D N-Amination E 2-Bromo-5-chloro-triazolo[1,5-a]pyridine D->E Cyclization Cyclization_Mechanism cluster_0 Deprotonation cluster_1 Intramolecular Cyclization cluster_2 Aromatization Start 1-Amino-2-bromo-5-chloropyridinium Salt Ylide N-Ylide Intermediate Start->Ylide + Base - H-Base+ TransitionState [Transition State] Ylide->TransitionState Ring Closure Product 2-Bromo-5-chloro-triazolo[1,5-a]pyridine TransitionState->Product - HBr

Technical Support Center: Navigating the Labyrinth of Halogenated Heterocycle Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges encountered during the purification of halogenated heterocyclic compounds. As a cornerstone of modern drug discovery and development, the purity of these molecules is paramount.[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists, providing field-proven insights and troubleshooting strategies to streamline your purification workflows and ensure the integrity of your compounds.

Here, we move beyond generic protocols. We delve into the underlying chemical principles that govern the behavior of these fascinating molecules during purification, empowering you to make informed decisions and overcome even the most stubborn separation challenges.

Frequently Asked Questions (FAQs)

Q1: Why are halogenated heterocyclic compounds so challenging to purify?

A1: The purification of halogenated heterocycles presents a unique set of challenges stemming from the inherent properties of the halogen atoms and the heterocyclic core. The introduction of halogens (F, Cl, Br, I) significantly alters a molecule's physicochemical properties, including its polarity, solubility, and propensity for specific intermolecular interactions.[3] This can lead to several common purification hurdles:

  • Co-elution with Dehalogenated Impurities: A frequent and formidable challenge is the separation of the desired halogenated compound from its dehalogenated analog.[4][5] These impurities can arise during synthesis or degradation and often exhibit very similar chromatographic behavior to the parent compound, making separation by standard methods difficult.[4]

  • Altered Polarity and Solubility: Halogens, particularly fluorine, can drastically change the polarity and solubility profile of a molecule in unpredictable ways. This makes the selection of appropriate chromatographic conditions or recrystallization solvents less intuitive compared to their non-halogenated counterparts.

  • On-Column Degradation: The acidic nature of standard silica gel can promote the degradation of sensitive halogenated heterocycles, leading to the formation of artifacts and a reduction in yield. This is especially prevalent with bromo- and iodo-substituted compounds.

  • Halogen Bonding Interactions: The ability of halogens (especially iodine and bromine) to act as halogen bond donors can introduce an additional layer of complexity in separations.[6][7] These interactions with solvents or stationary phases can influence retention times and selectivity in ways not observed with other functional groups.[6][7][8][9][10]

Q2: How do I choose the right purification technique for my halogenated heterocyclic compound?

A2: The optimal purification strategy depends on the scale of your experiment, the nature of the impurities, and the physicochemical properties of your compound. Below is a decision-making framework to guide your choice.

purification_decision_tree start Crude Halogenated Heterocycle is_solid Is the compound a solid? start->is_solid solubility_check Favorable solubility profile in a single or binary solvent system? is_solid->solubility_check Yes chromatography Column Chromatography (Flash or HPLC) is_solid->chromatography No recrystallization Recrystallization solubility_check->recrystallization Yes solubility_check->chromatography No is_chiral Is the compound chiral? recrystallization->is_chiral impurities_check Are impurities structurally similar (e.g., dehalogenated)? chromatography->impurities_check flash_chrom Flash Chromatography impurities_check->flash_chrom No hplc High-Performance Liquid Chromatography (HPLC) impurities_check->hplc Yes flash_chrom->is_chiral hplc->is_chiral chiral_hplc Chiral HPLC is_chiral->chiral_hplc Yes achiral_purification Achiral Purification (Recrystallization or Standard Chromatography) is_chiral->achiral_purification No

Figure 1. Decision tree for selecting a purification method.

Q3: What are the best starting points for developing a column chromatography method for these compounds?

A3: A systematic approach to methods development is crucial.

  • Thin-Layer Chromatography (TLC) Analysis: Always begin by running TLC plates in various solvent systems to gauge the polarity of your compound and the separation from its impurities. Common starting solvent systems include mixtures of a non-polar solvent (hexanes, petroleum ether) and a more polar solvent (ethyl acetate, dichloromethane).[5]

  • Solvent System Selection:

    • For non-polar to moderately polar compounds, start with an ethyl acetate/hexanes gradient.

    • For more polar compounds, a methanol/dichloromethane system is a good starting point.[5]

    • For basic heterocycles (e.g., pyridines, imidazoles) that may streak on silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonium hydroxide to the mobile phase. This neutralizes the acidic silanol groups on the silica surface, improving peak shape.

  • Stationary Phase Considerations: While silica gel is the most common stationary phase, consider alternatives for particularly challenging separations:

    • Fluorinated stationary phases (e.g., PFP - pentafluorophenyl) can offer unique selectivity for halogenated compounds, especially in separating them from their dehalogenated analogs.[11]

    • Biphenyl and other aromatic stationary phases can provide enhanced π-π interactions, which can be beneficial for separating aromatic heterocycles.

    • Reversed-phase chromatography (C18) is often the method of choice for highly polar or ionizable halogenated heterocycles.

Troubleshooting Guide

Chromatography Conundrums
Problem Potential Cause & Scientific Explanation Troubleshooting Steps & Rationale
Poor Separation of Halogenated Compound and Dehalogenated Impurity The two compounds have very similar polarities. The presence of the halogen only slightly alters the overall dipole moment and van der Waals interactions with the stationary phase.1. Switch to a Fluorinated Stationary Phase (e.g., PFP): These phases offer multiple interaction mechanisms, including dipole-dipole, hydrogen bonding, and π-π interactions, which can better differentiate between the halogenated and non-halogenated species.[11] 2. Optimize the Mobile Phase: A systematic screening of different solvent systems is recommended. For reversed-phase HPLC, a mobile phase of acetonitrile/methanol with an aqueous buffer containing phosphoric or perchloric acid and sodium perchlorate has been shown to be effective.[4] 3. Consider Supercritical Fluid Chromatography (SFC): SFC can sometimes provide superior resolution for closely related compounds where HPLC fails.
Compound Streaking or Tailing on Silica Gel Column This is common for basic nitrogen-containing heterocycles. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to a slow and uneven elution.1. Add a Basic Modifier: Incorporate 0.1-1% triethylamine or a small amount of ammonium hydroxide into your mobile phase. These bases will preferentially interact with the acidic sites on the silica, "masking" them from your compound and allowing for a more symmetrical peak shape. 2. Use a Deactivated Silica Gel: Commercially available deactivated silica gels are less acidic and can be a good option for sensitive compounds.
Compound Appears to be Decomposing on the Column The acidic nature of silica gel can catalyze the degradation of certain halogenated heterocycles, particularly those with labile C-Br or C-I bonds. This can manifest as multiple new spots on TLC of the collected fractions.[12]1. Deactivate the Silica Gel: You can prepare a less acidic silica gel slurry by adding a small amount of a base like triethylamine. 2. Switch to a Less Acidic Stationary Phase: Alumina (neutral or basic) or Florisil can be effective alternatives for compounds that are unstable on silica.[12] 3. Work Quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to expedite elution.
Compound is Not Eluting from the Column The compound is too polar for the chosen solvent system and is strongly adsorbed to the stationary phase.1. Increase the Polarity of the Mobile Phase: Gradually increase the percentage of the more polar solvent in your mobile phase. For very polar compounds, a gradient elution from a non-polar to a highly polar solvent system may be necessary. 2. Consider Reversed-Phase Chromatography: If your compound is highly polar, normal-phase chromatography may not be suitable. Switch to a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Recrystallization Roadblocks
Problem Potential Cause & Scientific Explanation Troubleshooting Steps & Rationale
Difficulty Finding a Suitable Recrystallization Solvent Halogenated heterocycles can have unusual solubility profiles. The interplay of the polar heterocyclic core and the often lipophilic halogen substituents can make them soluble in a wide range of solvents at room temperature or insoluble in most common solvents even when hot.1. Systematic Solvent Screening: Test the solubility of a small amount of your crude material in a variety of solvents of differing polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) at room temperature and at their boiling points.[13] 2. Employ a Two-Solvent System: If a single suitable solvent cannot be found, a binary solvent system is often effective.[13] Dissolve the compound in a "good" solvent (in which it is soluble) at an elevated temperature, then add a "poor" solvent (in which it is insoluble but miscible with the good solvent) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[13]
Oiling Out Instead of Crystallizing The compound is coming out of solution above its melting point, or the solution is supersaturated. Impurities can also sometimes inhibit crystal lattice formation.1. Lower the Crystallization Temperature: Ensure the solution is not too hot when crystallization begins. 2. Add More of the "Good" Solvent: If using a two-solvent system, add a small amount more of the "good" solvent to the hot solution before cooling to reduce the level of supersaturation. 3. Scratch the Inside of the Flask: Use a glass rod to create nucleation sites on the inner surface of the flask. 4. Seed the Solution: Add a tiny crystal of the pure compound to induce crystallization.
Poor Recovery of Crystals The compound has significant solubility in the cold solvent, or too much solvent was used.1. Cool the Solution to a Lower Temperature: Place the flask in an ice bath or refrigerator to maximize the precipitation of the product.[14] 2. Reduce the Volume of the Mother Liquor: If too much solvent was used, carefully evaporate some of it and attempt to recrystallize again. 3. Change the Solvent System: Find a solvent in which your compound is less soluble at low temperatures.

Experimental Protocols

Protocol 1: Step-by-Step Guide to Flash Chromatography of a Halogenated Heterocycle

This protocol provides a general workflow for the purification of a moderately polar, basic halogenated heterocycle.

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the TLC plate in a series of solvent systems with increasing polarity (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes).

    • To mitigate streaking, add 0.5% triethylamine to each solvent system.

    • The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Choose an appropriately sized column for the amount of crude material (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica bed using a pipette.

    • Drain the solvent until the sample is adsorbed onto the silica.

    • Gently add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified compound under high vacuum to remove any residual solvent.

Protocol 2: A General Procedure for Recrystallization of a Halogenated Heterocycle

This protocol outlines the steps for a single-solvent recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude solid (10-20 mg) into a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

    • Gently heat the test tube. A good solvent will dissolve the compound at or near its boiling point.

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.[13]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise and heat the mixture to boiling with stirring.

    • Continue adding the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent as this will reduce the yield.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

    • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or weighing paper to dry completely, preferably under vacuum.

Visualization of Key Concepts

halogen_bonding_in_chromatography cluster_stationary_phase Stationary Phase (e.g., PFP) cluster_mobile_phase Mobile Phase sp Pentafluorophenyl Group (Electron-Rich π System) iodo_het Iodo-heterocycle (Halogen Bond Donor) iodo_het->sp Stronger Interaction (Increased Retention) interaction Halogen Bond Interaction (I•••π) dehalogenated_het Dehalogenated Analog (No Halogen Bond) dehalogenated_het->sp Weaker Interaction (Faster Elution)

Figure 2. Halogen bonding interactions in chromatography.

References

  • Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]

  • Regalado, E. L., et al. (2019). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. ResearchGate. [Link]

  • Google Patents. (n.d.). CN104387328A - Method of preparing 2-chloropyrimidine.
  • SILICA GEL-ASSISTED PREPARATION OF (BROMO)(CHLORO)(IODO)BENZO[b]THIOPHENES BEARING HALOGEN ATOMS AT THE 2-, 4-, AND 7-POSITIONS. (n.d.). [Link]

  • Popa, M., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. National Institutes of Health. [Link]

  • Recrystallization. (n.d.). [Link]

  • Mori, K., et al. (2024). Halogen-Free Purification of Low-Solubility Compounds in Supersaturated Liquid Chromatography Using Monolithic Silica. ACS Sustainable Chemistry & Engineering. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Neill, J. L., et al. (2020). Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy. PubMed. [Link]

  • DESOTEC. (n.d.). Removing Halogenated Organic Compounds: A Guide to Solutions. [Link]

  • Google Patents. (n.d.).
  • Van den Bossche, W., et al. (n.d.). Comparison of the reversed-phase high-performance liquid chromatographic separations of fluoropyrimides, pyrimidines, and purines. PubMed. [Link]

  • Google Patents. (n.d.).
  • Liu, B., et al. (2026). Research Advances in Conjugated Polymer-Based Optical Sensor Arrays for Early Diagnosis of Clinical Diseases. MDPI. [Link]

  • Ciesielski, A., et al. (2025). Halogen bonds as stabilizing interactions in a chiral self-assembled molecular monolayer. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Neill, J. L., et al. (2020). Rapid quantification of isomeric and dehalogenated impurities in pharmaceutical raw materials using MRR spectroscopy. PubMed. [Link]

  • Kauffman, J. S. (n.d.). Analytical Strategies for Monitoring Residual Impurities. BioPharm International. [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Reddit. (2019). significant dehalogenation in stille coupling. r/Chempros. [Link]

  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry. [Link]

  • Recrystallization-1.pdf. (n.d.). [Link]

  • Santasania, C. T., & Nawrocki, J. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • Experiment 2: Recrystallization. (n.d.). [Link]

  • Hardegger, L. A., et al. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

  • ResearchGate. (n.d.). Reduction of halogenated organic compounds in water: comparison of catalysts and reagents -Which tool should be applied when?. [Link]

  • ResearchGate. (2015). What are the analytical methods for determining unknown trace impurities in organic solvent?. [Link]

  • Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). International Journal of Advances in Engineering and Management (IJAEM). [Link]

  • Guo, A., & Yao, X. (2026). Halogen bonding in functional chiral systems. Chemical Society Reviews (RSC Publishing). [Link]

  • Nacalai Tesque. (n.d.). Comparison of biphenyl and other aromatic stationary phases. [Link]

  • Benz, S., & Schindler, S. (2019). Catalysis of Organic Reactions through Halogen Bonding. ACS Publications. [Link]

  • Google Patents. (n.d.).
  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]

  • Zala, S. P. (2012). Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. [Link]

  • Reiner, E. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • Chemistry For Everyone. (2025). How To Do Chromatography Step By Step?. YouTube. [Link]

  • ResearchGate. (n.d.). Halogen bond in separation science: A critical analysis across experimental and theoretical results. [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Functionalizing Triazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for triazolopyridine functionalization. As a core scaffold in numerous pharmaceuticals like Filgotinib and Trazodone, the ability to precisely modify the triazolopyridine ring system is paramount.[1][2] This guide, structured by a Senior Application Scientist, moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction conditions with confidence.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions that are crucial for planning successful functionalization experiments.

Q1: There are multiple triazolopyridine isomers. How does the isomerism affect my functionalization strategy?

A: The isomeric form of your triazolopyridine scaffold is a critical determinant of its reactivity.[1] The five main isomers are differentiated by the nitrogen atom positions and the nature of the ring fusion.[3]

  • [1][3][4]triazolo[4,3-a]pyridine: One of the most common and medicinally relevant scaffolds. The C3 position is often targeted for functionalization.

  • [1][3][4]triazolo[1,5-a]pyridine: Another highly important isomer. The distribution of nitrogen atoms alters the electron density across the ring system compared to the [4,3-a] isomer, influencing the acidity of C-H bonds and the preferred sites for metallation.

  • [3][4][5]triazolo[1,5-a]pyridine: This class has been explored for its applications as stable diazo compound precursors.[6]

The lone pairs on the nitrogen atoms can coordinate with metal catalysts, which can either facilitate or inhibit a desired reaction.[3] This coordinating ability makes catalyst and ligand selection paramount and is a frequent cause of unexpected reactivity or inhibition. Always consider the specific electronic and steric environment of your chosen isomer when designing a synthetic route.

Q2: My reaction is sluggish and requires harsh conditions. What inherent properties of triazolopyridines could be the cause?

A: Triazolopyridines are generally considered electron-deficient heterocycles. This electronic nature presents two main challenges:

  • C-H Bond Activation: The C-H bonds on the pyridine ring are less nucleophilic, making them more challenging to activate in many catalytic cycles, particularly those that proceed via an electrophilic palladation pathway. Reactions often require higher temperatures and stronger directing groups to achieve good conversion.

  • Oxidative Addition: In cross-coupling reactions starting from halo-triazolopyridines, the electron-withdrawing nature of the ring system can make the oxidative addition of a palladium(0) catalyst into the carbon-halogen bond more facile. However, the subsequent reductive elimination step can sometimes be slow. For particularly inert bonds like C-Cl, specialized, highly electron-donating ligands are often required to promote the initial oxidative addition.[5][7]

Section 2: Troubleshooting Guide - Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed reactions are the workhorse for functionalizing triazolopyridines. However, they are prone to failure. This guide addresses the most common issues in a question-and-answer format.

Scenario 1: Low or No Product Conversion

Q: I am attempting a Suzuki-Miyaura coupling on my bromo-triazolopyridine, but I am only recovering starting material. What are the most likely culprits?

A: This is a classic issue that can almost always be traced back to one of four areas: the catalyst system, the base, the solvent/temperature, or the reagents themselves.

The Causality Chain: A successful Suzuki reaction depends on a flawlessly executing catalytic cycle. A failure at any step—oxidative addition, transmetalation, or reductive elimination—halts the entire process.

  • The Catalyst System (Catalyst & Ligand):

    • Problem: The active Pd(0) catalyst is not forming or is decomposing. The ligand is not effectively promoting the reaction.

    • Expert Analysis: The nitrogen atoms in the triazolopyridine can act as ligands themselves, coordinating to the palladium center and inhibiting its catalytic activity. A strong, well-chosen ancillary ligand is required to prevent this and to stabilize the catalyst. For activating challenging C-Cl or C-NO2 bonds, highly electron-donating abnormal N-heterocyclic carbene (aNHC) ligands, such as triazolopyridinylidenes, have proven exceptionally effective where other ligands fail.[5][7]

    • Troubleshooting Steps:

      • Switch Ligand: If using a standard phosphine ligand like PPh₃, consider a more electron-rich and sterically bulky Buchwald-type ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.

      • Verify Catalyst Source: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not degraded. Using a pre-catalyst that is more stable and readily forms the active Pd(0) species can be beneficial.

      • Increase Ligand Ratio: Try increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to ensure the palladium center remains coordinated and stable.

  • The Base:

    • Problem: The base is too weak to facilitate transmetalation or is causing side reactions.

    • Expert Analysis: The base's primary role is to activate the boronic acid for transmetalation with the palladium complex. Its strength and solubility are critical. A base that is too weak will result in a slow or stalled reaction.

    • Troubleshooting Steps:

      • Screen Bases: If a weak base like Na₂CO₃ fails, switch to a stronger, more soluble base. Cs₂CO₃ and K₃PO₄ are excellent choices for challenging couplings.[5]

      • Consider Hydrolysis: Ensure your boronic acid is not degrading via protodeboronation, which can be exacerbated by overly harsh basic conditions, high temperatures, and the presence of water. Run a control experiment without the coupling partner to check for substrate stability.

Scenario 2: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture turns black and stalls. How do I prevent my palladium catalyst from crashing out?

A: The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble Pd(0) species agglomerates into inactive metallic palladium.

  • Expert Analysis: This is almost always a ligand issue. The ligand's job is to provide a stable, soluble coordination sphere around the palladium atom throughout the catalytic cycle. If the ligand is not sufficiently electron-donating, is sterically inadequate, or dissociates too readily at high temperatures, the "naked" Pd(0) atoms will rapidly aggregate.

  • Troubleshooting Flowchart:

G cluster_ligand Ligand Optimization start Reaction Turns Black ligand Evaluate Ligand System start->ligand Primary Cause temp Lower Reaction Temperature ligand->temp Secondary Cause increase_sterics Increase Steric Bulk (e.g., XPhos, RuPhos) ligand->increase_sterics Actions increase_donation Increase Electron Donation (e.g., NHCs, Buchwald Ligands) ligand->increase_donation Actions increase_ratio Increase Ligand:Pd Ratio ligand->increase_ratio Actions concentration Increase Concentration temp->concentration Tertiary Cause

Caption: Troubleshooting workflow for palladium catalyst decomposition.

Scenario 3: Poor Regioselectivity in C-H Functionalization

Q: I am trying a direct C-H arylation on an unsubstituted triazolopyridine, but I'm getting a mixture of products. How can I control which position reacts?

A: Achieving high regioselectivity in C-H functionalization is a significant challenge and depends on directing the catalyst to a single, desired C-H bond.

  • Expert Analysis: Regioselectivity is a contest between the inherent electronic properties of the substrate and the directing ability of the catalyst/ligand system. The most acidic C-H bond is often the site of initial metallation, but this can be overridden by steric factors or the use of a directing group.

  • Strategies for Control:

    • Install a Directing Group: The most reliable method. A removable directing group (e.g., a picolinamide) can be installed near the target C-H bond to chelate the metal catalyst and force the reaction to occur at a specific site.

    • Leverage Steric Hindrance: Use a bulky ligand on your metal catalyst. This can disfavor reaction at sterically congested positions, thereby directing functionalization to more accessible C-H bonds.

    • Catalyst Selection: Different metals have different intrinsic preferences. While palladium is common, copper-catalyzed C-H functionalization reactions have also been developed and may offer alternative regioselectivity.[4] For instance, a copper(I)-catalyzed benzylation with N-tosylhydrazones has been shown to be an effective method for producing 3-benzylated triazolopyridines.[4]

Section 3: Data-Driven Optimization

Systematic optimization is key. The following table provides a starting point for optimizing a Suzuki-Miyaura coupling, based on conditions reported in the literature.[5][8]

Table 1: Example Optimization Parameters for Suzuki-Miyaura Coupling of a Bromo-Triazolopyridine

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene110<10%
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane10075%
3Pd₂(dba)₃ (1)XPhos (2.5)Cs₂CO₃ (2.0)EtOH8092%
4Pd-TriPy* (1)-Cs₂CO₃ (2.0)EtOH80>95%

*Pd-TriPy refers to a specialized palladium complex with a triazolopyridinylidene ligand, noted for high activity.[5]

Section 4: Experimental Protocol

This section provides a detailed, validated protocol for a common functionalization reaction.

Protocol: Palladium-Catalyzed Synthesis of 3-Aryl-[1][3][4]triazolo[4,3-a]pyridines

This protocol is adapted from a procedure involving the palladium-catalyzed monoarylation of a hydrazide followed by cyclization.[3][9]

Reaction Scheme: 2-Chloropyridine + Aryl Hydrazide → Intermediate → 3-Aryl-[1][3][4]triazolo[4,3-a]pyridine

G cluster_0 Step 1: Pd-Catalyzed Coupling cluster_1 Step 2: Dehydrative Cyclization 2-Chloropyridine 2-Chloropyridine Intermediate Intermediate 2-Chloropyridine->Intermediate + Aryl Hydrazide Pd₂(dba)₃, Josiphos 100 °C, 15h Final Product 3-Aryl-[1,2,4]triazolo[4,3-a]pyridine Intermediate->Final Product Acetic Acid Microwave, 180 °C, 30min

Caption: Two-step workflow for 3-Aryl-[1][3][4]triazolo[4,3-a]pyridine synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried sealed vial under an inert atmosphere (Argon or Nitrogen), add 2-chloropyridine (1.0 equiv), the desired aryl hydrazide (1.1 equiv), Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand such as Josiphos (4-10 mol%).

  • Reaction Execution (Coupling): Add anhydrous solvent (e.g., toluene) to the vial. Seal the vial tightly and heat the reaction mixture to 100 °C for 15 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the 2-chloropyridine.

  • Work-up (Intermediate): Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude intermediate hydrazide product. This is often used in the next step without further purification.

  • Reaction Execution (Cyclization): Place the crude intermediate into a microwave vial. Add glacial acetic acid. Seal the vial and subject it to microwave irradiation at 180 °C for 30 minutes.

  • Final Purification: After cooling, carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel to yield the pure 3-aryl-[1][3][4]triazolo[4,3-a]pyridine.[3]

References

  • Mohite, P., Nahar, D., Pawara, R., Alqahtani, T., Eldin, S. M., Mukherje, N., Al-Tawaha, A. R. M. S., Iqbal, R., Bawazeer, S., & Ali, I. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link]

  • Reddy, M., Zhang, J., Gogula, T., & Zou, H. (2019). Copper(I)-Catalyzed Benzylation of Triazolopyridine Through Direct C-H Functionalization. Available at ResearchGate. [Link]

  • Ozone, T., & Muto, K. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]

  • Dymińska, L., & Hanuza, J. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Journal of the Iranian Chemical Society. [Link]

  • Yadav, P., & Kant, R. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

  • Li, J., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry. [Link]

  • Wikipedia contributors. (2023). Triazolopyridine. Wikipedia. [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Ovidius University Annals of Chemistry. [Link]

  • Ozone, T., & Muto, K. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Cambridge Open Engage. [Link]

  • Fisher, A. J., & Dodani, S. C. (2024). Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv. [Link]

  • Reichelt, A., et al. (2010). Palladium-Catalyzed Chemoselective Monoarylation of Hydrazides for the Synthesis of[1][3][4]Triazolo[4,3-a]pyridines. Organic Letters. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to LC-MS Method Development for Halogenated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust analysis of halogenated pyridine derivatives is a critical task. These moieties are prevalent in pharmaceuticals and agrochemicals, and their accurate quantification is paramount for safety and efficacy. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for these challenging analytes. We will delve into the rationale behind experimental choices, offering a self-validating framework for your method development, and compare it with alternative analytical approaches.

The Analytical Challenge: Understanding Halogenated Pyridines

Halogenated pyridines present a unique set of analytical hurdles. The electronegativity of the halogen atom can influence the polarity, volatility, and ionization efficiency of the molecule. Furthermore, the basicity of the pyridine ring can lead to peak tailing in reversed-phase chromatography due to interactions with residual silanols on the stationary phase. A successful method must navigate these properties to achieve sensitive, selective, and reproducible results.

Chromatographic Strategy: Taming the Pyridine Ring

The primary goal of the chromatographic separation is to achieve good peak shape and resolution from matrix components and other analytes. For halogenated pyridine derivatives, several stationary and mobile phase combinations can be considered.

Stationary Phase Selection: Beyond C18

While C18 columns are the workhorse of reversed-phase chromatography, they may not always be the optimal choice for basic compounds like pyridines. The interaction of the basic nitrogen with acidic silanol groups on the silica surface can cause significant peak tailing.

Comparison of Stationary Phases:

Stationary PhasePrinciple of SeparationAdvantages for Halogenated PyridinesDisadvantages
Standard C18 Hydrophobic interactionsWidely available, good for general purpose separations.Potential for peak tailing with basic analytes.
End-capped C18 Hydrophobic interactions with reduced silanol activityImproved peak shape for basic compounds compared to standard C18.May still exhibit some tailing with highly basic compounds.
Phenyl-Hexyl Hydrophobic and π-π interactionsEnhanced selectivity for aromatic compounds due to π-π interactions with the pyridine ring.[1][2]May have lower hydrophobic retention than C18.
Pentafluorophenyl (PFP) Multiple interaction modes (hydrophobic, π-π, dipole-dipole, ion-exchange)Excellent for separating halogenated compounds and positional isomers due to unique electronic interactions.[1]Selectivity can be highly dependent on mobile phase conditions.
Mixed-Mode Combination of reversed-phase and ion-exchange or HILICOffers tunable selectivity and good retention for polar and basic compounds.[3][4]Method development can be more complex.
HILIC Partitioning into a water-enriched layer on a polar stationary phaseGood retention for very polar halogenated pyridines that are poorly retained in reversed-phase.[4]Requires careful control of mobile phase water content.

Expert Insight: For initial screening, a high-purity, end-capped C18 is a reasonable starting point. However, for challenging separations involving isomers or closely related derivatives, a PFP or Phenyl-Hexyl column often provides the necessary selectivity. The different electron cloud around the aromatic ring due to the halogen substitution can be exploited by the π-π interactions offered by these phases.[1]

Mobile Phase Optimization: The Key to Symmetrical Peaks

The choice of mobile phase additive is crucial for mitigating peak tailing and achieving consistent retention.

Mobile Phase Additives Comparison:

AdditiveConcentrationMechanism of ActionAdvantagesDisadvantages
Formic Acid 0.1%Acidifies the mobile phase, protonating the pyridine nitrogen and reducing silanol interactions.Volatile and MS-friendly.May not be acidic enough for highly basic compounds.
Trifluoroacetic Acid (TFA) 0.05-0.1%Strong ion-pairing agent that masks silanol groups effectively.Excellent peak shape.Causes significant ion suppression in the MS, not ideal for high sensitivity.
Ammonium Formate/Acetate 5-10 mMActs as a buffer and can improve peak shape and ionization efficiency.[5][6]Can sometimes lead to adduct formation in the MS.
Ammonium Hydroxide (for HILIC)Used to adjust the pH in HILIC separations.--

Recommendation: Start with 0.1% formic acid in both water and acetonitrile. If peak tailing persists, consider using a PFP column or switching to a mobile phase with ammonium formate. For trace analysis of genotoxic impurities, a method using 10 mM ammonium acetate has been shown to be effective.[5]

Experimental Protocol: Generic Reversed-Phase LC Method

Here is a robust starting point for developing a separation method for a halogenated pyridine derivative.

1. Column: Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.7 µm) 2. Mobile Phase A: 0.1% Formic Acid in Water 3. Mobile Phase B: 0.1% Formic Acid in Acetonitrile 4. Gradient: 5% B to 95% B over 10 minutes 5. Flow Rate: 0.4 mL/min 6. Column Temperature: 40 °C 7. Injection Volume: 2 µL 8. UV Detection (optional): 254 nm

Mass Spectrometric Detection: Unraveling the Signal

The mass spectrometer provides the selectivity and sensitivity required for trace-level analysis. The choice of ionization technique and an understanding of fragmentation patterns are critical.

Ionization Techniques: Hard vs. Soft

The choice of ionization source depends on the desired outcome: molecular weight confirmation or structural elucidation through fragmentation.

Comparison of Ionization Techniques:

TechniqueIonization PrincipleFragmentationBest For
Electrospray Ionization (ESI) Soft ionization; formation of ions from solution.MinimalRoutine quantification, molecular weight confirmation.
Atmospheric Pressure Chemical Ionization (APCI) Softer than EI; gas-phase ion-molecule reactions.More than ESI, but still controlledLess polar compounds, can provide some structural information.
Electron Impact (EI) Hard ionization; high-energy electron bombardment.[7]ExtensiveStructural elucidation, library matching (in GC-MS).

Expert Rationale: For most quantitative LC-MS applications of halogenated pyridine derivatives, ESI is the preferred technique due to its soft ionization nature, which typically yields a strong protonated molecular ion ([M+H]+).[8] This simplifies quantification and is generally more sensitive.

dot graph "Ionization_Technique_Selection" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Analyte [label="Halogenated Pyridine Derivative"]; Goal [label="Goal of Analysis"]; Quant [label="Quantification"]; Struct [label="Structural Elucidation"]; ESI [label="Electrospray Ionization (ESI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; APCI [label="Atmospheric Pressure Chemical Ionization (APCI)"]; EI [label="Electron Impact (EI)"];

Analyte -> Goal; Goal -> Quant; Goal -> Struct; Quant -> ESI; Struct -> APCI; Struct -> EI; }

Caption: Selection of Ionization Technique based on Analytical Goal.

Understanding Fragmentation Patterns

In tandem mass spectrometry (MS/MS), the protonated molecule is fragmented to generate characteristic product ions, enhancing selectivity and confirming identity.

Common Fragmentation Pathways for Halogenated Pyridines:

  • Loss of the Halogen: A primary fragmentation pathway is the loss of the halogen atom, leaving a carbocation.[9] The ease of this loss generally follows the trend I > Br > Cl > F.

  • Loss of HX: The elimination of a hydrogen halide (e.g., HCl, HBr) is another common fragmentation route.[9]

  • Ring Cleavage: The pyridine ring itself can fragment, although this often requires higher collision energies.

Isotopic Patterns: A key feature of chlorinated and brominated compounds is their distinct isotopic patterns.[9]

  • Chlorine: Exhibits an M+2 peak with approximately one-third the intensity of the M+ peak (due to the 35Cl and 37Cl isotopes).

  • Bromine: Shows an M+2 peak with nearly equal intensity to the M+ peak (due to the 79Br and 81Br isotopes).

This isotopic signature is a powerful tool for confirming the presence of these halogens in an unknown peak.

dot graph "MS_MS_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

M_H [label="[M+H]+ (Precursor Ion)"]; CID [label="Collision-Induced Dissociation (CID)"]; Fragments [label="Product Ions"]; Loss_Halogen [label="Loss of Halogen (-X)"]; Loss_HX [label="Loss of Hydrogen Halide (-HX)"]; Ring_Cleavage [label="Ring Cleavage"]; Detector [label="Detector"];

M_H -> CID; CID -> Fragments; Fragments -> Loss_Halogen; Fragments -> Loss_HX; Fragments -> Ring_Cleavage; Loss_Halogen -> Detector; Loss_HX -> Detector; Ring_Cleavage -> Detector; }

Caption: General MS/MS Workflow for Structural Confirmation.

Experimental Protocol: Generic MS/MS Method

1. Ionization Mode: Positive Electrospray Ionization (ESI+) 2. Capillary Voltage: 3.5 kV 3. Gas Temperature: 300 °C 4. Gas Flow: 8 L/min 5. Nebulizer Pressure: 40 psi 6. MS1 Scan Range: m/z 50-500 7. MS/MS: Select the [M+H]+ ion and optimize collision energy to generate a few stable product ions.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, other techniques can also be employed for the analysis of halogenated pyridine derivatives, each with its own strengths and weaknesses.

Comparison of Analytical Techniques:

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and interaction with a stationary phase.Excellent for volatile and thermally stable compounds; extensive EI spectral libraries available for identification.[10]Derivatization may be required for polar compounds; not suitable for thermally labile molecules.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on LC principles with detection by UV absorbance.Robust, widely available, and less expensive than MS.Lacks the sensitivity and selectivity of MS; not suitable for trace analysis in complex matrices.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Atomizes and ionizes the sample to detect elements.Extremely sensitive for halogen element detection.[11][12]Provides no molecular structure information; sample preparation can be complex.[11][12]

Verdict: For the sensitive and selective quantification of specific halogenated pyridine derivatives in complex matrices, such as in pharmaceutical development, LC-MS/MS remains the gold standard. GC-MS is a viable alternative for more volatile and less polar analogues.[10]

Conclusion: A Framework for Success

The development of a robust LC-MS method for halogenated pyridine derivatives requires a systematic approach that considers the unique chemical properties of these analytes. By carefully selecting the stationary phase, optimizing the mobile phase, and leveraging the power of mass spectrometric detection, researchers can achieve reliable and accurate results. This guide provides a foundational framework, but as with all method development, empirical testing and refinement are key to achieving optimal performance for your specific application.

References

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • Flores, E. M. M., Mello, P. A., Krzyzaniak, S. R., Cauduro, V. H., & Picoloto, R. S. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727. [Link]

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Deng, J., & Gribble, G. W. (2014). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ACS Catalysis, 4(10), 3567–3571. [Link]

  • Reddy, G. S., Reddy, A. M., & Kumar, P. P. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 101–106. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Ionization Techniques. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • ACS Publications. (2023). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [ 12/13 CH] + Insertion. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving.... Retrieved from [Link]

  • Pyvot. (2023). Consideration Of π-π and CH-π Interactions as Dipole-Dipole Interactions in Biphenyl Stationary Phases. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Retrieved from [Link]

  • Anapharm Bioanalytics. (n.d.). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of pyridine derivatives using aza Diels–Alder methodology. Retrieved from [Link]

  • Smith, R. M. (2003). Ionization Methods in Organic Mass Spectrometry. Royal Society of Chemistry.
  • MDPI. (2022). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?. Retrieved from [Link]

  • NIH. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • ResearchGate. (2018). Ionization Techniques in Mass Spectrometry: A Review. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • GTFCh. (n.d.). Pitfalls in LC-MS(-MS) Analysis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Reactivity of Bromo vs. Chloro Groups on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selective functionalization of the pyridine scaffold is a cornerstone of modern synthetic chemistry. The choice between a bromo or chloro substituent as a synthetic handle is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall strategy. This guide provides an in-depth, objective comparison of the reactivity of bromo- and chloropyridines in two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By understanding the underlying electronic and mechanistic principles, and supported by experimental data, you can make more informed decisions in your synthetic endeavors.

The Dichotomy of Reactivity: Electronic Effects vs. Bond Lability

The reactivity of a halogen on the pyridine ring is a tale of two competing factors: the electronegativity of the halogen and the strength of the carbon-halogen (C-X) bond. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it inherently susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1] This electronic activation is a key driver in SNAr reactions.

Conversely, in many transition-metal-catalyzed reactions, the initial, often rate-determining step, is the oxidative addition of the catalyst into the C-X bond.[2] Here, the bond dissociation energy becomes the dominant factor.

Nucleophilic Aromatic Substitution (SNAr): The Chloro Group's Advantage

In nucleophilic aromatic substitution reactions, the general trend in reactivity for halopyridines is F > Cl > Br > I.[3] This is somewhat counterintuitive if one only considers leaving group ability in traditional SN2 reactions. However, in SNAr, the rate-determining step is typically the initial nucleophilic attack to form a negatively charged intermediate known as a Meisenheimer complex.[4][5]

The more electronegative a halogen is, the more it withdraws electron density from the carbon to which it is attached, making that carbon more electrophilic and thus more susceptible to nucleophilic attack. Chlorine's higher electronegativity compared to bromine, therefore, accelerates this initial step, leading to a faster overall reaction rate. This effect is most pronounced when the halogen is at the electronically activated 2- or 4-positions.[6]

A classic example of this reactivity difference is the selective substitution of a chloro group in the presence of a bromo group on the same pyridine ring.

Comparative Data for Nucleophilic Aromatic Substitution
SubstrateNucleophileConditionsProductYield (%)Reference
2-Bromo-4-chloropyridineSodium MethoxideDMSO, 120 °C, 24 h2-Bromo-4-methoxypyridine25BenchChem
2-ChloropyridineSodium EthoxideEthanol, Reflux2-EthoxypyridineGoodBenchChem

The selective displacement of the chloride in 2-bromo-4-chloropyridine clearly illustrates the higher reactivity of the chloro group in SNAr reactions.

Mechanistic Pathway of SNAr

SNAr_Mechanism A Halopyridine C Meisenheimer Complex (Resonance Stabilized) A->C Nucleophilic Attack (Rate-Determining Step) B Nucleophile B->C D Product C->D Elimination E Leaving Group C->E

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Representative Experimental Protocol: SNAr of 2-Chloropyridine with a Secondary Amine

This protocol describes a general procedure for the reaction of 2-chloropyridines with secondary amines.[1]

Materials:

  • 2-Chloropyridine derivative (1.0 eq.)

  • Secondary amine (1.0-1.2 eq.)

  • Potassium fluoride (KF) (2.0 eq.)

  • Solvent (e.g., water, acetonitrile)

Procedure:

  • To a solution of the 2-chloropyridine in a suitable solvent, add the secondary amine and potassium fluoride.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS until completion (typically 17 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with water.

  • If no precipitate forms, extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions: The Bromo Group's Superiority

In contrast to SNAr, the reactivity of halopyridines in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira follows the trend I > Br > Cl > F.[7] This is primarily dictated by the carbon-halogen bond dissociation energy (BDE). The weaker C-Br bond is more readily cleaved by the palladium(0) catalyst in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[2][8]

This difference in reactivity allows for selective functionalization of dihalopyridines containing both bromo and chloro substituents. The reaction will preferentially occur at the C-Br bond, leaving the C-Cl bond intact for subsequent transformations.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. Bromopyridines generally exhibit higher reactivity and require milder conditions compared to their chloro counterparts.

Comparative Data for Suzuki-Miyaura Coupling
HalopyridineBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-2-chloropyridinePhenylboronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2O1001285BenchChem
2,3-DibromopyridinePhenylboronic acidPd(PPh3)4Na2CO3Toluene/EtOH/H2O1001292BenchChem

In the case of 3-bromo-2-chloropyridine, the reaction occurs selectively at the C-Br bond.[8]

Representative Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine

This protocol is for the coupling of a 2-chloropyridine derivative with an arylboronic acid using a bulky phosphine ligand.[9]

Materials:

  • 2-Chloropyridine derivative (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Pd2(dba)3 (2 mol%)

  • SPhos (4 mol%)

  • K3PO4 (2.0 eq.)

  • Toluene/Water (e.g., 10:1 mixture)

Procedure:

  • In a reaction vessel, combine the 2-chloropyridine, arylboronic acid, Pd2(dba)3, SPhos, and K3PO4.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS (typically complete within 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Similar to Suzuki coupling, bromopyridines are generally more reactive than chloropyridines.

Comparative Data for Buchwald-Hartwig Amination
HalopyridineAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-2-chloropyridineMorpholinePd2(dba)3 / RuPhosLiHMDSTHF651683BenchChem
2,3-DibromopyridineMorpholinePd2(dba)3 / BINAPNaOtBuToluene801688BenchChem

The reaction with 3-bromo-2-chloropyridine proceeds selectively at the C-3 position.[10]

Representative Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine

This protocol describes the selective amination at the C-3 position.[10]

Materials:

  • 3-Bromo-2-chloropyridine (1.0 eq.)

  • Primary or secondary amine (1.2 eq.)

  • Pd2(dba)3 (2 mol%)

  • RuPhos (for secondary amines) or BrettPhos (for primary amines) (4 mol%)

  • LiHMDS (2.5 eq.)

  • Anhydrous THF

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd2(dba)3 and the appropriate ligand.

  • Add anhydrous THF and stir for a few minutes.

  • Add 3-bromo-2-chloropyridine, the amine, and LiHMDS.

  • Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. The higher reactivity of the C-Br bond is also evident in this reaction.

Comparative Data for Sonogashira Coupling
HalopyridineAlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-2-chloropyridinePhenylacetylenePd(PPh3)2Cl2CuIEt3NDioxane80492BenchChem
2,3-DibromopyridinePhenylacetylenePd(PPh3)2Cl2CuIEt3NDioxane80495BenchChem

Again, the reaction with 3-bromo-2-chloropyridine occurs selectively at the C-Br bond.[8]

Representative Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine

This protocol details the coupling of a bromopyridine with a terminal alkyne.[2]

Materials:

  • 2-Amino-3-bromopyridine (1.0 eq.)

  • Terminal alkyne (1.2 eq.)

  • Pd(CF3COO)2 (2.5 mol%)

  • PPh3 (5.0 mol%)

  • CuI (5.0 mol%)

  • DMF

  • Base (e.g., Et3N)

Procedure:

  • Under a nitrogen atmosphere, add Pd(CF3COO)2, PPh3, and CuI to a round-bottomed flask.

  • Add DMF and stir for 30 minutes.

  • Add the 2-amino-3-bromopyridine, terminal alkyne, and base.

  • Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture into a saturated aqueous solution of sodium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Purify the residue by column chromatography.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Cross_Coupling_Cycle Pd0 Pd(0)L_n PdII_1 R-Pd(II)-X L_n Pd0->PdII_1 Oxidative Addition (R-X) PdII_2 R-Pd(II)-Nu L_n PdII_1->PdII_2 Transmetalation (Nu-M) PdII_2->Pd0 Reductive Elimination Product Product PdII_2->Product R-Nu

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Conclusion

The comparative reactivity of bromo and chloro groups on the pyridine ring presents a clear dichotomy driven by the specific reaction mechanism. For nucleophilic aromatic substitution, the greater electronegativity of chlorine typically leads to higher reactivity, especially at the activated 2- and 4-positions. Conversely, for palladium-catalyzed cross-coupling reactions, the weaker carbon-bromine bond facilitates the crucial oxidative addition step, making bromopyridines the more reactive substrates.

This predictable difference in reactivity is a powerful tool for synthetic chemists. It allows for the strategic design of reaction sequences, enabling selective functionalization of dihalopyridines and the efficient construction of complex, highly substituted pyridine derivatives. By carefully considering the reaction type and the inherent properties of the carbon-halogen bond, researchers can optimize their synthetic routes to achieve their desired target molecules with greater precision and efficiency.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. BenchChem.
  • Zhu, Q., Liao, L.C., Cheng, G., Yang, W., Deng, Y.Y., & Yang, D.Q. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Functional Group Tolerance in Cross-Coupling Reactions with 3-Bromo-2-chloropyridine. BenchChem.
  • The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org.
  • Chemistry LibreTexts. (2022). 16.
  • BenchChem. (n.d.).
  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Synlett, 24(12), 1435-1439.
  • BenchChem. (2025). Reactivity of Bromine vs. Chlorine in 3-Bromo-2-chloropyridine: An In-depth Technical Guide. BenchChem.
  • Nolan, S. P., & Organ, M. G. (2011). Pd-catalyzed cross-couplings of alkyl halides.
  • Forlani, L., Guastadisegni, G., & Todesco, P. E. (1983). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Gazzetta Chimica Italiana, 113(1-2), 1-5.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines. BenchChem.
  • The Royal Swedish Academy of Sciences. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis.
  • Molander, G. A., & Canturk, B. (2009). Suzuki–Miyaura Cross-Coupling Reactions of Organotrifluoroborates.
  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional. BenchChem.
  • Sigman, M. S., & Harper, K. C. (2012). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 3(11), 3241-3247.
  • The Nobel Prize. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.
  • Organ, M. G., et al. (2009). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 15(8), 1845-1853.
  • Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105.
  • Ghaffari, B., & Sigman, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(1), 1-13.
  • Guéret, A., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(24), 3469-3476.
  • Chemistry LibreTexts. (2023).
  • Wikipedia. (n.d.).
  • Nielsen, D. K., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(28), 9639-9646.
  • BenchChem. (2025). A Comparative Analysis of 2-Chloropyridine-3-boronic Acid and 2-Chloropyridine-4-boronic Acid in Suzuki Coupling Reactions. BenchChem.
  • Bagley, M. C., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry, 79(18), 8599-8608.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. BenchChem.

Sources

The Triazolopyridine Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The triazolopyridine core, a fused heterocyclic system, has emerged as a cornerstone in modern medicinal chemistry. Its versatile structure allows for multi-directional modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of triazolopyridine derivatives across key therapeutic areas, supported by experimental data and detailed protocols for researchers in drug development.

The Versatility of the Triazolopyridine Nucleus

Triazolopyridines are a class of bicyclic heteroaromatic compounds formed by the fusion of a triazole and a pyridine ring.[1] The arrangement of nitrogen atoms within the fused system gives rise to several isomeric forms, with the most explored in drug discovery being the[2][3][4]triazolo[1,5-a]pyridine and[2][3][4]triazolo[4,3-a]pyridine scaffolds.[3][4] This structural diversity, coupled with the ability to introduce a wide array of substituents, has led to the development of triazolopyridine-based compounds with a broad spectrum of biological activities.[2][5]

This guide will dissect the SAR of triazolopyridines in three major therapeutic domains: oncology (as kinase inhibitors), infectious diseases (as antimicrobial agents), and central nervous system (CNS) disorders.

Triazolopyridines as Potent Kinase Inhibitors in Oncology

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The triazolopyridine scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[5]

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, and its aberrant activation is implicated in various inflammatory diseases and cancers. Triazolopyridine derivatives have been successfully developed as JAK inhibitors.[6]

Comparative SAR of[2][3][4]triazolo[1,5-a]pyridine-based JAK Inhibitors:

A key determinant of activity for[2][3][4]triazolo[1,5-a]pyridine-based JAK2 inhibitors is the substitution at the C8 position of the core.[5] Optimal potency is often achieved with an aryl group at this position. Furthermore, substitution at the C2 nitrogen is crucial for cellular activity. Interestingly, a meta-substitution on the C2-NH-aryl moiety can confer exceptional selectivity for JAK2 over JAK3.[5]

Compound IDR1 (C8-position)R2 (C2-position)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
CEP-33779 ArylSubstituted Aryl-PotentSelective over JAK3[5]
J-4 --High PotencyHigh PotencySelective over JAK3[6]
J-6 --High PotencyHigh PotencySelective over JAK3[6]

Experimental Protocol: JAK1 Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against JAK1.

  • Reagents and Materials:

    • Recombinant human JAK1 enzyme

    • ATP

    • Substrate peptide (e.g., a biotinylated peptide derived from a known JAK1 substrate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • 96-well plates

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Add a fixed amount of JAK1 enzyme to each well of a 96-well plate.

    • Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well.

    • Incubate the plate at 30°C for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of ADP produced (or substrate phosphorylated) using a suitable detection reagent and a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

Logical Relationship: Key SAR Determinants for JAK Inhibition

SAR_JAK Triazolopyridine_Core [1,2,4]triazolo[1,5-a]pyridine Core C8_Substituent C8-Aryl Substitution Triazolopyridine_Core->C8_Substituent C2_Substituent C2-NH-Aryl Substitution Triazolopyridine_Core->C2_Substituent Potency JAK2 Potency C8_Substituent->Potency Optimizes Meta_Substitution Meta-substitution on C2-Aryl C2_Substituent->Meta_Substitution Cellular_Activity Cellular Activity C2_Substituent->Cellular_Activity Required for Selectivity Selectivity over JAK3 Meta_Substitution->Selectivity Confers

Caption: Key structural modifications on the triazolopyridine core influencing JAK2 inhibition.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K signaling pathway is frequently hyperactivated in cancer, making it a prime target for therapeutic intervention. Triazolopyridine derivatives have been investigated as PI3K inhibitors.

Comparative SAR of[2][3][4]triazolo[4,3-a]pyridine-based PI3Kγ Inhibitors:

A series of 6-aryl-2-amino-[2][3][4]triazolo[4,3-a]pyridines have been identified as potent and selective PI3Kγ inhibitors. The 6-aryl group is a key feature for activity. Modifications to this core structure have led to compounds with high oral bioavailability and selectivity over other PI3K isoforms.

Experimental Protocol: PI3Kγ Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory potential of compounds against PI3Kγ.

  • Reagents and Materials:

    • Recombinant human PI3Kγ enzyme

    • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

    • ATP (often radiolabeled, e.g., [γ-32P]ATP)

    • Kinase buffer (e.g., HEPES, MgCl2, DTT)

    • Test compounds

    • Lipid vesicles

    • TLC plates or a filter-based separation method

    • Phosphorimager or scintillation counter

  • Procedure:

    • Prepare lipid vesicles containing PIP2.

    • In a reaction tube, combine the PI3Kγ enzyme, kinase buffer, and test compound at various concentrations.

    • Pre-incubate to allow for compound binding.

    • Initiate the reaction by adding the PIP2-containing vesicles and [γ-32P]ATP.

    • Incubate the reaction at room temperature.

    • Stop the reaction by adding an acidic solution (e.g., HCl).

    • Extract the lipids.

    • Separate the radiolabeled PIP3 product from unreacted [γ-32P]ATP using TLC or a filter-based method.

    • Quantify the amount of PIP3 produced using a phosphorimager or scintillation counter.

    • Calculate the IC50 values.[8][9]

Triazolopyridines as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The triazolopyridine scaffold has demonstrated promising activity against a range of bacterial and fungal pathogens.[2][4]

Comparative SAR of Triazolopyridine-based Antimicrobial Agents:

The antimicrobial activity of triazolopyridine derivatives is highly dependent on the nature and position of substituents. For instance, in a series of[2][3][4]triazolo[4,3-a]pyrimidine derivatives, the introduction of specific hydrazonoyl halides at certain positions led to compounds with significant activity against both Gram-positive and Gram-negative bacteria.[4]

Compound IDTarget OrganismMIC (µg/mL)Reference
Pyridothienopyrimidine 24a Escherichia coli3.9[4]
Pyridothienopyrimidine 24a Klebsiella pneumoniae7.81[4]
Pyridothienopyrimidine 24a Staphylococcus aureus7.81[4]
Compound 2e ([2][3][4]triazolo[4,3-a]pyrazine) Staphylococcus aureus32[10]
Compound 2e ([2][3][4]triazolo[4,3-a]pyrazine) Escherichia coli16[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination via Microbroth Dilution

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]

  • Reagents and Materials:

    • Bacterial or fungal strains

    • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

    • Test compounds

    • 96-well microtiter plates

    • Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

    • Incubator

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Workflow: Antimicrobial Activity Screening

Antimicrobial_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Compound_Prep Prepare Compound Dilutions Inoculation Inoculate Microtiter Plate Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_Results Read MIC Values Incubation->Read_Results Data_Analysis Analyze SAR Read_Results->Data_Analysis

Caption: A streamlined workflow for determining the MIC of triazolopyridine derivatives.

Triazolopyridines in Central Nervous System (CNS) Disorders

The development of drugs targeting the CNS is challenging due to the blood-brain barrier. However, the favorable physicochemical properties of some triazolopyridine derivatives make them promising candidates for treating CNS disorders, including epilepsy.[15]

Comparative SAR of Triazolopyrimidine-based Anticonvulsant Agents:

Studies on triazolopyrimidine derivatives have revealed that specific structural features are crucial for their anticonvulsant activity. The nature of the substituent on the triazole ring can significantly impact the efficacy in animal models of seizures.

Compound IDMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Reference
Compound 6d 15.814.1[16]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a widely used preclinical model to screen for anticonvulsant activity.[16]

  • Animals:

    • Male ICR mice (or other suitable strain)

  • Apparatus:

    • An electroshock apparatus with corneal electrodes.

  • Procedure:

    • Administer the test compound to a group of mice at various doses (e.g., intraperitoneally or orally).

    • Administer the vehicle to a control group.

    • At the time of peak drug effect (predetermined), deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

    • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • Calculate the median effective dose (ED50), the dose that protects 50% of the animals from the seizure.[17]

Conclusion and Future Perspectives

The triazolopyridine scaffold has unequivocally demonstrated its value in the generation of diverse and potent bioactive molecules. The comparative analysis of SAR across different therapeutic areas highlights the critical role of substituent placement and nature in dictating biological activity and selectivity. The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to explore and optimize this privileged heterocyclic system.

Future research will likely focus on the development of novel triazolopyridine derivatives with improved pharmacokinetic properties and enhanced target selectivity. The exploration of new isomeric scaffolds and the application of computational methods will undoubtedly accelerate the discovery of the next generation of triazolopyridine-based therapeutics.

References

  • New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. ResearchGate. Available at: [Link].

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link].

  • Triazolopyridine isomeric structures and example drug molecule-bearing pyrrolopyridine ring. ResearchGate. Available at: [Link].

  • Antimicrobial Activity of[2][3][4]Triazolo[4,3-a]pyrimidine and New Pyrido[3,2-f][2][4]thiazepine Derivatives. ResearchGate. Available at: [Link].

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. Available at: [Link].

  • Synthesis and SAR of[2][3][4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. Available at: [Link].

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link].

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC. Available at: [Link].

  • Synthesis and SAR of[2][3][4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link].

  • c-Met Kinase Assay Kit. BPS Bioscience. Available at: [Link].

  • JAK1 Kinase Assay Protocol. BPS Bioscience. Available at: [Link].

  • Recent developments on triazole nucleus in anticonvulsant compounds: a review. PMC. Available at: [Link].

  • JAK1 Activity Assay. BellBrook Labs. Available at: [Link].

  • Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. PMC. Available at: [Link].

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. Available at: [Link].

  • Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link].

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers. Available at: [Link].

  • Molecular Imaging of c-Met Kinase Activity. PMC. Available at: [Link].

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. PubMed. Available at: [Link].

  • Chemi-Verse™ PI3 Kinase (p120γ) Kinase Assay Kit. BPS Bioscience. Available at: [Link].

  • Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. MDPI. Available at: [Link].

  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers. Available at: [Link].

  • JAK1 Assay Service. BPS Bioscience. Available at: [Link].

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link].

  • Synthesis and SAR of[2][3][4]Triazolo[1,5- a ]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. ResearchGate. Available at: [Link].

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available at: [Link].

  • MIC by Microbroth dilution method. YouTube. Available at: [Link].

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link].

  • The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. MDPI. Available at: [Link].

  • c-MET. OncLive. Available at: [Link].

  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. ResearchGate. Available at: [Link].

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. Available at: [Link].

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. Available at: [Link].

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link].

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. PubMed Central. Available at: [Link].

Sources

Spectroscopic comparison of 2-Bromo-5-chloro-triazolo[1,5-a]pyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Spectroscopic Differentiation of 2-Bromo-5/6/7/8-chloro-[1][2][3]triazolo[1,5-a]pyridine Isomers

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug development, forming the core of various pharmacologically active agents.[4][5] The precise substitution pattern on this scaffold is critical, as minor positional changes of substituents can drastically alter a molecule's biological activity, pharmacokinetic properties, and safety profile. Consequently, the unambiguous structural confirmation of specific isomers is a cornerstone of chemical synthesis and drug discovery.

This guide provides a comprehensive comparison of the key spectroscopic features that allow researchers to distinguish between four critical positional isomers: 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine and its 6-chloro, 7-chloro, and 8-chloro counterparts. As a Senior Application Scientist, my objective is not merely to present data, but to explain the underlying principles that govern the spectral differences. We will explore how the position of the chlorine atom systematically influences the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) signatures, providing a robust framework for structural elucidation.

Molecular Isomers and Electronic Influence

The primary challenge lies in differentiating the isomers based on the chlorine atom's location on the pyridine ring. The bromine substituent remains fixed at the 2-position on the triazole ring in all analogues. The electronic properties of chlorine—strongly electronegative (inductive withdrawal, -I) and a weak π-donor (resonance effect, +R)—are key to understanding the resulting spectral variations. The inductive effect, which dominates for halogens, deshields nearby protons and carbons, shifting their signals downfield in NMR spectroscopy.

G cluster_0 Isomers of 2-Bromo-chloro-[1,2,4]triazolo[1,5-a]pyridine 2-Bromo-5-chloro 2-Bromo-6-chloro 2-Bromo-7-chloro 2-Bromo-8-chloro label_5 2-Bromo-5-chloro- label_6 2-Bromo-6-chloro- label_7 2-Bromo-7-chloro- label_8 2-Bromo-8-chloro-

Caption: Molecular structures of the four positional isomers under comparison.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Primary Diagnostic Tool

¹H NMR spectroscopy is the most definitive technique for distinguishing these isomers. The key lies in the splitting patterns (multiplicity) and chemical shifts of the three protons on the pyridine ring. Each isomer presents a unique fingerprint.

Causality: The number of adjacent protons and their coupling constants (J-coupling) dictate the splitting pattern of a signal. Protons that are ortho, meta, or para to each other have characteristic coupling constants. The electronegativity of the chlorine atom will cause the greatest downfield shift (deshielding) for the proton(s) nearest to it.

Predicted ¹H NMR Characteristics:

IsomerH-5H-6H-7H-8Key Differentiating Feature
2-Bromo-5-chloro N/ADoublet of Doublets (dd)Doublet of Doublets (dd)Doublet of Doublets (dd)Absence of H-5 signal; H-6 is significantly downfield.
2-Bromo-6-chloro Doublet (d)N/ADoublet of Doublets (dd)Doublet (d)Absence of H-6 signal; H-5 and H-7 are downfield singlets (or narrow doublets).
2-Bromo-7-chloro Doublet (d)Doublet (d)N/ASinglet (s) or narrow doubletH-8 appears as a singlet or narrow doublet, significantly downfield.
2-Bromo-8-chloro Doublet of Doublets (dd)Doublet of Doublets (dd)Doublet of Doublets (dd)N/AAbsence of H-8 signal; H-7 is significantly downfield.

Expert Interpretation:

  • For the 5-chloro isomer: Expect three signals in the aromatic region, each a doublet of doublets. The signal for H-6 will be the most deshielded (shifted furthest downfield) due to its proximity to the electron-withdrawing chlorine.

  • For the 6-chloro isomer: The signal for H-7 will appear as a doublet of doublets, flanked by two doublets for H-5 and H-8. The H-5 and H-7 signals will be the most deshielded.

  • For the 7-chloro isomer: The most striking feature will be the H-8 proton, which will appear as a singlet or a very narrowly split doublet, shifted significantly downfield. The H-5 and H-6 protons will appear as doublets.

  • For the 8-chloro isomer: This isomer will show three signals, all appearing as doublet of doublets. The H-7 proton will be the most deshielded.

Carbon-13 (¹³C NMR) Spectroscopy

While ¹H NMR provides information on the proton environment, ¹³C NMR directly probes the carbon skeleton. The most diagnostic signal is that of the carbon directly bonded to the chlorine atom (C-Cl), which experiences a strong downfield shift.

Predicted ¹³C NMR Characteristics:

  • C-Cl Signal: Each isomer will show a signal for the carbon bearing the chlorine, typically in the range of 125-140 ppm. The exact chemical shift provides a clue to its position.

  • Other Carbon Signals: The chemical shifts of the other carbons in the pyridine ring will also be perturbed by the chlorine's position, though to a lesser extent.

  • Quaternary Carbons: The signals for the carbons at the ring fusion (C5a and C8a) can also be diagnostic.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. While all four isomers have the same nominal mass, high-resolution mass spectrometry (HRMS) can confirm the exact molecular formula (C₇H₃BrClN₃).

Key Features:

  • Molecular Ion Peak (M⁺): The molecular ion peak will be observed at the same m/z value for all isomers.

  • Isotopic Pattern: The most crucial feature is the isotopic signature of one bromine and one chlorine atom. This will result in a characteristic cluster of peaks:

    • M⁺: Contains ³⁵Cl and ⁷⁹Br.

    • M+2: A more intense peak containing ³⁷Cl/⁷⁹Br or ³⁵Cl/⁸¹Br.

    • M+4: A peak containing ³⁷Cl and ⁸¹Br. The relative intensities of these peaks (approximately 100:125:30) are a definitive confirmation of the presence of one Br and one Cl atom.

  • Fragmentation: While fragmentation patterns can sometimes differentiate isomers, they are often similar for positional isomers of aromatic systems. Expected fragmentations include the loss of Br• (M-79/81), Cl• (M-35/37), and potentially HCN from the triazole ring. Subtle differences in fragment ion intensities might be observable but are less reliable for primary identification than NMR.

Infrared (IR) and UV-Visible Spectroscopy

IR and UV-Vis spectroscopy are useful for confirming the presence of the triazolopyridine core but are generally poor at distinguishing between these specific positional isomers.

  • Infrared (IR) Spectroscopy: The IR spectrum will confirm the class of the compound.[1][6]

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the fused aromatic rings.

    • ~850-750 cm⁻¹: C-H out-of-plane bending, which can be weakly indicative of the substitution pattern.

    • Below 800 cm⁻¹: C-Cl and C-Br stretching vibrations in the fingerprint region. While present, overlap and complexity make definitive assignment difficult.

  • UV-Visible Spectroscopy: The compounds will exhibit UV absorption due to π → π* transitions in the conjugated system.[7] The position of the chlorine atom will slightly perturb the energy levels of the molecular orbitals, leading to minor shifts in the absorption maximum (λ_max), but these shifts are typically too small to be used for unambiguous identification.

Experimental Protocols

To ensure data integrity, standardized protocols must be followed. The following represents a robust workflow for the spectroscopic analysis of a synthesized triazolopyridine isomer.

G cluster_workflow General Spectroscopic Analysis Workflow synthesis Synthesized Compound purification Purification (Chromatography/Recrystallization) synthesis->purification sample_prep Sample Preparation (Dissolution in appropriate solvent) purification->sample_prep nmr NMR Analysis (¹H, ¹³C, COSY) sample_prep->nmr ms MS Analysis (HRMS-ESI/EI) sample_prep->ms ir_uv IR & UV-Vis Analysis (ATR-FTIR / Spectrophotometer) sample_prep->ir_uv analysis Data Integration & Analysis nmr->analysis ms->analysis ir_uv->analysis structure Structure Confirmation analysis->structure

Caption: Standardized workflow for the spectroscopic characterization of synthesized isomers.

1. Sample Preparation:

  • NMR: Accurately weigh 5-10 mg of the purified, dry compound. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent does not have peaks that overlap with expected analyte signals.

  • MS (ESI): Prepare a dilute solution (~1 mg/mL) of the sample in a high-purity solvent like acetonitrile or methanol. Further dilute to the low µg/mL or ng/mL range for direct infusion.

  • IR (ATR): Place a small amount of the solid, dry powder directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • UV-Vis: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, acetonitrile). Perform serial dilutions to obtain a final concentration where the maximum absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

2. Instrument Parameters:

  • ¹H NMR: Use a spectrometer of at least 400 MHz. Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (>20:1). Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR: Acquire on the same instrument. A greater number of scans will be required due to the low natural abundance of ¹³C. Typical spectral width: 0 to 200 ppm.

  • HRMS: Use an ESI-TOF or Orbitrap mass spectrometer in positive ion mode to obtain high mass accuracy (<5 ppm error).

  • IR: Use an FTIR spectrometer with an ATR attachment. Collect data from 4000 to 400 cm⁻¹. Perform a background scan before running the sample.

  • UV-Vis: Use a dual-beam spectrophotometer. Scan from 400 to 200 nm using a matched pair of quartz cuvettes, with one containing the pure solvent as a blank.

Conclusion

While a full suite of spectroscopic techniques should be employed for comprehensive characterization, ¹H NMR spectroscopy stands out as the single most powerful and definitive method for differentiating the 2-Bromo-5/6/7/8-chloro-[1][2][3]triazolo[1,5-a]pyridine positional isomers. The unique combination of chemical shifts and spin-spin coupling patterns for the aromatic protons of each isomer provides an unambiguous structural fingerprint. Mass spectrometry serves as a crucial confirmation of elemental composition through its characteristic halogen isotopic pattern. ¹³C NMR provides complementary data on the carbon framework, while IR and UV-Vis analyses are best used to confirm the general structural class rather than for fine-grained isomer differentiation. By understanding the causal relationships between substituent position and spectral output, researchers can confidently assign the correct structure to their synthesized compounds.

References

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. Available at: [Link]

  • 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. Available at: [Link]

  • The Chemistry of the[1][2][7]Triazolo[1,5-a]pyridines: An Update. ResearchGate. Available at: [Link]

  • Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. PMC. Available at: [Link]

  • Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. Available at: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NOVEL TRIAZOLO[1,5-a]PYRIMIDINES. ResearchGate. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1][2][3]triazines. PMC. Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]

  • A convenient preparation of[1][2][3]triazolo[1,5-a]pyridines from acetohydrazide derivatives. Synthetic and mechanistic aspects. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to Triazolopyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The triazolopyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its presence in a wide array of biologically active compounds.[1][2] The isomeric form of the fused ring system dictates not only its pharmacological properties but also the strategic approach required for its synthesis.[1] This guide provides a head-to-head comparison of the most prevalent and emerging synthetic routes to triazolopyridines, offering insights into the causality behind experimental choices to aid researchers in drug development and chemical synthesis.

Understanding the Landscape: Isomers and Strategic Disconnections

Before delving into specific routes, it is crucial to recognize the common isomers of triazolopyridine, as the synthetic strategy is intrinsically linked to the target scaffold. The most frequently encountered isomers are the[3][4][5]triazolo[4,3-a]pyridine and the[3][4][5]triazolo[1,5-a]pyridine. Their syntheses often begin from common precursors, and reaction conditions can dictate the final isomeric output.

A logical approach to selecting a synthetic route is paramount. The choice depends on the desired isomer, available starting materials, and required functional group tolerance.

G cluster_start cluster_isomers cluster_precursors cluster_methods start Desired Triazolopyridine Isomer? iso_43a [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) start->iso_43a iso_15a [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) start->iso_15a prec_hydrazino 2-Hydrazinopyridines iso_43a->prec_hydrazino Primary Precursor prec_amino 2-Aminopyridines iso_15a->prec_amino Common Precursor prec_halo 2-Halopyridines iso_15a->prec_halo method_cyclocond Cyclocondensation prec_hydrazino->method_cyclocond with Aldehydes, Acids, etc. method_oxidative Oxidative N-N Formation prec_amino->method_oxidative with Nitriles, Amides method_cycloadd [3+2] Cycloaddition prec_halo->method_cycloadd via Azide or Ylide intermediate method_cyclocond->iso_43a method_dimroth Dimroth Rearrangement method_cyclocond->method_dimroth Acid/Heat Induced method_dimroth->iso_15a method_oxidative->iso_15a method_cycloadd->iso_15a

Caption: Decision workflow for selecting a synthetic route.

Route 1: Classical Cyclocondensation of 2-Hydrazinopyridines

This is arguably the most traditional and direct method for accessing the[3][4][5]triazolo[4,3-a]pyridine core. The strategy relies on the cyclization of a 2-hydrazinopyridine precursor with a one-carbon electrophile.

Mechanism & Causality: The reaction proceeds via the nucleophilic attack of the exocyclic nitrogen of the hydrazine onto the electrophile (e.g., an aldehyde, orthoester, or acid chloride), followed by an intramolecular cyclization via nucleophilic attack of the pyridine ring nitrogen onto the newly formed intermediate. A final dehydration step yields the aromatic triazolopyridine ring. The choice of cyclizing agent directly installs the C3 substituent. Harsh dehydrating agents like phosphorus oxychloride or strong acids have been conventionally used.[6] However, milder methods, such as using a modified Mitsunobu reaction, have also been developed to avoid harsh conditions.[5]

Key Consideration: The Dimroth Rearrangement A critical aspect of this route is the propensity of the initially formed[3][4][5]triazolo[4,3-a]pyridine (the kinetic product) to rearrange into the more thermodynamically stable[3][4][5]triazolo[1,5-a]pyridine isomer. This isomerization, known as the Dimroth rearrangement, is often facilitated by acidic or basic conditions and heat.[7][8] The mechanism involves a ring-opening of the triazole, followed by rotation and re-closure.[7][9] Researchers must carefully control reaction conditions to selectively isolate the desired isomer.

Route 2: Oxidative Cyclization of 2-Aminopyridine Derivatives

This modern approach builds the triazole ring onto a 2-aminopyridine scaffold, typically leading directly to the thermodynamically favored[3][4][5]triazolo[1,5-a]pyridine isomer. These methods often involve the formation of an N-N bond through an oxidative process.

Mechanism & Causality: A common strategy involves the reaction of a 2-aminopyridine with a nitrile in the presence of a transition metal catalyst (like copper) or a stoichiometric oxidant.[1] The reaction is thought to proceed through the formation of an N-(pyridin-2-yl)amidine intermediate. Subsequent intramolecular oxidative N-N bond formation, mediated by reagents like PIFA (phenyliodine bis(trifluoroacetate)), iodine/potassium iodide, or even atmospheric oxygen, leads to the fused heterocyclic system.[3][4] These methods are advantageous due to their often milder conditions and the ready availability of diverse 2-aminopyridines and nitriles.

Route 3: 1,3-Dipolar Cycloaddition Reactions

Leveraging the principles of pericyclic chemistry, the Huisgen 1,3-dipolar cycloaddition offers a powerful and convergent route to the triazole ring.[10][11] This strategy is particularly useful for constructing the 1,2,3-triazolopyridine isomers.

Mechanism & Causality: In the context of triazolopyridines, this typically involves the reaction of a pyridine-derived azide with an alkyne, or a pyridine-derived alkyne with an azide.[12] The classic thermal reaction often results in a mixture of regioisomers.[12] However, the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides exquisite regiocontrol, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole product.[13] Ruthenium catalysts can provide the alternative 1,5-regioisomer. Another variant involves the [3+2] cycloaddition of azinium-N-imines with nitriles, which can be catalyzed by copper.[4][14][15]

Head-to-Head Performance Comparison

FeatureRoute 1: Classical CyclocondensationRoute 2: Oxidative CyclizationRoute 3: [3+2] Cycloaddition
Primary Product [3][4][5]triazolo[4,3-a]pyridine (Kinetic)[3][4][5]triazolo[1,5-a]pyridine (Thermodynamic)Isomer depends on reactants (e.g., 1,2,3-triazoles)
Key Precursors 2-Hydrazinopyridines2-Aminopyridines, N-(2-pyridyl)amidinesPyridine-azides, Pyridine-alkynes, Azinium-N-imines
Typical Yields Moderate to High (60-95%)Good to Excellent (70-95%)[4]Good to Excellent (75-99%)
Regioselectivity Prone to Dimroth rearrangement, requires controlGenerally high for the [1,5-a] isomerExcellent with catalysis (CuAAC, RuAAC)
Functional Group Tolerance Moderate; sensitive groups may not survive harsh dehydrating agentsGood; many metal-catalyzed and metal-free options exist[3]Excellent; a hallmark of "click chemistry"
Reaction Conditions Often harsh (refluxing POCl₃, strong acid); milder variants exist[5][6]Milder; often uses Cu, Pd, or I₂ catalysts at moderate temperatures[3][16]Typically very mild (often room temperature in benign solvents)
Key Advantage Direct, well-established route to the [4,3-a] isomerHigh functional group tolerance, direct access to [1,5-a] isomerHigh efficiency, broad scope, exceptional regiocontrol
Main Drawback Isomerization risk (Dimroth), potentially harsh conditionsOften requires a catalyst or stoichiometric oxidantSynthesis of precursors (azides/alkynes) can be multi-step

Experimental Protocols

A generalized workflow for these syntheses involves reaction setup, monitoring, workup, and purification.

G A 1. Reaction Setup - Combine Pyridine Precursor - Add Reagents/Catalyst - Add Solvent B 2. Reaction Conditions - Set Temperature (Heat/Cool) - Stir for specified time - Atmosphere Control (N2/Air) A->B C 3. Monitoring - Thin Layer Chromatography (TLC) - LC-MS B->C D 4. Workup - Quench Reaction - Liquid-Liquid Extraction - Dry Organic Layer C->D E 5. Purification - Column Chromatography - Recrystallization D->E F 6. Characterization - NMR (1H, 13C) - Mass Spectrometry - Melting Point E->F

Caption: Generalized experimental workflow for triazolopyridine synthesis.

Protocol 1: Synthesis of 3-Phenyl-[3][4][5]triazolo[4,3-a]pyridine (via Cyclocondensation)

This protocol is adapted from classical procedures involving the cyclization of 2-hydrazinopyridine.

  • Reaction Setup: To a solution of 2-hydrazinopyridine (1.0 mmol) in ethanol (10 mL), add benzaldehyde (1.1 mmol).

  • Reaction Conditions: Stir the mixture at room temperature for 1 hour to form the hydrazone intermediate. Then, add an oxidizing agent such as copper(II) acetate (1.2 mmol) and reflux the mixture for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting materials and the formation of a new, UV-active spot.

  • Workup: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound.

Protocol 2: Microwave-Assisted Synthesis of 2-Phenyl-[3][4][5]triazolo[1,5-a]pyridine[14]

This protocol demonstrates a modern, catalyst-free approach.[14]

  • Reaction Setup: In a microwave vial, combine the appropriate enaminonitrile (1.0 equiv., e.g., 0.175 mmol) and benzohydrazide (2.0 equiv., 0.35 mmol).[14]

  • Reaction Conditions: Add dry toluene (1.5 mL) to the vial, seal it, and place it in a microwave reactor. Heat the reaction to 140 °C for the specified time (typically 30-60 minutes).[14]

  • Monitoring: After the designated time, allow the vial to cool. Progress can be checked by LC-MS analysis of a small aliquot.

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to yield the desired 2-phenyl-[3][4][5]triazolo[1,5-a]pyridine.[14] This method often provides products in good to excellent yields and demonstrates broad substrate scope.[4][14]

Conclusion and Future Outlook

The synthesis of triazolopyridines has evolved from harsh, classical cyclocondensations to elegant, mild, and highly selective modern methodologies. While traditional methods remain valuable for accessing the[3][4][5]triazolo[4,3-a]pyridine isomer, the risk of Dimroth rearrangement necessitates careful control. Modern oxidative cyclizations and transition-metal-catalyzed reactions provide efficient and versatile entries into the therapeutically important[3][4][5]triazolo[1,5-a]pyridine scaffold with excellent functional group tolerance. For ultimate efficiency and convergence, [3+2] cycloaddition reactions, particularly under the "click chemistry" paradigm, are unparalleled.

Future developments will likely focus on further enhancing the "green" credentials of these syntheses through the use of mechanochemistry, flow chemistry, and novel catalytic systems that minimize waste and energy consumption.[4][14] The continued exploration of C-H activation and functionalization will undoubtedly open new, previously unimaginable disconnections for creating novel triazolopyridine analogs for drug discovery and materials science.[1]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • Lee, K., Kim, Y. A., Jung, C., Sim, J., & Jung, J. K. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 869. Available from: [Link]

  • ResearchGate. (2023). The Chemistry of the Triazolopyridines: An Update. Retrieved from [Link]

  • Roberge, J. Y., Yu, G., Mikkilineni, A., Wu, X., Zhu, Y., Lawrence, R. M., & Ewing, W. R. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147. Available from: [Link]

  • Poormoradkhan, S., & Mahmoodi, N. O. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. ResearchGate. Available from: [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ScienceDirect, 16(10), 105181. Available from: [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). The Chemistry of the Triazolopyridines: an Update. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimroth rearrangement leading to[3][4][5]triazolo[1,5‐a]pyridines. Retrieved from [Link]

  • Singh, A., & Kumar, D. (2015). A Facile Synthesis of Amide Derivatives of[3][4][5]Triazolo[4,3-a]pyridine. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of[3][4][5]Triazolo[1,5-a]pyrimidine (Microreview). Retrieved from [Link]

  • ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023). PubMed. Available from: [Link]

  • Beilstein Journals. (2011). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[3][4][5]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 7, 1039–1045. Available from: [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. IJPSR, 8(10), 1000-1018. Available from: [Link]

  • Taylor & Francis. (n.d.). Huisgen Cycloaddition – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Scope of the synthesis of 1,2,4‐triazolo[1,5‐a]pyridines.[a]. Retrieved from [Link]

  • SpringerLink. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57, 535–555. Available from: [Link]

  • ResearchGate. (1995). The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. Retrieved from [Link]

  • Wiley Online Library. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Angewandte Chemie International Edition, 60(27), 15038-15043. Available from: [Link]

Sources

The Isomeric Maze: A Comparative Analysis of the Biological Effects of Triazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The triazolopyridine scaffold, a fusion of a triazole and a pyridine ring, represents a privileged structure in medicinal chemistry. Its derivatives have given rise to a diverse array of therapeutic agents, from antidepressants to anticancer drugs. However, the seemingly subtle shift in the arrangement of nitrogen atoms and the fusion pattern of the two rings—giving rise to different isomers—can dramatically alter the biological activity, target selectivity, and pharmacokinetic profile of the resulting molecule. This guide provides an in-depth comparative analysis of the biological effects of key triazolopyridine isomers, offering a rationale for experimental choices and providing actionable protocols for their evaluation.

The Architectural Blueprint: Understanding Triazolopyridine Isomerism

The triazolopyridine core can exist in several isomeric forms, with the most common being the[1][2][3]triazolo[4,3-a]pyridine,[1][2][3]triazolo[1,5-a]pyridine, and[1][2][4]triazolo[1,5-a]pyridine systems. The positioning of the nitrogen atoms within the triazole ring and the point of fusion with the pyridine ring dictate the molecule's three-dimensional shape, electron distribution, and hydrogen bonding capabilities, all of which are critical for target engagement.

G cluster_isomers Key Triazolopyridine Isomers cluster_properties Determinants of Biological Activity Isomer_A [1,2,4]triazolo[4,3-a]pyridine Shape Molecular Shape Isomer_A->Shape influences Isomer_B [1,2,4]triazolo[1,5-a]pyridine Electron_Distribution Electron Distribution Isomer_B->Electron_Distribution influences Isomer_C [1,2,3]triazolo[1,5-a]pyridine H_Bonding Hydrogen Bonding Potential Isomer_C->H_Bonding influences

Caption: The relationship between isomeric structure and key molecular properties that determine biological activity.

Comparative Pharmacodynamics: A Tale of Two Isomers in Anticancer Activity

The isomeric form of the triazolopyridine scaffold can lead to profound differences in anticancer activity and mechanism of action. Here, we compare the biological effects of two prominent isomers:[1][2][3]triazolo[4,3-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine.

Derivatives of the [1][2][3]triazolo[4,3-a]pyridine scaffold have been investigated as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. One such derivative, compound 4d , demonstrated high selectivity and potent inhibition of c-Met, leading to significant antitumor activity in xenograft models.[5]

In contrast, compounds based on the [1][2][3]triazolo[1,5-a]pyridine core have shown efficacy through different mechanisms, including the inhibition of the PI3K/AKT pathway. For instance, certain derivatives of this isomer have demonstrated potent antiproliferative activities against various cancer cell lines.[4]

Quantitative Comparison of In Vitro Anticancer Activity
Isomer ScaffoldCompound ExampleTargetCell LineIC50 (µM)Reference
[1][2][3]triazolo[4,3-a]pyridineCompound 4dc-MetSNU5 (gastric)Potent (exact value not specified)[5]
[1][2][3]triazolo[1,5-a]pyridineCompound 1cAKT (putative)HCT-116 (colon)Data not available[4]
[1][2][3]triazolo[1,5-a]pyridineCompound 2dAKT (putative)HCT-116 (colon)Data not available[4]

Note: While direct IC50 comparison is limited by available data, the distinct mechanisms of action highlight the importance of the isomeric scaffold in directing target specificity.

Signaling Pathway Divergence: JAK-STAT vs. Serotonin Receptor Modulation

The choice of triazolopyridine isomer can determine whether a compound interacts with intracellular signaling cascades or cell surface receptors.

Filgotinib , a Janus kinase (JAK) 1 preferential inhibitor, is based on the [1][2][3]triazolo[1,5-a]pyridine scaffold.[6][7] By inhibiting JAK1, filgotinib modulates the signaling of pro-inflammatory cytokines involved in autoimmune diseases.[8]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes DNA DNA STAT_dimer->DNA translocates to nucleus and binds Gene_Expression Gene Expression DNA->Gene_Expression regulates Cytokine Cytokine Cytokine->receptor binds Filgotinib Filgotinib ([1,2,4]triazolo[1,5-a]pyridine) Filgotinib->JAK inhibits

Caption: Filgotinib's mechanism of action via inhibition of the JAK-STAT signaling pathway.

Conversely, Trazodone , a well-known antidepressant, is a derivative of the [1][2][3]triazolo[4,3-a]pyridine isomer.[9] Its primary mechanism involves antagonism of serotonin 5-HT2A receptors and inhibition of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels.[10]

Serotonin_Signaling cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin SERT SERT Serotonin->SERT reuptake HT2A 5-HT2A Receptor Serotonin->HT2A binds Signaling Downstream Signaling HT2A->Signaling Trazodone Trazodone ([1,2,4]triazolo[4,3-a]pyridine) Trazodone->SERT inhibits Trazodone->HT2A antagonizes

Caption: Trazodone's dual mechanism of action on the serotonergic synapse.

Comparative Pharmacokinetics: Isomer-Dependent Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic properties of triazolopyridine isomers can vary significantly, impacting their bioavailability, half-life, and potential for drug-drug interactions.

Trazodone ([1][2][3]triazolo[4,3-a]pyridine derivative) is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1-2 hours.[11] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to an active metabolite, m-chlorophenylpiperazine (m-CPP).[12] Trazodone has a relatively short elimination half-life of 5 to 9 hours.[10]

Filgotinib ([1][2][3]triazolo[1,5-a]pyridine derivative), on the other hand, is also rapidly absorbed and is metabolized by carboxylesterases to a primary active metabolite.[6] This metabolite has a longer half-life (19.6–27.3 hours) compared to the parent compound (4.9–10.7 hours) and contributes significantly to the overall clinical efficacy.[13]

Summary of Pharmacokinetic Parameters
Drug (Isomer Scaffold)BioavailabilityProtein BindingMetabolismMajor MetaboliteElimination Half-lifeReference
Trazodone ([1][2][3]triazolo[4,3-a]pyridine)~100%89-95%Hepatic (CYP3A4)m-CPP (active)5-9 hours[10][11]
Filgotinib ([1][2][3]triazolo[1,5-a]pyridine)High< 60%CarboxylesterasesGS-829845 (active)4.9-10.7 h (parent), 19.6-27.3 h (metabolite)[8][13]

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To facilitate the comparative analysis of triazolopyridine isomers, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Cell Viability: MTT Assay

The MTT assay is a colorimetric method to assess cell viability. It measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triazolopyridine isomers for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer.

MTT_Assay_Workflow A Seed Cells (96-well plate) B Treat with Isomers A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: A streamlined workflow for the MTT cell viability assay.

Receptor-Ligand Binding: Radioligand Binding Assay

This assay is used to determine the affinity of a ligand (in this case, a triazolopyridine isomer) for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled ligand that binds to the target receptor, and varying concentrations of the unlabeled triazolopyridine isomer.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the triazolopyridine isomer that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) to determine the affinity of the isomer for the receptor.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

This model is used to evaluate the antitumor activity of a compound in a living organism.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, positive control, and different doses of the triazolopyridine isomers). Administer the compounds via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.

Conclusion: The Criticality of Isomeric Consideration in Drug Discovery

The evidence presented in this guide unequivocally demonstrates that the isomeric form of the triazolopyridine scaffold is a critical determinant of its biological effects. From target selectivity and mechanism of action to pharmacokinetic profiles, the subtle rearrangement of atoms within this privileged structure can lead to vastly different therapeutic outcomes. For researchers and drug development professionals, a thorough understanding and comparative evaluation of triazolopyridine isomers are not merely academic exercises but essential steps in the rational design of novel, effective, and safe therapeutics. The experimental protocols and conceptual frameworks provided herein offer a robust starting point for such investigations, paving the way for the next generation of triazolopyridine-based medicines.

References

  • Triazolopyridine isomeric structures and example drug molecule-bearing pyrrolopyridine ring. - ResearchGate. Available from: [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - MDPI. Available from: [Link]

  • Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed. Available from: [Link]

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PubMed Central. Available from: [Link]

  • Filgotinib: A Clinical Pharmacology Review - PMC - PubMed Central. Available from: [Link]

  • Trazodone - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed. Available from: [Link]

  • JAK-STAT signaling pathway - Wikipedia. Available from: [Link]

  • Trazodone - Wikipedia. Available from: [Link]

  • Filgotinib: A Clinical Pharmacology Review - PubMed. Available from: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. Available from: [Link]

  • Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition - PMC - PubMed Central. Available from: [Link]

  • Filgotinib - Wikipedia. Available from: [Link]

  • Discovery of[1][2][3]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PubMed. Available from: [Link]

  • (PDF) Filgotinib: A Clinical Pharmacology Review - ResearchGate. Available from: [Link]

  • The[1][2][3]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. Available from: [Link]

  • Trazodone: Pharmacokinetics & Mechanism of Action - Study.com. Available from: [Link]

  • TRAZODONE hydrochloride Label - accessdata.fda.gov. Available from: [Link]

  • Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PubMed. Available from: [Link]

  • Triazolopyridine - Wikipedia. Available from: [Link]

  • Chemical structures of triazolopyridine isomers 1–5 - ResearchGate. Available from: [Link]

  • Document: Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures rev... - ChEMBL - EMBL-EBI. Available from: [Link]

  • In vivo efficacy studies - Bio-protocol. Available from: [Link]

Sources

Safety Operating Guide

2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust and reliable research is built on a foundation of safety and meticulous procedure. The proper handling and disposal of specialized chemical reagents are not just regulatory hurdles; they are integral to the integrity of our work and the safety of our colleagues. This guide provides a comprehensive, experience-driven protocol for the disposal of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine, ensuring that your laboratory operations remain safe, compliant, and efficient.

Hazard Assessment and Characterization

2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine is a halogenated, heterocyclic organic compound. Its structure necessitates careful handling due to the combined risks associated with halogenated compounds and pyridine-like structures. While a specific Safety Data Sheet (SDS) for this exact isomer may not be readily available, we can infer its hazard profile from closely related bromo- and chloro-substituted pyridines and triazolopyridines. The primary hazards are well-established for this class of chemicals.

The causality behind these hazards stems from the reactivity of the halogen atoms and the nitrogen-containing heterocyclic ring system. Upon combustion or improper treatment, such compounds can release toxic and corrosive gases, including hydrogen bromide, hydrogen chloride, and oxides of nitrogen.

Table 1: GHS Hazard Classification for Structurally Similar Compounds

Hazard Class Category Hazard Statement Source Citation
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 Harmful if swallowed, in contact with skin or if inhaled. [2]
Skin Corrosion/Irritation Category 2 Causes skin irritation. [1][2][4]
Serious Eye Damage/Eye Irritation Category 2A Causes serious eye irritation. [1][2][4]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |[2][4] |

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling the compound at any stage, including disposal, the following PPE is mandatory. This is your primary defense against accidental exposure.

  • Eye Protection : ANSI-approved chemical splash goggles are required. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Hand Protection : Wear nitrile rubber gloves as a minimum.[6] Given that nitrile gloves can have variable breakthrough times with halogenated organics, double-gloving is a prudent and recommended practice for enhanced safety.[6] Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.

  • Body Protection : A fully buttoned, flame-resistant laboratory coat must be worn.[5]

  • Ventilation : All handling and disposal preparation steps must be conducted inside a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[2][7]

Waste Segregation and Containment Protocol

The single most critical step in the disposal of this compound is correct waste stream segregation. As a halogenated compound, it must not be mixed with non-halogenated chemical waste.

The scientific justification for this is twofold:

  • Environmental Protection : Halogenated waste requires specialized high-temperature incineration with flue gas "scrubbing" systems to neutralize the resulting acidic gases (e.g., HCl, HBr) and prevent their release into the atmosphere.[5]

  • Cost Efficiency : Mixing halogenated materials with non-halogenated waste contaminates the entire container, forcing the entire volume to be treated by the more complex and expensive disposal process.[8][9]

Container Requirements:
  • Primary Container : Use only a designated, compatible hazardous waste container, typically made of high-density polyethylene (HDPE).[6]

  • Labeling : The container must be clearly labeled with a hazardous waste tag as soon as the first material is added.[7][9] The tag must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine"

    • The specific hazards (e.g., Toxic, Irritant)[9]

    • The name of the principal investigator or laboratory contact.

  • Closure : The container must be kept tightly sealed at all times except when actively adding waste.[10][11] This is a regulatory requirement and is critical for preventing the release of vapors.

Step-by-Step Disposal Procedure

This protocol outlines the process from the point of generation to final removal by trained professionals.

Protocol 1: Waste Collection and Containment
  • Work Area Preparation : Perform all waste handling within a chemical fume hood. Place absorbent, plastic-backed pads on the work surface to contain any potential minor drips or spills.

  • Collection of Gross Material : Using a dedicated scoop or spatula, carefully transfer any unreacted or residual solid 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine into the designated "Halogenated Solid Waste" container.

  • Decontamination of Labware :

    • Rinse any contaminated glassware (e.g., beakers, flasks) with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol).

    • This first rinseate is now considered halogenated liquid waste. Transfer it to a separate, clearly labeled "Halogenated Liquid Waste" container.

    • Causality Note : This step ensures that trace amounts of the compound are not inadvertently washed down the drain, which is strictly prohibited.[6][10]

  • Disposal of Contaminated Materials : Any disposable items that have come into direct contact with the compound, such as weighing paper, gloves, and absorbent pads, must be placed into the "Halogenated Solid Waste" container.

  • Final Sealing and Storage : Securely close the waste container lid. Wipe the exterior of the container with a damp cloth to remove any potential external contamination. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it is segregated from incompatible materials like strong acids, bases, and oxidizing agents.[6][7][9]

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, from the laboratory bench to final disposition.

DisposalWorkflow Disposal Workflow for 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine cluster_lab In-Laboratory Procedures cluster_facility Facility-Level Procedures gen 1. Waste Generation (Residual solid, contaminated items) ppe 2. Don Full PPE (Goggles, Lab Coat, Nitrile Gloves) gen->ppe segregate 3. Segregate Waste (Transfer to 'Halogenated Solid Waste' container) ppe->segregate label_container 4. Label Container (Contents, Hazards, PI Name) segregate->label_container store 5. Secure & Store in SAA (Tightly sealed, away from incompatibles) label_container->store request 6. Request Pickup (Contact institutional EH&S when container is full) store->request Container Full disposal 7. Licensed Disposal (Transport to an approved hazardous waste facility) request->disposal

Sources

Comprehensive Guide to Handling 2-Bromo-5-chloro-triazolo[1,5-a]pyridine: A Senior Application Scientist's Protocol

Comprehensive Guide to Handling 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine: A Senior Application Scientist's Protocol

This guide provides essential safety and handling protocols for 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine. As a specialized heterocyclic compound likely utilized in advanced pharmaceutical and agrochemical research, its handling demands a meticulous approach to safety. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes data from structurally analogous compounds to establish a robust safety framework. The principles of chemical causality and risk mitigation underpin every recommendation provided herein.

The triazolopyridine scaffold is a privileged structure in medicinal chemistry, often associated with a range of biological activities. The presence of halogen substituents (bromine and chlorine) necessitates careful handling to mitigate potential toxicological effects. This guide is structured to provide researchers, scientists, and drug development professionals with the critical information needed to handle this compound safely, from initial risk assessment to final disposal.

Section 1: Hazard Assessment and Risk Mitigation

Given the absence of a specific SDS, a conservative approach is warranted. Based on data from similar halogenated triazolopyridine derivatives, 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine should be treated as a hazardous substance.

1.1 Anticipated Hazards

Drawing parallels from analogous compounds, the primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][6]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard StatementGHS Category (Anticipated)Source (Analogous Compound)
Harmful if swallowedCategory 47-Bromo-3-methyl[1][2][5]triazolo[1,5-a]pyridine, 2-Bromo-5-(trifluoromethyl)pyridine[1][4]
Harmful in contact with skinCategory 47-Bromo-3-methyl[1][2][5]triazolo[1,5-a]pyridine, 2-Bromo-5-(trifluoromethyl)pyridine[1][4]
Harmful if inhaledCategory 47-Bromo-3-methyl[1][2][5]triazolo[1,5-a]pyridine, 2-Bromo-5-(trifluoromethyl)pyridine[1][4]
Causes skin irritationCategory 26-Bromo-[1][2][3]triazolo[1,5-a]pyridine, 2-Bromo-5-(trifluoromethyl)pyridine[4][5]
Causes serious eye irritationCategory 26-Bromo-[1][2][3]triazolo[1,5-a]pyridine, 2-Bromo-5-(trifluoromethyl)pyridine[4][5]

1.2 Engineering Controls: The First Line of Defense

The primary method for mitigating exposure is through robust engineering controls. All work with 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood.[7] The fume hood provides critical protection against inhalation of airborne particulates and vapors. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of appropriate PPE is a critical step in the risk management process.[8][9][10]

2.1 Core PPE Requirements

The following PPE must be worn at all times when handling 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement.[11][12] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8][12]

  • Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact with solvents, oils, and limited exposure to acids and bases.[8] For prolonged handling or when working with larger quantities, consider thicker, more robust gloves and consult a glove compatibility chart for the specific solvents being used. Always inspect gloves for tears or punctures before use.

  • Body Protection: A flame-resistant lab coat is required to protect against splashes and contamination of personal clothing.[3] Ensure the lab coat is fully buttoned.

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

2.2 Respiratory Protection

For procedures with a high likelihood of generating aerosols or dust, such as weighing large quantities or sonicating solutions, respiratory protection may be necessary. A NIOSH-approved N95 dust mask or a full-face respirator should be used in these situations.[3][6]

PPE_Selection_Workflowcluster_ppePersonal Protective Equipment (PPE) SelectionstartHandling 2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridineengineering_controlsWork in a certifiedchemical fume hoodstart->engineering_controlscore_ppeWear Core PPE:- Chemical Splash Goggles- Nitrile Gloves- Lab Coat- Closed-toe Shoesengineering_controls->core_pperisk_assessmentAssess risk of splashor aerosol generationcore_ppe->risk_assessmenthigh_riskHigh Riskrisk_assessment->high_riskYeslow_riskLow Riskrisk_assessment->low_riskNoenhanced_ppeAdd Enhanced PPE:- Face Shield- Consider thicker gloveshigh_risk->enhanced_ppeproceedProceed with Experimentlow_risk->proceedrespiratory_protectionConsider Respiratory Protection:- N95 dust mask or- Full-face respiratorenhanced_ppe->respiratory_protectionrespiratory_protection->proceed

Caption: PPE selection workflow for handling the compound.

Section 3: Operational and Handling Plan

Adherence to a strict operational plan minimizes the risk of exposure and accidental release.

3.1 Weighing and Solution Preparation

  • Preparation: Don all required PPE before entering the designated work area.

  • Containment: Perform all weighing and solution preparation within a chemical fume hood.

  • Dispensing: Use a spatula to transfer the solid compound. Avoid creating dust.

  • Cleaning: Clean any spills within the fume hood immediately using appropriate methods (see Section 4).

  • Labeling: Clearly label all containers with the chemical name, concentration, and appropriate hazard warnings.

3.2 Storage

Store 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine in a tightly sealed, properly labeled container. Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][5][6]

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

4.1 First Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][5][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][4][5] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

4.2 Spill Response

  • Small Spills (within a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an inert absorbent material such as sand or vermiculite.[1]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[5][6]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, prevent further spread of the spill.

    • Contact your institution's emergency response team or environmental health and safety department.[7]

Emergency_Response_Flowchartcluster_emergencyEmergency Response Protocolcluster_exposureExposure Responsecluster_spillSpill ResponsestartEmergency Eventevent_typeWhat is the natureof the emergency?start->event_typeexposurePersonnel Exposureevent_type->exposureExposurespillChemical Spillevent_type->spillSpillexposure_routeRoute of Exposure?exposure->exposure_routespill_sizeSpill Size?spill->spill_sizeeye_contactEye Contact:Flush with water for 15 minat eyewash station.Seek medical attention.exposure_route->eye_contactEyeskin_contactSkin Contact:Remove contaminated clothing.Wash with soap and water for 15 min.Seek medical attention if irritation persists.exposure_route->skin_contactSkininhalationInhalation:Move to fresh air.Provide oxygen if needed.Seek medical attention.exposure_route->inhalationInhalationingestionIngestion:Rinse mouth with water.Do NOT induce vomiting.Seek medical attention.exposure_route->ingestionIngestionsmall_spillSmall Spill (in fume hood):Contain with absorbent.Collect in hazardous waste container.Clean the area.spill_size->small_spillSmalllarge_spillLarge Spill (outside fume hood):Evacuate the area.Alert others.Contact emergency response.spill_size->large_spillLarge

Caption: Emergency response flowchart for exposure or spills.

Section 5: Disposal Plan

Proper disposal of 2-Bromo-5-chloro-[1][2][3]triazolo[1,5-a]pyridine and its associated waste is critical to ensure environmental protection and regulatory compliance.

5.1 Waste Segregation and Collection

  • Waste Container: All solid waste, including contaminated gloves, weighing paper, and absorbent materials, must be collected in a clearly labeled hazardous waste container.[6]

  • Avoid Dust: When transferring solid waste, take care to avoid generating dust.[6]

  • Container Sealing: Securely seal the hazardous waste container when not in use and when it is full.[6]

5.2 Storage and Disposal

  • Store the sealed hazardous waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[6]

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[3][6]

  • Disposal must be in accordance with all local, state, and federal regulations.[6] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[3][6]

References

  • Hoffman Fine Chemicals. Safety Data Sheet: 7-Bromo-3-methyl[1][2][5]triazolo[1,5-a]pyridine (CAS 107465-23-6). [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • Centers for Disease Control and Prevention. Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • GOV.UK. Pyridine: incident management. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

  • MDPI. 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction. [Link]

  • Cardiff University. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based Compounds Targeting the PA - ORCA – Online Research. [Link]

  • MCR Safety. Understanding Solvents and PPE for Chemical Safety. [Link]

  • University of Washington. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine. [Link]

  • MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]

  • PrepChem.com. Preparation of 2-Chloro-5-methyl-7-phenyl-1,2,4-triazolo[1,5-a]pyrimidine. [Link]

  • Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • PubMed. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-chloro-[1,2,4]triazolo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.